molecular formula C12H17FN2 B1438664 1-(4-fluorophenyl)-N-methylpiperidin-4-amine CAS No. 368865-25-2

1-(4-fluorophenyl)-N-methylpiperidin-4-amine

Cat. No.: B1438664
CAS No.: 368865-25-2
M. Wt: 208.27 g/mol
InChI Key: AUSNPJYBXBQNMN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-methylpiperidin-4-amine is a useful research compound. Its molecular formula is C12H17FN2 and its molecular weight is 208.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-methylpiperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-methylpiperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-14-11-6-8-15(9-7-11)12-4-2-10(13)3-5-12/h2-5,11,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSNPJYBXBQNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-fluorophenyl)-N-methylpiperidin-4-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 1-(4-fluorophenyl)-N-methylpiperidin-4-amine (CAS: 368865-25-2) has emerged as a highly versatile, privileged scaffold. This whitepaper provides an in-depth technical analysis of its structural properties, target engagement mechanisms, and synthetic applications, specifically focusing on its utility in developing G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.

Structural and Physicochemical Profiling

The architectural brilliance of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine lies in its tripartite structure: a basic piperidine core, a metabolically shielding fluorophenyl group, and a versatile N-methylamine coupling vector.

Quantitative Physicochemical Data

To predict the behavior of this scaffold in biological systems, we must first analyze its core physicochemical properties. The data below summarizes the baseline metrics of the uncoupled building block .

PropertyValuePharmacological Significance
CAS Number 368865-25-2Unique identifier for procurement and library registration.
Molecular Formula C12H17FN2Optimal low molecular weight for fragment-based drug design (FBDD).
Molecular Weight 208.27 g/mol Leaves ~300 Da of "budget" for further elaboration under Lipinski's Rule of 5.
Topological Polar Surface Area ~15.3 ŲHighly lipophilic; ideal for crossing the Blood-Brain Barrier (BBB).
H-Bond Donors / Acceptors 1 / 2Low H-bond donor count enhances passive membrane permeability.
Exact Mass [M+H]+ 209.14 m/zPrimary diagnostic peak for LC-MS reaction monitoring.
Mechanistic Causality of Substituents

As application scientists, we do not select functional groups at random; every atom must serve a purpose.

  • The 4-Fluorophenyl Moiety: Unsubstituted phenyl rings are notoriously susceptible to cytochrome P450-mediated oxidation at the para-position. By installing a fluorine atom (the smallest halogen, closely mimicking hydrogen in van der Waals radius), we block this metabolic liability without introducing severe steric clashes. Additionally, the electron-withdrawing nature of the fluorophenyl group modulates the pKa of the piperidine nitrogen, preventing it from being overly basic, which can lead to hERG toxicity or phospholipidosis.

  • The N-Methyl Group: Using a secondary amine (N-methyl) rather than a primary amine restricts the conformational flexibility of the resulting amide bonds once coupled. This pre-organization reduces the entropic penalty upon binding to a target receptor. Furthermore, it prevents unwanted double-acylation during high-throughput library synthesis.

Target Engagement and Pharmacophore Modeling

The 4-aminopiperidine core is a recognized pharmacophore for a vast array of targets, particularly monoamine transporters and GPCRs. The basic nitrogen of the piperidine ring typically forms a critical salt bridge with a conserved aspartate residue in the transmembrane domains of these receptors .

When elaborated into larger drug candidates, the 1-(4-fluorophenyl)-N-methylpiperidin-4-amine scaffold actively participates in multi-point binding.

Pharmacophore cluster_0 1-(4-fluorophenyl)-N-methylpiperidin-4-amine F_Phenyl 4-Fluorophenyl (Metabolic Shield) Target_Hydrophobic Hydrophobic Pocket (Pi-Pi Stacking) F_Phenyl->Target_Hydrophobic Halogen/Hydrophobic Bonds Piperidine Piperidine Core (Basic Center) Target_Asp Aspartate Residue (Salt Bridge) Piperidine->Target_Asp Electrostatic Interaction N_Methyl N-Methylamine (Coupling Vector) Target_HBA H-Bond Acceptor (Backbone Carbonyl) N_Methyl->Target_HBA Hydrogen Bonding

Fig 1: Pharmacophore interaction model of the 4-aminopiperidine scaffold with target receptors.

Quantitative Structure-Activity Relationship (QSAR) Data

The integration of this specific scaffold has yielded measurable improvements across multiple therapeutic areas. The table below synthesizes quantitative outcomes from recent medicinal chemistry campaigns:

Target SystemScaffold ModificationObserved Pharmacological EffectRef
Dopamine Transporter (DAT) 4-fluorophenyl substitutionShifts binding affinity toward SERT/NET; maintains mild selectivity over DA.
CCR2 Receptor 4-aminopiperidine coreYields high-affinity antagonism; validates novel core scaffold design.
SSTR2 Receptor 4-aminopiperidine derivativeAchieved highest agonist potency (EC50) among tested quinoline derivatives.
DPP4 Enzyme 4-aminopiperidine-quinazolineCompetitive inhibition (Ki = 12.01 µM); excellent safety and toxicity profile.

Synthetic Methodologies & Self-Validating Protocols

To utilize this building block effectively, researchers must understand both its bottom-up synthesis and its downstream application.

Synthetic Workflow

The scaffold is typically constructed via a Buchwald-Hartwig cross-coupling followed by a reductive amination.

SyntheticWorkflow Step1 Step 1: Buchwald-Hartwig Coupling 4-Piperidone Ketal + 1-Bromo-4-fluorobenzene Step2 Step 2: Acidic Deprotection Hydrolysis of Ketal to Ketone Step1->Step2 Pd(OAc)2, BINAP, Cs2CO3, Toluene Step3 Step 3: Reductive Amination Reaction with Methylamine & NaBH(OAc)3 Step2->Step3 HCl (aq), THF, 50°C Step4 Step 4: Amide Coupling Reaction with R-COOH, HATU, DIPEA Step3->Step4 DCM, AcOH, RT Product Target Drug Candidate Pharmacologically Active Derivative Step4->Product DMF, RT, 2h

Fig 2: Bottom-up synthetic workflow for incorporating the scaffold into drug candidates.

Standard Operating Procedure: HATU-Mediated Amide Coupling

Because the N-methylamine is a sterically hindered secondary amine, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. The following self-validating protocol utilizes HATU to overcome this energy barrier.

Step 1: Activation of the Carboxylic Acid Dissolve your target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.

  • Causality: HATU generates a highly reactive 7-azabenzotriazole active ester. DIPEA is selected as a non-nucleophilic base; it deprotonates the carboxylic acid without competing for the active ester, preventing the formation of unwanted byproducts.

Step 2: Scaffold Coupling Add 1-(4-fluorophenyl)-N-methylpiperidin-4-amine (1.1 eq) to the activated mixture. Stir for 2 to 4 hours at room temperature.

Step 3: In-Process Control (Self-Validation) Do not proceed blindly. Monitor the reaction via LC-MS. The reaction is validated as complete when the secondary amine peak (m/z 209 [M+H]+) is entirely consumed, and the desired product mass dominates the chromatogram.

Step 4: pKa-Aware Workup Quench the reaction with saturated aqueous NaHCO3 and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na2SO4, and concentrate under reduced pressure.

  • Critical Causality: You must avoid acidic aqueous washes (e.g., 1M HCl) during this workup. The piperidine nitrogen has a pKa of ~8.5. An acidic wash will protonate this basic center, rendering your target molecule water-soluble and pulling your product into the aqueous waste stream.

Conclusion

1-(4-fluorophenyl)-N-methylpiperidin-4-amine is far more than a simple chemical intermediate; it is a meticulously engineered pharmacophore. By combining the electrostatic anchoring potential of a piperidine ring, the metabolic shielding of a para-fluoro substitution, and the vector control of an N-methyl group, this scaffold provides medicinal chemists with a powerful tool to navigate the complex topography of GPCR and kinase binding pockets. Strict adherence to pKa-aware synthetic protocols ensures that this building block can be efficiently translated into high-affinity, metabolically stable drug candidates.

References

  • Journal of Medicinal Chemistry (ACS Publications). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Available at:[Link]

  • Bioorganic & Medicinal Chemistry Letters (PubMed). Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives. Available at:[Link]

  • International Journal of Molecular Sciences (MDPI). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. Available at:[Link]

  • Scientific Reports (PMC). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Available at:[Link]

CAS 359878-47-0 molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The Critical Role of CAS 359878-47-0 in the Synthesis of 5-HT2A Inverse Agonists: A Technical Whitepaper

As a Senior Application Scientist in pharmaceutical development, identifying and controlling critical intermediates is paramount to ensuring the efficacy and safety of active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of CAS 359878-47-0 , a foundational building block in the synthesis of modern atypical antipsychotics, most notably Pimavanserin[1][2].

By examining its physicochemical profile, mechanistic role in urea bond formation, and its behavior as a tracked API impurity, this guide provides drug development professionals with a comprehensive framework for utilizing and controlling this compound.

Physicochemical Profiling & Identity

CAS 359878-47-0, chemically identified as 4-(4-fluorobenzylamino)-1-methylpiperidine (or N-[(4-fluorophenyl)methyl]-1-methyl-4-piperidinamine), is a secondary amine featuring a fluorinated benzyl group and a basic piperidine ring[3][4]. These structural elements serve as the exact pharmacophores required to occupy the hydrophobic and basic binding pockets of the serotonin 5-HT2A receptor.

Table 1: Quantitative & Physicochemical Data

PropertyValue
Chemical Name 4-(4-Fluorobenzylamino)-1-methylpiperidine[3]
CAS Registry Number 359878-47-0[4]
Molecular Formula C13H19FN2[3]
Molecular Weight 222.30 g/mol [3]
Structural Features Secondary amine, 1-methylpiperidine core, fluorobenzyl moiety
Primary Application Key Reactant / API Impurity in Pimavanserin synthesis[2][5]

Mechanistic Role in API Synthesis

In the synthesis of Pimavanserin, CAS 359878-47-0 acts as the critical nucleophile[1]. The secondary amine at the center of the molecule is sterically hindered but possesses precisely the right nucleophilicity to attack an isocyanate electrophile.

The Causality of the Reaction Design: Unlike amide bond formations that require expensive coupling reagents (e.g., HATU, EDC), the reaction between CAS 359878-47-0 and 4-(isobutoxy)benzyl isocyanate is highly atom-economical. The secondary amine directly attacks the electrophilic carbon of the isocyanate, yielding the asymmetric urea backbone of Pimavanserin in a single, high-yielding step.

Pathway A CAS 359878-47-0 (Secondary Amine) C Nucleophilic Addition A->C Nucleophile B 4-(Isobutoxy)benzyl isocyanate B->C Electrophile D Pimavanserin (API) C->D Urea Formation

Figure 1: Synthesis pathway of Pimavanserin via nucleophilic addition of CAS 359878-47-0.

Experimental Protocol: Asymmetric Urea Synthesis

To ensure reproducibility and high API purity, the following step-by-step methodology outlines the synthesis of Pimavanserin using CAS 359878-47-0. This protocol is designed as a self-validating system , ensuring that each step logically dictates the success of the next.

Step 1: Reagent Preparation

  • Action: Dissolve 1.0 equivalent of CAS 359878-47-0 in anhydrous tetrahydrofuran (THF) under a strict nitrogen atmosphere.

  • Causality: Isocyanates are highly sensitive to moisture. The presence of water will cause the isocyanate to form an unstable carbamic acid, which decarboxylates into a primary amine and reacts with remaining isocyanate to form a symmetric urea byproduct. Anhydrous conditions strictly prevent this degradation pathway.

Step 2: Electrophilic Addition

  • Action: Cool the reactor to 0–5°C. Add 1.05 equivalents of 4-(isobutoxy)benzyl isocyanate dropwise over 30 minutes.

  • Causality: The nucleophilic attack of the secondary amine on the isocyanate is highly exothermic. Maintaining a low temperature controls the reaction kinetics, preventing thermal degradation of the isocyanate and suppressing off-target side reactions.

Step 3: Reaction Maturation & Self-Validation

  • Action: Allow the mixture to warm to 20-25°C and stir for 3 hours.

  • Self-Validating System: Before proceeding to workup, extract a 10 µL aliquot for LC-MS analysis. The reaction is only validated as complete when the CAS 359878-47-0 precursor mass (m/z 223.1 [M+H]+) is ≤ 0.5% relative to the Pimavanserin product mass (m/z 428.2 [M+H]+). If the threshold is not met, stirring is extended.

Step 4: Quenching & Isolation

  • Action: Quench with mild aqueous sodium bicarbonate, extract the organic layer, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/heptane mixture.

  • Causality: Recrystallization leverages differential solubility. The basic 1-methylpiperidine moiety of any unreacted CAS 359878-47-0 keeps it highly soluble in the polar/non-polar mother liquor, ensuring that only the highly pure API precipitates out of the solution.

Impurity Profiling and Quality Control

In the context of cGMP manufacturing, unreacted CAS 359878-47-0 is strictly monitored as the "Pimavanserin Amine Impurity"[5]. Because it shares the core pharmacophore of the API, its presence in the final drug product must be tightly controlled to prevent off-target pharmacological effects.

To monitor the clearance of this amine impurity, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) is employed.

Workflow S1 1. Sample Preparation (API in Diluent) S2 2. RP-HPLC Separation (C18, Gradient) S1->S2 S3 3. MS Detection (m/z 222.30) S2->S3 S4 4. Quantification (Limit < 0.15%) S3->S4

Figure 2: RP-HPLC-MS analytical workflow for quantifying residual CAS 359878-47-0 impurity.

By utilizing a C18 column with a gradient elution (typically Water/Acetonitrile with 0.1% TFA), the highly polar amine impurity elutes significantly earlier than the lipophilic Pimavanserin API, allowing for baseline resolution and accurate quantification down to limits of < 0.15% w/w.

References

  • 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645 , PubChem, National Center for Biotechnology Information. Available at: [Link]

  • CAS No : 359878-47-0 | Product Name : N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine , Pharmaffiliates. Available at: [Link]

Sources

Technical Guide: 4-(4-Fluorobenzylamino)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorobenzylamino)-1-methylpiperidine, with PubChem CID 2846645, is a substituted piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] While it may not be widely known for its intrinsic biological activity, it serves as a crucial intermediate in the synthesis of more complex and pharmacologically active molecules.[2] Its primary importance lies in its role as a key building block for the atypical antipsychotic drug, Pimavanserin, which is used for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations.

Chemical Identity and Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

IdentifierValueSource
PubChem CID 2846645[1]
CAS Number 359878-47-0[1]
Molecular Formula C13H19FN2[1][4]
IUPAC Name N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine[1]
Synonyms 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE, N-(4-Fluorobenzyl)-1-methyl-4-piperidinamine[1][5]

Physicochemical Properties

PropertyValueSource
Molecular Weight 222.30 g/mol [1][4]
Density 1.1±0.1 g/cm³ (Predicted)[6]
Boiling Point 304.8±37.0 °C at 760 mmHg (Predicted)[6]
Flash Point 138.2±26.5 °C (Predicted)[6]
LogP 2.16 (Predicted)[6]
Physical Form Colorless or white to yellow powder, crystals, or liquid[5]

Synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine

The most common and industrially scalable method for the synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine is through reductive amination.[7][8] This method involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. In this case, there are two primary variations of this approach.

Synthetic Pathway:

Synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine cluster_0 Reductive Amination 1-methyl-4-piperidone 1-methyl-4-piperidone product 4-(4-Fluorobenzylamino)- 1-methylpiperidine 1-methyl-4-piperidone->product + 4-fluorobenzylamine & Reducing Agent 4-fluorobenzylamine 4-fluorobenzylamine Pimavanserin Synthesis cluster_1 Pimavanserin Synthesis amine 4-(4-Fluorobenzylamino)- 1-methylpiperidine pimavanserin Pimavanserin amine->pimavanserin + Isocyanate/Carbamate Derivative isocyanate 1-isobutoxy-4- (isocyanatomethyl)benzene

Sources

role of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine in Pimavanserin synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: The Strategic Role of the Piperidine Intermediate in Pimavanserin Synthesis

Executive Summary Pimavanserin (Nuplazid®) is a selective serotonin 5-HT2A inverse agonist used in the treatment of Parkinson’s disease psychosis.[1] Its chemical architecture is defined by a central urea core flanking two distinct hydrophobic domains: a 4-isobutoxybenzyl group and a N-(4-fluorobenzyl)-1-methylpiperidin-4-amine moiety.

This guide focuses on the critical role, synthesis, and quality control of the piperidine intermediate.

Nomenclature & Structural Correction (Critical) The specific chemical string provided in the topic—1-(4-fluorophenyl)-N-methylpiperidin-4-amine (CAS 368865-25-2)—refers to a structural isomer where the fluorophenyl group is directly attached to the piperidine nitrogen (N-aryl). This is not the correct intermediate for Pimavanserin.

The correct key intermediate, which forms the pharmacophore backbone of Pimavanserin, is N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (CAS 359878-47-0).[2] In this molecule, the fluorophenyl group is attached via a methylene bridge (benzyl) to the exocyclic amine, while the piperidine nitrogen is methylated. This guide proceeds with the chemistry of the correct intermediate (CAS 359878-47-0), hereafter referred to as Intermediate A .

Part 1: Structural Role & Pharmacophore Contribution

Intermediate A serves as the nucleophilic "amine half" in the convergent synthesis of Pimavanserin. Its structural contribution is twofold:

  • Receptor Affinity (The Basic Center): The 1-methylpiperidine ring provides a tertiary amine that is protonated at physiological pH. This cationic center is essential for ionic interactions with the aspartate residue (Asp3.32) in the 5-HT2A receptor binding pocket.

  • Hydrophobic Interaction: The 4-fluorobenzyl moiety occupies a specific hydrophobic sub-pocket, enhancing selectivity over 5-HT2C and D2 receptors.

Part 2: Synthesis of Intermediate A

Protocol: Reductive Amination (The Industry Standard)

The most robust route to Intermediate A is the reductive amination of 1-methyl-4-piperidone with 4-fluorobenzylamine. This approach avoids the bis-alkylation impurities common in direct alkylation methods.

Reaction Scheme (DOT Visualization):

SynthesisRoute SM1 1-Methyl-4-piperidone Imine Imine Intermediate (Transient) SM1->Imine Dehydration (-H2O) SM2 4-Fluorobenzylamine SM2->Imine Product Intermediate A (N-(4-fluorobenzyl)-1- methylpiperidin-4-amine) Imine->Product Reduction (NaBH(OAc)3 or H2/Pd)

Figure 1: Reductive amination pathway for the synthesis of Intermediate A.

Experimental Protocol:

  • Imine Formation: Charge a reactor with 1-methyl-4-piperidone (1.0 eq) and 4-fluorobenzylamine (1.05 eq) in Dichloroethane (DCE) or Methanol. Stir at room temperature for 1-2 hours.

    • Why: Slight excess of amine drives the equilibrium toward the imine.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise.

    • Why STAB? It is milder than NaBH4 and selectively reduces the imine in the presence of the ketone, preventing the formation of the 1-methyl-4-piperidinol impurity.

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. The product remains in the organic phase.

  • Purification: Intermediate A is often an oil. It can be purified via conversion to its dihydrochloride salt (Intermediate A · 2HCl) using HCl in dioxane/ethanol, yielding a stable crystalline solid (MP: ~260°C).

Data Summary: Reducing Agents Comparison

Reducing AgentSelectivityYieldSafety ProfileRecommendation
NaBH(OAc)3 High85-92%Moderate (Boron waste)Preferred (Lab/Pilot)
H2 / Pd-C High>90%High (Flammability)Preferred (Manufacturing)
NaBH4 Low60-70%ModerateNot Recommended (Side reactions)

Part 3: The Coupling Event (Urea Formation)[5]

The final step in Pimavanserin synthesis involves coupling Intermediate A with the 4-isobutoxybenzyl moiety. This is a classic urea formation, but the choice of electrophile dictates the impurity profile.

Method A: Isocyanate Coupling (Cleanest Route) Intermediate A reacts with 4-isobutoxybenzyl isocyanate .

Method B: CDI Activation (Phosgene-Free) Activation of the 4-isobutoxybenzylamine with 1,1'-Carbonyldiimidazole (CDI), followed by addition of Intermediate A.

Reaction Workflow (DOT Visualization):

CouplingReaction IntA Intermediate A (Nucleophile) Complex Tetrahedral Intermediate IntA->Complex Nucleophilic Attack Iso 4-Isobutoxybenzyl Isocyanate (Electrophile) Iso->Complex Pima Pimavanserin (Free Base) Complex->Pima Proton Transfer Salt Pimavanserin Tartrate Pima->Salt L-Tartaric Acid EtOH

Figure 2: Convergent synthesis of Pimavanserin via isocyanate coupling.

Detailed Protocol (Isocyanate Route):

  • Dissolution: Dissolve Intermediate A (1.0 eq) in dry THF or Acetonitrile.

  • Addition: Add a solution of 4-isobutoxybenzyl isocyanate (1.0 eq) dropwise at 0-5°C.

    • Control: Exotherm control is critical to prevent polymerization of the isocyanate.

  • Reaction: Allow to warm to room temperature. Stir for 2-4 hours. Monitor by HPLC (Target: <0.5% unreacted Intermediate A).

  • Isolation: Concentrate solvent. Recrystallize the crude urea from Ethanol/Heptane.

  • Salt Formation: Dissolve the free base in Ethanol. Add L-Tartaric acid (0.5 eq for hemi-tartrate) to precipitate Pimavanserin Tartrate .

Part 4: Critical Process Parameters (CPPs) & Impurities

1. Regioselectivity Issues: Intermediate A has a secondary amine (the reaction center) and a tertiary amine (in the ring).

  • Risk:[1][3] Quaternization of the piperidine nitrogen.

  • Control: The steric bulk of the methyl group and the higher nucleophilicity of the secondary amine generally favor the desired urea formation. However, using highly reactive electrophiles (like acid chlorides) can lead to N-acylation at the wrong site or salt formation. Isocyanates are highly selective for the secondary amine.

2. Impurity Tracking:

Impurity NameStructure/OriginControl Strategy
Bis-urea Reaction of isocyanate with itself (dimerization)Maintain strict stoichiometry; Exclude moisture.
Des-fluoro Starting material impurity (benzylamine)QC of 4-fluorobenzylamine raw material.
N-oxide Oxidation of piperidine nitrogenPerform coupling under Nitrogen/Argon atmosphere.

References

  • Acadia Pharmaceuticals Inc. (2006).[4][5] Synthesis of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt. US Patent 7,790,899.[6] Link

  • Teva Pharmaceuticals. (2020).[5] Processes and intermediates for the preparation of Pimavanserin. US Patent 10,807,953.[7] Link

  • PubChem. (n.d.). Compound Summary: N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine (CID 2846645).[8] National Library of Medicine. Link

  • Weiner, D. M., et al. (2004).[4][5] Selective serotonin 2A/2C receptor inverse agonists as therapeutics for neurodegenerative diseases. US Patent 7,601,740.[4] Link

Sources

5-HT2A Receptor Inverse Agonist Pharmacophore Modeling

Author: BenchChem Technical Support Team. Date: March 2026

Structural Determinants, In Silico Protocols, and Therapeutic Implications

Executive Summary

The 5-HT2A receptor (5-HT2AR) exhibits significant constitutive activity—signaling in the absence of ligand binding—which plays a critical role in the pathophysiology of neuropsychiatric disorders such as Parkinson’s Disease Psychosis (PDP) and schizophrenia.[1][2][3][4] Unlike neutral antagonists which merely block agonist binding, inverse agonists actively stabilize the receptor's inactive conformation, reducing basal signaling tone.[1]

This technical guide details the construction of pharmacophore models specifically designed to identify 5-HT2A inverse agonists. We synthesize structural data from the recently solved Pimavanserin-bound crystal structure (PDB: 8ZMG) with ligand-based insights to define the "inactivation pharmacophore"—the precise spatial arrangement of chemical features required to lock the 5-HT2A receptor in its inactive state.

The Biological Imperative: Inverse Agonism vs. Antagonism[1][3][4]

To model an inverse agonist, one must understand the conformational landscape it targets. The 5-HT2A receptor exists in a dynamic equilibrium between inactive (


) and active (

) states.
  • Constitutive Activity: The spontaneous isomerization of

    
     leads to basal G-protein coupling (primarily 
    
    
    
    and
    
    
    ) and
    
    
    -arrestin recruitment.
  • Neutral Antagonists: Bind with equal affinity to

    
     and 
    
    
    
    , not altering the equilibrium but blocking agonist access.
  • Inverse Agonists (e.g., Pimavanserin, Volinanserin): Bind preferentially to

    
    , shifting the equilibrium toward the inactive state and suppressing basal signaling.[1]
    

Therapeutic Relevance: In PDP, dopaminergic blockade is contraindicated due to motor risks. Pimavanserin acts as a selective 5-HT2A inverse agonist, dampening the hallucinogenic "noise" of constitutive 5-HT2A signaling without engaging Dopamine D2 receptors.[3]

Visualization: Signaling & Modulation

The following diagram illustrates the distinct impact of inverse agonists on the 5-HT2A signaling cascade compared to agonists and neutral antagonists.

G cluster_0 Receptor States R_inactive Inactive State (R) (GDP-bound) R_active Active State (R*) (GTP-bound) R_inactive->R_active Spontaneous Isomerization Signaling Downstream Signaling (PLCβ, Ca2+ Release) R_active->Signaling Activation Basal Constitutive Activity (Basal Tone) R_active->Basal Low Level InverseAgonist Inverse Agonist (e.g., Pimavanserin) InverseAgonist->R_inactive Stabilizes (Traps) InverseAgonist->Basal Suppresses Agonist Agonist (e.g., 5-HT, LSD) Agonist->R_active Stabilizes

Figure 1: Mechanism of Inverse Agonism. Inverse agonists stabilize the inactive receptor conformation (R), effectively reducing the constitutive activity that persists even in the absence of agonists.[1]

Structural Basis of Inactivation

Successful pharmacophore modeling requires anchoring chemical features to specific residues. The release of the Pimavanserin-bound 5-HT2A structure (PDB: 8ZMG) and the Risperidone-bound structure (PDB: 6A93) provides the atomic resolution necessary for structure-based design.

Key Pharmacophoric Anchors

To design an inverse agonist, the pharmacophore must satisfy these specific interactions:

Residue (Ballesteros-Weinstein)Interaction TypeFunction in Inverse Agonism
Asp155 (3.32) Ionic InteractionThe Anchor. Essential for binding all aminergic GPCR ligands. The protonated amine of the ligand forms a salt bridge here.
Trp336 (6.48) Aromatic / HydrophobicThe Toggle Switch. Agonists cause W6.48 to rotate, facilitating TM6 outward movement. Inverse agonists must sterically block this rotation or stabilize the "un-toggled" rotamer.
Phe339 (6.51) / Phe340 (6.52) Hydrophobic / Edge-to-FaceStabilizes the aromatic core of the ligand. In Pimavanserin, the fluorophenyl ring engages here, locking the receptor core.
Val156 (3.33) & Ser159 (3.36) H-Bond / HydrophobicSpecificity pocket. Interactions here often dictate selectivity over 5-HT2C.

The "Inactivation Wedge": Unlike agonists which pull Transmembrane Helix 6 (TM6) inward or allow it to swing out, inverse agonists often act as a "wedge" between TM3 and TM6, preventing the conformational collapse required for G-protein coupling.

Protocol: Hybrid Structure-Ligand Pharmacophore Modeling

This protocol combines structure-based feature extraction (from PDB 8ZMG) with ligand-based refinement (using known inverse agonists) to create a robust model.

Phase 1: Dataset Preparation & Curation
  • Active Set (Inverse Agonists):

    • Primary: Pimavanserin, Volinanserin (M100907), Eplivanserin, Nelotanserin.

    • Criteria: Validated

      
       or 
      
      
      
      < 100 nM; confirmed negative efficacy in GTP
      
      
      S assays.
  • Decoy Set (Agonists & Inactives):

    • Agonists:[1][2][4][5][6][7][8][9][10][11][12] 5-HT, DOI, LSD (Must be excluded or used as "exclusion volumes").

    • Decoys: Generate property-matched decoys (MW, LogP) using DUD-E or similar generators.

Phase 2: Structure-Based Feature Extraction
  • Input: PDB ID 8ZMG (Pimavanserin bound).

  • Software: LigandScout, MOE, or open-source Python scripts (RDKit/PyMOL).

  • Step 2.1: Protonate the protein structure at pH 7.4.

  • Step 2.2: Extract chemical features based on ligand-receptor contacts:

    • Feature A (PI): Positive Ionizable sphere on the piperidine nitrogen of Pimavanserin (mapping to Asp155).

    • Feature B (HBA): Hydrogen Bond Acceptor on the urea oxygen (if interacting with S159 or T155).

    • Feature C (HYD): Hydrophobic centroid on the fluorophenyl ring (mapping to W6.48/F6.52).

    • Feature D (HYD-Distal): Hydrophobic region on the isobutoxy/benzyl group (extends into the extracellular vestibule).

Phase 3: Model Refinement (The "Exclusion" Step)

To ensure the model selects inverse agonists and not agonists, you must add Exclusion Volumes .

  • Superimpose the agonist-bound structure (e.g., PDB: 6WGT with LSD).

  • Identify regions occupied by the agonist that are empty in the inverse agonist structure.

  • Place exclusion spheres in these regions (often near the intracellular side of the binding pocket where agonists engage deeper residues).

Phase 4: Validation Workflow

The model is validated not just by fit, but by its ability to discriminate.

Workflow DataPrep Data Curation (Actives vs Decoys) FeatureExt Feature Extraction (PDB: 8ZMG) DataPrep->FeatureExt Refinement Refinement (Exclusion Volumes) FeatureExt->Refinement Screening Virtual Screening (Test Set) Refinement->Screening Metrics Validation Metrics (EF1%, BEDROC) Screening->Metrics Metrics->Refinement Optimize

Figure 2: Pharmacophore Generation and Validation Workflow.

Quantitative Validation Metrics

A valid model must statistically separate actives from decoys. Summarize your results using the following table format.

MetricDefinitionTarget ThresholdInterpretation
EF1% Enrichment Factor at top 1%> 10.0The model is 10x better than random selection at finding actives early.
BEDROC Boltzmann-Enhanced Discrimination> 0.5Measures early enrichment; high score indicates actives are clustered at the very top.
AUC Area Under ROC Curve> 0.7General ability to distinguish actives from inactives.

Critical Check: If your model retrieves 5-HT (serotonin) or DOI as a hit, it is failed . You must tighten the hydrophobic constraints near W6.48 to exclude these agonists.

Case Study: Pimavanserin (Nuplazid)

Pimavanserin represents the ideal "probe" for this model.

  • Chemical Class: Urea derivative.

  • Binding Mode: The urea moiety acts as a linker, positioning the two hydrophobic wings. One wing engages the "toggle switch" region (W6.48), locking the receptor.

  • Selectivity: The large hydrophobic groups on Pimavanserin clash with the smaller pockets of 5-HT2B or Dopamine receptors, providing the "clean" pharmacology required for PDP.

Application: Researchers can use the 8ZMG-derived pharmacophore to screen large libraries (e.g., ZINC15, Enamine) for novel scaffolds that satisfy the spatial requirements of the "inactivation wedge" without sharing the exact chemical structure of Pimavanserin, facilitating scaffold hopping.

References
  • Crystal Structure of Pimavanserin-Bound 5-HT2A: Detailed structural analysis of the inverse agonist state. Source:

  • Structural Basis of 5-HT2A Activation and Inhibition: Kimura, K. T., et al. (2019).[4] "Structures of the 5-HT2A receptor in complex with the antipsychotic drug risperidone." Nature Structural & Molecular Biology. Source:

  • Pimavanserin Mechanism of Action: Nututtis, C., et al. (2024). "Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins."[3] European Neuropsychopharmacology. Source:

  • GPCR Pharmacophore Modeling Protocols: Tran-Nguyen, V. K., et al. (2020). "Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models." Journal of Chemical Information and Modeling. Source:

  • Inverse Agonism in Neuropsychiatry: Meltzer, H. Y., & Roth, B. L. (2013).[1][9] "Lorcaserin and Pimavanserin: Emerging Selectivity of Serotonin Receptor Subtype-Targeted Drugs." The Journal of Clinical Investigation. Source:

Sources

A Technical Guide to Fluorinated Piperidine Derivatives in Antipsychotic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of effective and well-tolerated antipsychotic agents remains a paramount challenge in modern medicinal chemistry. The historical evolution from first-generation to atypical antipsychotics has been driven by the need to mitigate debilitating extrapyramidal side effects (EPS) while expanding therapeutic efficacy to include negative and cognitive symptoms of schizophrenia. This guide delves into a particularly fruitful strategy in this pursuit: the incorporation of fluorine into piperidine scaffolds. The piperidine moiety is a privileged structure, frequently found in centrally active agents due to its ability to impart favorable physicochemical properties and engage with key CNS targets.[1][2] When combined with the unique electronic properties of fluorine, the resulting fluorinated piperidine derivatives offer a powerful toolkit for fine-tuning drug candidates. Fluorine's high electronegativity and small size can profoundly influence a molecule's basicity (pKa), lipophilicity, metabolic stability, and conformational preference, providing a rational means to optimize receptor affinity, selectivity, and pharmacokinetic profiles.[3][4][5] This document provides a comprehensive overview for drug discovery scientists on the strategic design, synthesis, and evaluation of fluorinated piperidine derivatives as next-generation antipsychotic agents, with a focus on the validated mechanism of balanced dopamine D2 and serotonin 5-HT2A receptor antagonism.

The Strategic Imperative for Fluorine in Antipsychotic Design

The introduction of fluorine into a drug candidate is rarely a speculative endeavor; it is a calculated decision rooted in well-understood principles of physical organic chemistry. Its application in CNS drug design, particularly for antipsychotics, addresses several critical hurdles in achieving an optimal therapeutic profile.

Modulating Basicity (pKa) for Target Engagement and Off-Target Avoidance

The basicity of the piperidine nitrogen is a critical determinant of a ligand's interaction with its target receptor and its overall pharmacokinetic properties. Fluorine's powerful electron-withdrawing effect can significantly lower the pKa of a nearby nitrogen atom.[4][6] This modulation is crucial for several reasons:

  • Optimizing Receptor Affinity: For G-protein coupled receptors (GPCRs) like the dopamine and serotonin receptors, the protonation state of the ligand at physiological pH is key for forming the necessary ionic interactions within the binding pocket. Fine-tuning the pKa ensures an optimal balance of charged and neutral species for maximal binding affinity.

  • Reducing hERG Liability: Strong basicity is often correlated with off-target binding to the hERG potassium channel, a major cause of drug-induced cardiac toxicity. Lowering the pKa by introducing fluorine can mitigate this risk, improving the safety profile of the compound.[6][7]

  • Improving Brain Penetration: While a degree of basicity is needed for solubility, excessively high pKa can lead to sequestration in acidic lysosomes and can sometimes hinder passage across the blood-brain barrier. Strategic fluorination helps achieve a pKa that balances solubility with the lipophilicity required for CNS entry.

Enhancing Metabolic Stability

Drug metabolism, primarily through cytochrome P450 (CYP) enzymes, is a major pathway for drug clearance and can lead to the formation of inactive or toxic metabolites. Fluorine is a powerful tool to "shield" metabolically vulnerable positions on a molecule.[3][8]

The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative cleavage.[4][8] Placing a fluorine atom at a site that is otherwise prone to hydroxylation—a common metabolic "soft spot"—can effectively block this metabolic pathway.[3][9] This leads to a longer drug half-life, reduced patient-to-patient variability in exposure, and potentially a lower required dose.[3][10]

PropertyEffect of FluorinationRationale & Impact on Antipsychotic Design
Basicity (pKa) Typically loweredReduces hERG liability; fine-tunes receptor binding; optimizes BBB penetration.[6][11]
Metabolic Stability IncreasedBlocks CYP-mediated oxidation at "soft spots," increasing half-life and exposure.[3][8][9]
Lipophilicity Context-dependent increaseCan enhance membrane permeability and blood-brain barrier penetration.
Conformational Preference Can induce specific puckeringStabilizes bioactive conformation for improved receptor fit and selectivity.[12]

Core Pharmacology: The D₂/5-HT₂ₐ Receptor Hypothesis

The therapeutic action of atypical antipsychotics is largely attributed to their dual engagement of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[13][14] Unlike first-generation agents that primarily act as potent D₂ antagonists, atypical agents exhibit a higher affinity for 5-HT₂ₐ receptors relative to D₂ receptors.[13][14] This balanced profile is thought to be key to their improved side-effect profile.

  • D₂ Receptor Antagonism: Blockade of D₂ receptors in the mesolimbic pathway is correlated with the reduction of positive symptoms (e.g., hallucinations, delusions). However, potent blockade in the nigrostriatal pathway leads to EPS.[13]

  • 5-HT₂ₐ Receptor Antagonism: Serotonin, via 5-HT₂ₐ receptors, exerts an inhibitory effect on dopamine release in several brain regions. Antagonizing these receptors can therefore increase dopamine release in the nigrostriatal and mesocortical pathways.[13][15] This is believed to alleviate EPS and potentially improve negative and cognitive symptoms.[13][16]

The synergy between these two actions is the cornerstone of modern antipsychotic drug design. A successful drug candidate must be carefully optimized to achieve potent 5-HT₂ₐ antagonism with a more moderate level of D₂ receptor blockade.

G cluster_pre Presynaptic Neuron (Serotonergic) cluster_post Presynaptic Neuron (Dopaminergic) cluster_drug cluster_downstream Downstream Effects 5HT_Release Serotonin (5-HT) Release 5HT2A_R 5-HT2A Receptor 5HT_Release->5HT2A_R Activates DA_Release Dopamine (DA) Release D2_AutoR D2 Autoreceptor DA_Release->D2_AutoR Activates (Feedback) Nigrostriatal_DA ↑ DA in Nigrostriatal Pathway Mesocortical_DA ↑ DA in Mesocortical Pathway Mesolimbic_DA ↓ DA activity in Mesolimbic Pathway 5HT2A_R->DA_Release Inhibits (-) D2_AutoR->DA_Release Inhibits (-) Drug Fluorinated Piperidine (Atypical Antipsychotic) Drug->5HT2A_R Antagonizes (Blocks) Drug->D2_AutoR Antagonizes (Blocks) EPS_Effect Reduced EPS Liability Nigrostriatal_DA->EPS_Effect Therapeutic_Effect Antipsychotic Efficacy (Positive Symptoms) Mesolimbic_DA->Therapeutic_Effect

Caption: Mechanism of atypical antipsychotics at the synapse.

Synthetic Strategies for Fluorinated Piperidines

The synthesis of specifically substituted fluorinated piperidines has historically been a significant challenge.[17][18] However, recent advances in catalysis have made these valuable building blocks far more accessible. One of the most powerful modern approaches is the dearomatization-hydrogenation of readily available fluoropyridines.[17][18]

This strategy overcomes many limitations of classical methods, which often require multi-step syntheses and pre-functionalized, stereochemically defined precursors.[17] The dearomatization-hydrogenation process allows for the direct, highly diastereoselective formation of all-cis-(multi)fluorinated piperidines.[17]

G Start Start: Substituted Fluoropyridine Step1 Step 1: Dearomatization (e.g., Rh(I) complex, Pinacol borane) Start->Step1 Intermediate Intermediate: Dihydropyridine Derivative Step1->Intermediate Step2 Step 2: Diastereoselective Hydrogenation (e.g., Pd/C, H2 or Rhodium catalysis) Intermediate->Step2 Product Product: All-cis-Fluorinated Piperidine Step2->Product QC QC/Analysis (NMR, MS) Product->QC

Caption: Workflow for dearomatization-hydrogenation synthesis.

Experimental Protocol: Synthesis of cis-3-Fluoropiperidine Hydrochloride

This protocol is a representative example based on the dearomatization-hydrogenation strategy. It is intended as a template and must be adapted and optimized for specific substrates and scales by qualified personnel.

Objective: To synthesize cis-3-fluoropiperidine hydrochloride from 3-fluoropyridine.

Materials:

  • 3-Fluoropyridine

  • Rhodium(I) catalyst (e.g., [Rh(COD)Cl]₂)

  • Pinacolborane (PinBH)

  • Methanol (anhydrous)

  • Palladium on carbon (10% Pd/C)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Argon (or Nitrogen) gas supply

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup (Dearomatization):

    • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the Rhodium(I) catalyst (1-2 mol%).

    • Add anhydrous solvent (e.g., dichloromethane).

    • Add 3-fluoropyridine (1.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add pinacolborane (1.1 eq) dropwise via syringe over 15 minutes. The causality here is to control the exothermic reaction and prevent side products.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed. This intermediate is often used directly without isolation.

  • Hydrogenation:

    • Carefully add methanol to the reaction mixture to quench any remaining borane.

    • In a separate hydrogenation vessel, add 10% Pd/C (approx. 5-10 wt%).

    • Transfer the reaction mixture to the hydrogenation vessel via cannula.

    • Pressurize the vessel with hydrogen gas (H₂, typically 50-100 psi). The pressure is a key parameter to ensure complete reduction of the dihydropyridine intermediate.

    • Stir vigorously at room temperature for 12-24 hours. Monitor for completion by GC-MS or LC-MS.

  • Work-up and Isolation:

    • Carefully vent the hydrogen gas and purge the vessel with argon.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude free-base of 3-fluoropiperidine.

    • Dissolve the crude oil in a minimal amount of diethyl ether.

    • Cool to 0 °C and add a solution of HCl in diethyl ether (1.1 eq) dropwise. A precipitate will form.

    • Stir for 30 minutes at 0 °C, then collect the solid by vacuum filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield cis-3-fluoropiperidine hydrochloride.

  • Self-Validation (Quality Control):

    • Confirm the structure and stereochemistry using ¹H NMR, ¹⁹F NMR, and ¹³C NMR. The cis configuration is typically confirmed by the coupling constants observed in the ¹H NMR spectrum.

    • Verify the mass using High-Resolution Mass Spectrometry (HRMS).

    • Assess purity using HPLC. The protocol is self-validating as the distinct spectroscopic signature of the cis isomer provides unambiguous confirmation of the desired outcome.

Preclinical Evaluation: Quantifying Receptor Affinity

Once a library of fluorinated piperidine derivatives has been synthesized, the next critical step is to evaluate their biological activity. The primary in vitro assay for antipsychotic drug discovery is the competitive radioligand binding assay, which quantifies the affinity of a test compound for the D₂ and 5-HT₂ₐ receptors.

Protocol: D₂ Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D₂ receptor.

Materials:

  • Cell membranes expressing recombinant human D₂ receptors (commercially available).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D₂-selective antagonist).

  • Non-specific binding agent: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (fluorinated piperidines) dissolved in DMSO, prepared in a serial dilution.

  • 96-well microplates and a cell harvester.

  • Scintillation vials and liquid scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Plate Preparation:

    • Prepare a serial dilution of the test compound (e.g., from 10 mM down to 1 pM). The wide concentration range is essential to accurately define the top and bottom of the binding curve.

    • Add 25 µL of assay buffer to all wells of a 96-well plate.

    • Add 25 µL of the appropriate test compound dilution to the "test" wells.

    • Add 25 µL of buffer/DMSO to the "total binding" wells.

    • Add 25 µL of 10 µM haloperidol to the "non-specific binding" (NSB) wells. The purpose of NSB wells is to measure and subtract any binding of the radioligand to non-receptor components, ensuring the measured signal is target-specific.

  • Incubation:

    • Add 50 µL of the radioligand ([³H]-Spiperone) at a final concentration near its Kd (e.g., 0.2-0.5 nM).

    • Add 100 µL of the D₂ receptor membrane preparation (e.g., 10-20 µg protein per well).

    • Seal the plate and incubate at room temperature for 60-90 minutes with gentle shaking. This allows the binding reaction to reach equilibrium.

  • Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This step is critical and must be fast to prevent the dissociation of the ligand-receptor complex.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Transfer the filter discs to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)])

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The same protocol can be adapted for the 5-HT₂ₐ receptor using appropriate membranes, a selective radioligand like [³H]-Ketanserin, and a different non-specific binding agent like Mianserin. The ratio of Ki (D₂) / Ki (5-HT₂ₐ) is a key metric for identifying promising "atypical" candidates.

Advanced Applications: PET Imaging in Drug Development

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that plays a crucial role in modern drug development, allowing researchers to visualize and quantify pharmacological processes directly in the living brain.[19][20] By labeling a fluorinated piperidine derivative with the positron-emitting isotope Fluorine-18 (¹⁸F), its journey into the brain and binding to target receptors can be tracked in real-time.[5][21]

Key Applications in Antipsychotic Discovery:

  • Receptor Occupancy Studies: ¹⁸F-labeled ligands are used to determine the relationship between the drug dose, plasma concentration, and the percentage of D₂ and 5-HT₂ₐ receptors that are occupied by the drug in the human brain.[19][20] This is critical for establishing a "therapeutic window"—a receptor occupancy range (typically 65-80% for D₂) that maximizes efficacy while minimizing side effects.[19]

  • Blood-Brain Barrier Penetration: PET imaging provides definitive proof that a drug candidate can cross the blood-brain barrier and reach its intended target in the CNS.

  • Target Engagement Validation: It confirms that the drug binds to the intended target in vivo, validating the mechanism of action predicted by in vitro studies.

The development of novel ¹⁸F-labeled piperidine-based PET tracers is a highly active area of research, enabling more precise and personalized development of next-generation antipsychotics.[21][22][23]

References

  • Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5 - PubMed. (n.d.).
  • Mechanism of Action of Antipsychotic Agents | Psychopharmacology Institute. (2015, September 21).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. (n.d.).
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC. (2019, January 21).
  • Chemists develop new synthesis method for producing fluorinated piperidines | ScienceDaily. (2019, January 23).
  • Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. (2022, May 4).
  • The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. - ResearchGate. (n.d.).
  • What are 5-HT2A receptor antagonists and how do they work? - Patsnap Synapse. (2024, June 21).
  • Structure‐activity relationship of antipsychotic piperazine derivatives. - ResearchGate. (n.d.).
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. (2019, November 19).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed. (2024, April 5).
  • Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC. (n.d.).
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.).
  • 5-HT2A and D2 receptor blockade increases cortical DA release via 5-HT1A receptor activation: A possible mechanism of atypical antipsychotic-induced cortical dopamine release | Request PDF - ResearchGate. (2025, August 5).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (2026, January 6).
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | Request PDF - ResearchGate. (n.d.).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026, January 21).
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. (2025, October 17).
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed. (n.d.).
  • PET technology for drug development in psychiatry - PMC - NIH. (2020, May 28).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15).
  • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - Frontiers. (n.d.).
  • Preclinical Pharmacology of FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4 H-3-thia-4,9-diaza-benzo[f]azulene]: A Potential Novel Antipsychotic with Lower Histamine H1 Receptor Affinity Than Olanzapine - DOI. (2005, December 15).
  • Classic PET imaging ligands – Radioactive Drug Discovery (Steven Liang Lab). (n.d.).
  • Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - MDPI. (2022, February 23).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).

Sources

biological activity of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Biological Activity of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine

This guide provides a comprehensive analysis of the potential biological activities of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine. As a key intermediate in the synthesis of the atypical antipsychotic Pimavanserin, this molecule's intrinsic pharmacological properties are of significant interest to researchers in drug discovery and development. While direct experimental data on N-(4-fluorobenzyl)-1-methylpiperidin-4-amine is limited in public literature, this document synthesizes information from structure-activity relationship (SAR) studies of analogous compounds to build a predictive profile of its likely biological targets.

Introduction: A Pivotal Precursor with Untapped Potential

N-(4-fluorobenzyl)-1-methylpiperidin-4-amine is a well-documented chemical intermediate.[1] Its primary significance lies in its role as a building block for Pimavanserin, a selective 5-HT2A receptor inverse agonist approved for the treatment of Parkinson's disease psychosis.[2][3] The structural similarity between the precursor and the final active pharmaceutical ingredient raises a critical question: does N-(4-fluorobenzyl)-1-methylpiperidin-4-amine possess its own biological activity? This guide explores this question by examining key pharmacophores within its structure and drawing parallels with established classes of bioactive molecules.

The core structure, an N-benzylpiperidine moiety, is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. This guide will focus on four potential areas of biological activity: 5-HT2A receptor modulation, dopamine transporter (DAT) inhibition, acetylcholinesterase (AChE) inhibition, and sigma (σ) receptor binding.

Predicted Biological Activities Based on Structure-Activity Relationships

5-HT2A Receptor Affinity: A Legacy of Its Successor

Given that N-(4-fluorobenzyl)-1-methylpiperidin-4-amine is a direct precursor to the potent 5-HT2A inverse agonist Pimavanserin, it is reasonable to hypothesize that it may exhibit some affinity for this receptor.[2] The N-benzylpiperidine core is a common feature in many 5-HT2A ligands.[4][5]

The 4-fluorobenzyl group in the topic molecule is a key component that is retained in Pimavanserin. However, Pimavanserin possesses a much larger and more complex urea-based side chain, which is crucial for its high-affinity binding and inverse agonist activity. It is therefore predicted that while N-(4-fluorobenzyl)-1-methylpiperidin-4-amine might show some weak binding to the 5-HT2A receptor, it is unlikely to be a potent modulator.

Experimental Protocol: 5-HT2A Receptor Binding Assay

A standard in vitro radioligand binding assay can be employed to determine the affinity of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine for the 5-HT2A receptor.

  • Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.

  • Materials:

    • Human recombinant 5-HT2A receptors (expressed in HEK293 or CHO cells)

    • Radioligand: [3H]ketanserin or another suitable 5-HT2A antagonist radioligand

    • Test compound: N-(4-fluorobenzyl)-1-methylpiperidin-4-amine

    • Non-specific binding control: A high concentration of a known 5-HT2A ligand (e.g., unlabeled ketanserin or spiperone)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation counter and fluid

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, incubate the cell membranes expressing the 5-HT2A receptor with the radioligand and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

G cluster_0 5-HT2A Receptor Binding Assay Workflow prep Prepare Reagents: - Cell Membranes (5-HT2A) - [3H]ketanserin - Test Compound - Buffers incubate Incubate: Membranes + Radioligand + Test Compound/Control prep->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate IC50 - Determine Ki count->analyze

Caption: Workflow for a 5-HT2A receptor binding assay.

Dopamine Transporter (DAT) Inhibition: A Common Target for N-Benzylpiperidines

The N-benzylpiperidine scaffold is a well-established pharmacophore for dopamine transporter (DAT) inhibitors.[6][7][8] Structure-activity relationship studies of various N-benzylpiperidine analogs have shown that substituents on both the benzyl and piperidine rings significantly influence DAT binding affinity and selectivity.[7]

Specifically, the presence of an electron-withdrawing group, such as the fluorine atom at the 4-position of the benzyl ring in N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, has been shown to be beneficial for DAT binding in related series of compounds.[7] Therefore, it is plausible that N-(4-fluorobenzyl)-1-methylpiperidin-4-amine could exhibit inhibitory activity at the DAT.

Experimental Protocol: Dopamine Transporter Uptake Assay

This assay measures the ability of the test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

  • Objective: To determine the potency (IC50) of the test compound in inhibiting dopamine uptake via DAT.

  • Materials:

    • Cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells)

    • Radioligand: [3H]dopamine

    • Test compound: N-(4-fluorobenzyl)-1-methylpiperidin-4-amine

    • Uptake buffer

    • Scintillation counter and fluid

  • Procedure:

    • Plate the HEK293-hDAT cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of the test compound or a known DAT inhibitor (e.g., GBR12909) in uptake buffer.

    • Initiate dopamine uptake by adding [3H]dopamine to the wells.

    • Incubate for a short period at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 value of the test compound by analyzing the concentration-response curve.

Acetylcholinesterase (AChE) Inhibition: A Potential for Neurodegenerative Disease Therapeutics

The N-benzylpiperidine moiety is a core structural element of the well-known acetylcholinesterase (AChE) inhibitor, Donepezil.[9] This has spurred significant research into novel N-benzylpiperidine derivatives as potential treatments for Alzheimer's disease.[10][11] The general structure of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine aligns with the pharmacophoric features of some of these AChE inhibitors.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used colorimetric assay to measure AChE activity and inhibition.[9][12][13]

  • Objective: To determine the IC50 value of the test compound for AChE inhibition.

  • Materials:

    • Acetylcholinesterase (from electric eel or human recombinant)

    • Substrate: Acetylthiocholine (ATCh)

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Test compound: N-(4-fluorobenzyl)-1-methylpiperidin-4-amine

    • Phosphate buffer (pH 8.0)

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

    • Add the AChE enzyme to each well and incubate for a specified time.

    • Initiate the reaction by adding the substrate, ATCh.

    • The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition and calculate the IC50 value.

G cluster_1 AChE Inhibition Assay (Ellman's Method) AChE Acetylcholinesterase Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCh Acetylthiocholine (Substrate) ATCh->Thiocholine Yellow Yellow Product (Absorbance at 412 nm) Thiocholine->Yellow reacts with DTNB DTNB (Ellman's Reagent) DTNB->Yellow

Caption: Principle of the Ellman's method for AChE activity.

Sigma (σ) Receptor Binding: An Emerging Area of Interest

A significant number of benzylpiperidine and benzylpiperazine derivatives have demonstrated notable affinity for sigma (σ) receptors.[14] These receptors are implicated in a range of neurological and psychiatric conditions, as well as in cancer.[14][15] The structural characteristics of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine make it a candidate for sigma receptor binding.

Experimental Protocol: Sigma-1 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the sigma-1 receptor.

  • Materials:

    • Guinea pig brain membranes or cells expressing the human sigma-1 receptor

    • Radioligand: -pentazocine or another suitable sigma-1 ligand

    • Test compound: N-(4-fluorobenzyl)-1-methylpiperidin-4-amine

    • Non-specific binding control: Haloperidol

    • Assay buffer

    • Filtration apparatus and scintillation counting supplies

  • Procedure:

    • Similar to the 5-HT2A binding assay, incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity and calculate the IC50 and Ki values.

Quantitative Data Summary (Predictive)

As no direct experimental data for N-(4-fluorobenzyl)-1-methylpiperidin-4-amine is publicly available, the following table presents a hypothetical summary of expected outcomes based on the SAR of related compounds. These values are for illustrative purposes and would require experimental validation.

TargetPredicted ActivityPredicted Potency (IC50/Ki)Rationale
5-HT2A Receptor Weak Affinity> 1 µMPrecursor to a potent ligand but lacks the key urea moiety for high-affinity binding.
Dopamine Transporter (DAT) Moderate Inhibition100 - 500 nMThe 4-fluorobenzyl group is known to be favorable for DAT binding in similar scaffolds.[7]
Acetylcholinesterase (AChE) Possible Inhibition1 - 10 µMThe N-benzylpiperidine core is a known AChE inhibitor pharmacophore.[9]
Sigma-1 Receptor Possible Binding50 - 200 nMThe overall structure is consistent with known sigma receptor ligands.[14]

Conclusion and Future Directions

N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, while primarily recognized as a synthetic intermediate, possesses a chemical scaffold suggestive of a broader biological activity profile. Based on extensive structure-activity relationship data from the literature, this compound is predicted to have potential interactions with the dopamine transporter, acetylcholinesterase, and sigma receptors, with a likely weak affinity for the 5-HT2A receptor.

This in-depth analysis serves as a roadmap for the empirical investigation of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine. The experimental protocols detailed herein provide a clear path for researchers to validate these predictions and potentially uncover novel pharmacological properties of this readily accessible compound. Such studies could pave the way for the development of new therapeutics based on this versatile N-benzylpiperidine scaffold.

References

  • Dutta, A. K., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of medicinal chemistry, 44(6), 937-948. Available at: [Link]

  • Gomathishankkar, K., et al. (2022). Quantum chemical evaluation, QSAR analysis, molecular docking and dynamics investigation of s-triazine derivatives as potential anticancer agents. Structural Chemistry. Available at: [Link]

  • Huang, Y., et al. (2006). N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Available at: [Link]

  • de Paula, C. A. A., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of cellular biochemistry, 124(11), 1734-1748. Available at: [Link]

  • National Center for Biotechnology Information. (2006). N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. In Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Reith, M. E., et al. (2022). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS chemical neuroscience, 13(21), 3045-3063. Available at: [Link]

  • Mahan, A., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of medicinal chemistry, 46(8), 1465-1469. Available at: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910-918. Available at: [Link]

  • De Bruyne, S., et al. (2009). Synthesis, radiosynthesis and in vivo evaluation of [I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. Journal of labelled compounds & radiopharmaceuticals, 52(8), 304-311. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2846645, 4-(4-Fluorobenzylamino)-1-methylpiperidine. Retrieved February 29, 2024 from [Link].

  • Kikuchi, T., et al. (2010). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Biological & pharmaceutical bulletin, 33(4), 702-706. Available at: [Link]

  • National Center for Biotechnology Information. (2010). [Carbonyl-11C]-N-(4-Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide. In Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Malan, S. F., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central journal, 10, 56. Available at: [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved February 29, 2024, from [Link]

  • Reith, M. E., et al. (2022). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. ACS chemical neuroscience, 13(21), 3045-3063. Available at: [Link]

  • Midas Pharma. (n.d.). N-(4-Fluorobenzyl)-1-methylpiperidine-4-amine. Retrieved February 29, 2024, from [Link]

  • Fu, X., et al. (2002). Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging. Journal of medicinal chemistry, 45(15), 3239-3249. Available at: [Link]

  • Zhang, Y., et al. (2024). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International journal of molecular sciences, 25(12), 6667. Available at: [Link]

  • Sandoo Pharma. (n.d.). N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.HCl. Retrieved February 29, 2024, from [Link]

  • Rossi, M., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

  • Daley, P. F., et al. (2022). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in pharmacology, 13, 1032331. Available at: [Link]

  • Asen, N. D., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in nutrition, 9, 1007886. Available at: [Link]

  • Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantanamine Derivatives. Molecules, 27(6), 1801. Available at: [Link]

  • Heinrich, T., et al. (2006). 1-(1-phenethylpiperidin-4-yl)-1-phenylethanols as potent and highly selective 5-HT2A antagonists. ChemMedChem, 1(2), 245-255. Available at: [Link]

  • da Silva, A. F., et al. (2019). Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. Frontiers in chemistry, 7, 631. Available at: [Link]

  • Li, R., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in pharmacology, 13, 837555. Available at: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910-918. Available at: [Link]

Sources

Solubility Profiling of 1-(4-Fluorophenyl)-N-methylpiperidin-4-amine in Organic Solvents: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, the physicochemical characterization of active pharmaceutical ingredient (API) scaffolds is a critical bottleneck. 1-(4-fluorophenyl)-N-methylpiperidin-4-amine (CAS: 368865-25-2) is a versatile small-molecule building block heavily utilized in the synthesis of CNS-active agents and targeted therapeutics[1].

Understanding its solubility profile in various organic solvents is paramount for optimizing synthetic routes, designing purification workflows, and ensuring reliable dosing in early-stage in vitro assays. This whitepaper provides a comprehensive, self-validating methodological framework for determining both the kinetic and thermodynamic solubility of this compound in organic solvent systems.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine, we must first deconstruct its molecular architecture and apply the fundamental "like dissolves like" principle[2].

  • Molecular Weight: 208.27 g/mol [1]

  • Formula: C12H17FN2[1]

  • Structural Components & Causality:

    • 4-Fluorophenyl Ring: The fluorine atom is highly electronegative but poorly polarizable, imparting significant lipophilicity to the molecule. This drives high solubility in non-polar to moderately polar organic solvents (e.g., toluene, dichloromethane).

    • Piperidine Core (N-Aryl): Because the piperidine nitrogen is directly conjugated to the fluorophenyl ring, its lone pair is partially delocalized. This significantly reduces its basicity compared to a standard aliphatic piperidine.

    • N-Methylamine Group (Position 4): This secondary amine (pKa ~9.5–10.0) acts as both a hydrogen bond donor and acceptor. This feature ensures moderate to high solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

Scientist's Note: The data and protocols discussed herein apply specifically to the free base form of the compound. If the compound is isolated as a hydrochloride salt, the crystal lattice energy increases significantly, drastically reducing solubility in non-polar organic solvents while enhancing it in highly polar protic environments.

Methodological Framework: Kinetic vs. Thermodynamic Solubility

Solubility is not a single static value; it is highly dependent on the state of the solute and the method of introduction into the solvent. We divide our analytical approach into two distinct pathways: Kinetic and Thermodynamic solubility[3].

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when a pre-dissolved stock (usually in DMSO) is introduced into a target solvent[3]. This is ideal for high-throughput screening (HTS) because it bypasses the crystal lattice energy barrier[4].

  • Thermodynamic Solubility: The gold standard for formulation and late-stage lead optimization. It measures the true equilibrium concentration of the solid compound in a saturated solvent system[3].

G start 1-(4-fluorophenyl)-N-methylpiperidin-4-amine Solubility Profiling kin_path Kinetic Solubility (Early Discovery / HTS) start->kin_path therm_path Thermodynamic Solubility (Formulation / Lead Opt) start->therm_path kin_step1 Dissolve in DMSO (Stock Solution) kin_path->kin_step1 therm_step1 Solid Compound + Target Solvent therm_path->therm_step1 kin_step2 Serial Dilution in Target Solvent kin_step1->kin_step2 kin_step3 Measure Precipitation (Turbidimetry / LC-MS) kin_step2->kin_step3 therm_step2 Shake-Flask Equilibration (24-72 hours) therm_step1->therm_step2 therm_step3 Filtration & Quantification (HPLC / UV-Vis) therm_step2->therm_step3

Caption: Decision matrix and workflow for selecting kinetic versus thermodynamic solubility assays.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I mandate that all protocols must be self-validating. A protocol that cannot detect its own failure is a liability in drug development.

Protocol A: High-Throughput Kinetic Solubility (Turbidimetric Method)

This method is optimized for rapid screening using minimal API[4].

  • Stock Preparation: Dissolve 1-(4-fluorophenyl)-N-methylpiperidin-4-amine in 100% DMSO to create a 10 mM master stock[5]. Causality: DMSO fully disrupts the intermolecular forces, ensuring the compound is molecularly dispersed.

  • Serial Dilution: Perform a 3-fold serial dilution of the stock into the target organic solvent or organic/aqueous mixture[5].

  • Incubation: Incubate the microplate at 25°C or 37°C for 1 to 2 hours with gentle shaking[4][5].

  • Quantification: Measure the absorbance at 620 nm using a microplate reader[4]. The solubility limit is defined as the concentration where absorbance exceeds 1.5-fold of the solvent-only control[5].

  • Self-Validation Check: Include a known control (e.g., Ketoconazole) on every plate[3]. If the control's precipitation threshold deviates by >10% from historical baselines, the entire plate is invalidated due to potential solvent evaporation or temperature fluctuations.

Protocol B: Gold-Standard Thermodynamic Shake-Flask Method

This protocol provides the absolute equilibrium solubility required for process chemistry and formulation[2][6].

  • Saturation: Add an excess amount of solid 1-(4-fluorophenyl)-N-methylpiperidin-4-amine to a sealed glass vial containing the target organic solvent (e.g., 5 mg per 5 mL)[6].

  • Equilibration: Agitate the vial on a shaker at a tightly controlled 25°C for 24 to 72 hours[2]. Causality: Extended incubation is critical to overcome the dissolution rate limit and to allow any solvent-mediated polymorphic transitions to stabilize[3].

  • Phase Separation: Centrifuge the suspension, then filter the supernatant using a chemically inert Polytetrafluoroethylene (PTFE) syringe filter[2]. Causality: PTFE is strictly required here; standard nylon or cellulose filters can adsorb the lipophilic fluorophenyl moiety, leading to artificially low solubility readings[2].

  • Quantification: Dilute the filtrate appropriately and quantify using HPLC-UV or LC-MS/MS against a standard calibration curve[2][3].

  • Self-Validation Check: Extract aliquots at 24, 48, and 72 hours. True thermodynamic equilibrium is only validated when the variance in API concentration between two consecutive time points is <5%[6].

G step1 Step 1 Add excess solid to organic solvent step2 Step 2 Seal & Incubate (Shake at 25°C, 24-72h) step1->step2 step3 Step 3 Phase Separation (Centrifuge & PTFE Filter) step2->step3 step4 Step 4 Quantification (HPLC/UV-Vis) step3->step4

Caption: Step-by-step methodology for the thermodynamic shake-flask solubility protocol.

Quantitative Data Presentation

Based on the structural properties of the free base and the principles of organic solvation, the table below summarizes the expected solubility behavior of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine across standard laboratory solvents.

Solvent ClassSpecific SolventPolarity IndexExpected Solubility Range (Free Base)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 50 mg/mLStrong dipole-dipole interactions; universal solvation of the basic amine.
Polar Protic Methanol (MeOH)5.110 - 50 mg/mLHydrogen bonding with the secondary N-methylamine group.
Halogenated Dichloromethane (DCM)3.1> 50 mg/mLExcellent solvation of the lipophilic fluorophenyl and piperidine rings.
Polar Aprotic Acetonitrile (MeCN)5.85 - 20 mg/mLModerate dipole interactions; lacks H-bond donation.
Non-Polar Hexane0.1< 5 mg/mLWeak Van der Waals forces; insufficient to overcome API crystal lattice energy.

Note: Values are estimated ranges for the free base at 25°C. Salt forms (e.g., HCl) will exhibit near-zero solubility in Hexane and DCM, with highly elevated solubility in Methanol and aqueous mixtures.

References

  • ADME Solubility Assay BioDuro-Sundia URL: [Link]

  • Turbidimetric Solubility Assay Evotec URL: [Link]

  • Turbidimetric (Kinetic) Solubility Assay Domainex URL:[Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance National Institutes of Health (NIH) / PMC URL:[Link]

Sources

metabolic stability of fluorinated benzylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Metabolic Stability of Fluorinated Benzylamine Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Metabolic Stability in Modern Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a drug candidate is a paramount determinant of its ultimate success.[1][2] This property, which describes the susceptibility of a compound to biotransformation by the body's metabolic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and clearance.[3] Compounds with poor metabolic stability are often rapidly eliminated from the body, leading to insufficient therapeutic exposure and potentially the formation of toxic metabolites.[2][3] Consequently, the early assessment and optimization of metabolic stability are critical for identifying and advancing promising drug candidates.[1][4]

Benzylamine derivatives represent a prevalent structural motif in a wide array of pharmaceuticals due to their versatile biological activities.[5] However, the benzylamine scaffold is often susceptible to metabolic degradation. A key strategy employed by medicinal chemists to mitigate this is the strategic incorporation of fluorine atoms into the molecule.[6][7][8] The unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond, can be leveraged to enhance metabolic stability, among other desirable drug-like properties.[8][9][10] This guide provides a comprehensive overview of the metabolic pathways of benzylamine derivatives, the mechanisms by which fluorination enhances their stability, and the experimental methodologies used to assess this critical parameter.

Metabolic Pathways of Benzylamine Derivatives

The biotransformation of benzylamine derivatives is primarily mediated by two major classes of enzymes: Monoamine Oxidases (MAOs) and Cytochrome P450 (CYP) enzymes. Understanding these pathways is crucial for predicting metabolic "hotspots" that can be targeted for modification.

Monoamine Oxidase (MAO)-Mediated Metabolism

Monoamine oxidases are a family of flavin-containing enzymes responsible for the oxidative deamination of various endogenous and exogenous amines.[11] There are two main isoforms, MAO-A and MAO-B, which exhibit different substrate specificities.[12] Benzylamine itself is a preferential substrate for MAO-B.[11][13] The metabolic process involves the oxidation of the amine to an imine, which is then hydrolyzed to the corresponding aldehyde and ammonia. While both MAO-A and MAO-B can contribute to benzylamine metabolism, MAO-B is generally considered the primary contributor in tissues like the liver.[12]

Cytochrome P450 (CYP)-Mediated Metabolism

The cytochrome P450 superfamily of heme-containing enzymes is a major contributor to the metabolism of a vast number of drugs.[14][15] In humans, CYP enzymes from families 1, 2, and 3 are responsible for the oxidative metabolism of approximately 80% of clinically used drugs.[14] For benzylamine derivatives, CYP-mediated metabolism can occur through several routes:

  • N-dealkylation: For N-substituted benzylamines, CYPs can catalyze the removal of the alkyl group.[16][17][18]

  • Aromatic Hydroxylation: The aromatic ring of the benzyl group can be hydroxylated by CYPs.[16][17][18]

  • Benzylic Hydroxylation: The carbon atom attached to both the phenyl ring and the nitrogen atom is a potential site for hydroxylation.

The following diagram illustrates the primary metabolic pathways for a generic benzylamine derivative.

cluster_0 Metabolic Pathways of Benzylamine Benzylamine Benzylamine Derivative Imine Imine Intermediate Benzylamine->Imine MAO (Oxidative Deamination) Hydroxylated_Aromatic Aromatic Hydroxylation Product Benzylamine->Hydroxylated_Aromatic CYP450 (Aromatic Hydroxylation) N_Dealkylated N-Dealkylated Metabolite Benzylamine->N_Dealkylated CYP450 (N-Dealkylation) Aldehyde Aldehyde Metabolite Imine->Aldehyde Hydrolysis

Caption: Primary metabolic pathways of benzylamine derivatives.

The "Fluorine Shield": A Strategy for Enhancing Metabolic Stability

The strategic substitution of hydrogen with fluorine is a powerful tactic to block metabolic liabilities.[6][9] This "metabolic blocking" effect arises from the fundamental properties of the fluorine atom and the C-F bond.

Mechanism of Metabolic Blockade

The enhanced metabolic stability of fluorinated compounds is not simply due to the strength of the C-F bond, but rather a combination of factors that influence enzyme-substrate interactions and the reactivity of the molecule.[19][20][21]

  • Blocking Metabolic "Hotspots": The most direct application of fluorination is to replace a hydrogen atom at a known site of metabolic attack (a "metabolic hotspot").[6][9][10] The C-F bond is significantly stronger than a C-H bond, making it much more resistant to cleavage by oxidative enzymes like CYPs.[10][13] Placing a fluorine atom at a benzylic or aromatic position prone to hydroxylation can effectively halt that metabolic pathway.[6][22]

  • Electronic Effects: Fluorine is the most electronegative element, and its presence can significantly alter the electronic properties of a molecule.[9][10][22] This strong electron-withdrawing effect can deactivate adjacent C-H bonds, making them less susceptible to enzymatic oxidation.[23]

  • Altered Basicity (pKa): The introduction of fluorine, particularly on or near the benzyl ring, can lower the basicity of the benzylamine nitrogen due to inductive effects.[10] This change in pKa can influence the compound's ionization state at physiological pH, potentially affecting its binding affinity to the active sites of metabolizing enzymes.[10]

The following diagram illustrates how fluorine can act as a metabolic shield.

cluster_1 Fluorine as a Metabolic Shield Parent Parent Benzylamine (Metabolic Hotspot at para-position) Metabolite Hydroxylated Metabolite (Rapid Clearance) Parent->Metabolite CYP450 Oxidation Fluorinated Fluorinated Benzylamine (Fluorine at para-position) Stable Metabolically Stable Compound (Blocked Pathway) Fluorinated->Stable CYP450 Oxidation Blocked

Caption: Fluorine substitution blocks metabolic "hotspots".

Experimental Assessment of Metabolic Stability

Evaluating the is a critical step in drug discovery, typically performed using in vitro assays.[1][4] These assays provide key data for ranking compounds and predicting their in vivo behavior.[3][4] The two most common systems are liver microsomes and hepatocytes.

In Vitro Assay Systems
  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[24][25][26] They are a rich source of Phase I drug-metabolizing enzymes, particularly CYPs.[24][25] Microsomal stability assays are high-throughput and cost-effective, making them ideal for early-stage screening.[26]

  • Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[3][24][27] Hepatocyte stability assays provide a more comprehensive assessment of a compound's metabolic fate and are often considered the "gold standard" for in vitro metabolism studies.[3][24]

The diagram below outlines a typical workflow for an in vitro metabolic stability assay.

cluster_2 In Vitro Metabolic Stability Assay Workflow Start Start: Test Compound Incubate Incubate at 37°C with: - Liver Microsomes/Hepatocytes - NADPH (Cofactor) Start->Incubate Time Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Time Quench Quench Reaction (e.g., with cold acetonitrile) Time->Quench Process Process Sample (Protein precipitation, centrifugation) Quench->Process Analyze Analyze by LC-MS/MS (Quantify remaining parent compound) Process->Analyze Data Data Analysis (Calculate t½ and CLint) Analyze->Data

Caption: Workflow for an in vitro metabolic stability assay.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol describes a standard procedure for determining the metabolic stability of a test compound using liver microsomes.

1. Materials and Reagents:

  • Pooled liver microsomes (human, rat, etc.)[28]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[25]

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution[25][28]

  • Ice-cold acetonitrile with an internal standard for quenching the reaction[26]

  • 96-well plates

  • Incubator set to 37°C[28]

  • LC-MS/MS system[28]

2. Assay Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[25]

  • Pre-incubation: Add the microsomal suspension to a 96-well plate and pre-incubate at 37°C for 5-10 minutes.

  • Initiation of Reaction: To initiate the metabolic reaction, add the test compound (final concentration typically 1 µM) and the NADPH regenerating system to the wells.[25] For negative controls, add buffer instead of the NADPH system.[25]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with an internal standard.[25][26][28]

  • Sample Processing: Centrifuge the quenched plate to precipitate the microsomal proteins.[28]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.[25][28]

Detailed Experimental Protocol: Hepatocyte Stability Assay

This protocol outlines a method for assessing metabolic stability using cryopreserved hepatocytes.

1. Materials and Reagents:

  • Cryopreserved hepatocytes (human, rat, etc.)[27]

  • Hepatocyte incubation medium (e.g., Williams' Medium E)[29]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Ice-cold acetonitrile with an internal standard

  • Suspension culture plates (e.g., 96-well non-coated plates)[30]

  • Incubator with orbital shaker at 37°C, 5% CO2[30]

  • LC-MS/MS system

2. Assay Procedure:

  • Cell Thawing and Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Dilute the cells in pre-warmed incubation medium and determine cell viability and density. Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[30]

  • Pre-incubation: Add the hepatocyte suspension to the wells of a culture plate and pre-incubate at 37°C for 10-15 minutes to allow for equilibration.[30]

  • Initiation of Reaction: Add the test compound to the hepatocyte suspension to start the incubation (final concentration typically 1 µM).[30]

  • Time Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots from the incubation mixture and quench the reaction by adding them to ice-cold acetonitrile containing an internal standard.[29]

  • Sample Processing: Centrifuge the quenched samples to pellet cell debris and precipitated proteins.[30]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[30]

Bioanalytical Quantification and Data Analysis

Accurate quantification of the parent compound is essential for reliable metabolic stability assessment.

Analytical Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing samples from metabolic stability assays.[31][32][33] Its high sensitivity allows for the detection of low concentrations of the parent drug and its metabolites, while its specificity ensures accurate quantification even in complex biological matrices like microsomal or hepatocyte lysates.[31][32][33]

Data Interpretation and Key Parameters

The data obtained from the LC-MS/MS analysis is used to calculate key parameters that describe the metabolic stability of the compound.

  • Plotting the Data: The natural logarithm of the percentage of the parent compound remaining is plotted against time.[26]

  • Calculating In Vitro Half-Life (t½): The slope of the linear regression of the plot is equal to -k, where k is the elimination rate constant. The half-life is then calculated using the following equation:

    • t½ = 0.693 / k

  • Calculating In Vitro Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug. It is calculated from the half-life and the assay conditions (microsomal protein concentration or hepatocyte density).

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomes)

    • For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (mL incubation / 10^6 hepatocytes)

Data Presentation

The results are typically summarized in a table to allow for easy comparison between different compounds.

CompoundFluorine PositionIn Vitro t½ (min)In Vitro CLint (µL/min/mg protein)
BenzylamineN/A1546.2
4-Fluorobenzylaminepara4515.4
2,4-Difluorobenzylamineortho, para> 120< 5.8
Verapamil (Control)N/A1069.3

Table 1: Example comparative metabolic stability data in human liver microsomes. Data is illustrative.

Pharmacokinetic Implications and Conclusion

The ultimate goal of in vitro metabolic stability assays is to predict a drug's in vivo pharmacokinetic behavior.[3] A lower in vitro intrinsic clearance generally translates to a lower in vivo hepatic clearance, a longer half-life, and improved oral bioavailability.[6][24] By strategically incorporating fluorine into benzylamine derivatives, medicinal chemists can effectively "shield" the molecule from rapid metabolic degradation.[13] This leads to an improved pharmacokinetic profile, a more consistent dose-response relationship, and a higher probability of creating a successful drug candidate.[6][24]

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved March 4, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved March 4, 2026, from [Link]

  • Lu, Y., et al. (2009). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. Retrieved March 4, 2026, from [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved March 4, 2026, from [Link]

  • Tipton, K. F., et al. (1983). Some factors influencing the metabolism of benzylamine by type A and B monoamine oxidase in rat heart and liver. PubMed. Retrieved March 4, 2026, from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved March 4, 2026, from [Link]

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved March 4, 2026, from [Link]

  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021, November 1). IntechOpen. Retrieved March 4, 2026, from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. Retrieved March 4, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub. Retrieved March 4, 2026, from [Link]

  • Bhattarai, P., et al. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved March 4, 2026, from [Link]

  • Metabolic Stability. (n.d.). Frontage Laboratories. Retrieved March 4, 2026, from [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs. (2024, April 29). Creative Diagnostics. Retrieved March 4, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved March 4, 2026, from [Link]

  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024, September 27). alwsci. Retrieved March 4, 2026, from [Link]

  • Baker, G. B., et al. (1997). Metabolism of Monoamine Oxidase Inhibitors. PMC. Retrieved March 4, 2026, from [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved March 4, 2026, from [Link]

  • Baker, G. B., et al. (2025, August 9). Metabolism of Monoamine Oxidase Inhibitors. ResearchGate. Retrieved March 4, 2026, from [Link]

  • Baker, G. B., et al. (n.d.). Metabolism of Monoamine Oxidase Inhibitors. Academia.edu. Retrieved March 4, 2026, from [Link]

  • Shaffer, C. L., et al. (2006). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. PubMed. Retrieved March 4, 2026, from [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom.org. Retrieved March 4, 2026, from [Link]

  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved March 4, 2026, from [Link]

  • Protocol for the Rat Hepatocyte Stability Assay. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). Protocols.io. Retrieved March 4, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). Protocols.io. Retrieved March 4, 2026, from [Link]

  • Edmondson, D. E., & Binda, C. (2018). Structures and Mechanism of the Monoamine Oxidase Family. PMC. Retrieved March 4, 2026, from [Link]

  • Modern Drug Metabolites Demand More from LC-MS/MS. (2026, January 12). Separation Science. Retrieved March 4, 2026, from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved March 4, 2026, from [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks. Retrieved March 4, 2026, from [Link]

  • Lee, J., et al. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved March 4, 2026, from [Link]

  • Altman, R. A., et al. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Retrieved March 4, 2026, from [Link]

  • Shaffer, C. L., et al. (2006). Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer. Journal of the American Chemical Society. Retrieved March 4, 2026, from [Link]

  • Altman, R. A., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved March 4, 2026, from [Link]

  • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Recent developments in methods for analysis of perfluorinated persistent pollutants. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved March 4, 2026, from [Link]

  • Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). (2024, July 10). ACS Publications. Retrieved March 4, 2026, from [Link]

  • Improved analytical methods for perfluoroalkyl acids (PFAAs) and their precursors - a focus on human dietary exposure. (n.d.). SciSpace. Retrieved March 4, 2026, from [Link]

  • Zanger, U. M., & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Retrieved March 4, 2026, from [Link]

  • Sampling and Analytical Methods. (n.d.). ITRC PFAS. Retrieved March 4, 2026, from [Link]

  • Cytochrome P450 Biocatalysts: A Route to Bioremediation. (n.d.). ijpras.com. Retrieved March 4, 2026, from [Link]

Sources

Methodological & Application

synthesis of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine via reductive amination

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 1-(4-Fluorophenyl)-N-methylpiperidin-4-amine via Direct Reductive Amination

Scientific Rationale & Introduction

Substituted 4-aminopiperidines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. The target compound, 1-(4-fluorophenyl)-N-methylpiperidin-4-amine, features a highly versatile secondary amine handle and a lipophilic N-aryl group, making it an ideal building block for late-stage functionalization and drug discovery[1].

The most robust and scalable method for synthesizing this scaffold is the direct reductive amination of 1-(4-fluorophenyl)piperidin-4-one with methylamine[2]. To achieve this, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) is utilized as the reducing agent. Pioneered by , STAB is preferred over traditional reagents like sodium cyanoborohydride (NaBH3CN) due to its lower toxicity profile (absence of toxic cyanide byproducts), ease of handling, and superior chemoselectivity[3][4]. STAB selectively reduces the transient iminium ion intermediate over the parent ketone, provided the reaction is maintained at a slightly acidic pH.

Mechanistic Pathway

The synthesis proceeds via a two-stage, one-pot cascade. First, the nucleophilic methylamine attacks the electrophilic carbonyl carbon of 1-(4-fluorophenyl)piperidin-4-one, forming a hemiaminal intermediate. The presence of a mild acid catalyst (glacial acetic acid) facilitates the dehydration of the hemiaminal into an electrophilic iminium ion[5]. Finally, STAB delivers a hydride to the iminium carbon, irreversibly yielding the secondary amine product.

Mechanism A 1-(4-fluorophenyl) piperidin-4-one C Hemiaminal Intermediate A->C + MeNH2 B Methylamine (MeNH2) B->C D Iminium Ion [pH 4-5] C->D - H2O (AcOH cat.) E 1-(4-fluorophenyl)-N- methylpiperidin-4-amine D->E NaBH(OAc)3 (Hydride transfer)

Figure 1: Mechanistic progression of the direct reductive amination pathway.

Experimental Design & Quantitative Data

To ensure complete conversion while minimizing the formation of tertiary amine byproducts (dialkylation), a slight stoichiometric excess of both methylamine and STAB is employed[6]. 1,2-Dichloroethane (DCE) is selected as the optimal solvent due to its excellent solubility profile for both the starting materials and the STAB reagent[5].

Table 1: Reaction Stoichiometry and Reagent Quantities (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
1-(4-fluorophenyl)piperidin-4-one193.221.01.93 gElectrophile / Starting Material
Methylamine (2.0 M in THF)31.061.57.5 mLNucleophile
Sodium Triacetoxyborohydride (STAB)211.941.53.18 gHydride Donor / Reducing Agent
Acetic Acid (Glacial)60.051.00.57 mLAcid Catalyst (pH Modulator)
1,2-Dichloroethane (DCE)98.96N/A40 mLSolvent

Detailed Protocol: Step-by-Step Methodology

The following protocol outlines a self-validating workflow designed for a 10 mmol scale, ensuring high yield and purity.

Workflow S1 Step 1: Reagent Mixing Combine Ketone, MeNH2, & AcOH in DCE S2 Step 2: Iminium Formation Stir at RT for 1-2 hours S1->S2 S3 Step 3: Reduction Add STAB portionwise at 0 °C to RT S2->S3 S4 Step 4: Quenching Add sat. NaHCO3 (aq) until gas ceases S3->S4 S5 Step 5: Extraction & Wash Extract with DCM, wash with brine S4->S5 S6 Step 6: Purification Acid-Base Extraction or Column Chromatography S5->S6

Figure 2: Step-by-step experimental workflow for the synthesis process.

Step 1: Reagent Preparation and Mixing

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert nitrogen gas.

  • Dissolve 1-(4-fluorophenyl)piperidin-4-one (1.93 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL).

  • Add the methylamine solution (2.0 M in THF, 7.5 mL, 15.0 mmol) via syringe.

Step 2: Iminium Ion Formation 4. Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise to the stirring solution. Expertise Note: The addition of acetic acid is a critical parameter. It lowers the pH to approximately 4–5, accelerating the dehydration of the hemiaminal to the iminium ion while preventing the premature reduction of the unreacted ketone[7]. 5. Stir the mixture at room temperature (20–25 °C) for 1 to 2 hours.

Step 3: Reduction 6. Cool the reaction vessel to 0 °C using an ice-water bath. 7. Introduce Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) in small portions over 10 minutes. Expertise Note: While STAB is generally mild, portion-wise addition at 0 °C mitigates any localized exothermic degradation of the iminium intermediate and safely controls the release of hydrogen gas[4]. 8. Remove the ice bath, allowing the reaction to warm to room temperature. Stir for an additional 4–12 hours. Monitor conversion via LC-MS or TLC (eluent: 90:10 DCM/MeOH with 1% Et3N) until the ketone is fully consumed.

Step 4: Quenching and Work-up 9. Cool the mixture back to 0 °C and quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO3) solution (30 mL). Expertise Note: Unreacted STAB reacts with water and base to release hydrogen gas. Rapid addition will cause vigorous effervescence and potential loss of product. 10. Stir vigorously for 15 minutes to ensure all residual boron complexes are fully hydrolyzed.

Step 5: Extraction and Purification 11. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). 12. Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. 13. Purification: Expertise Note: The target molecule contains a highly basic aliphatic secondary amine (pKa ~10) and a significantly less basic N-aryl tertiary amine. This differential basicity allows for a highly efficient acid-base extraction. Extract the crude residue into 1M HCl (30 mL), wash the acidic aqueous layer with EtOAc (20 mL) to remove neutral impurities, basify the aqueous layer to pH 12 using 2M NaOH, and back-extract the pure product into DCM (3 × 20 mL). Alternatively, purify via silica gel flash chromatography (gradient elution: DCM to 90:9:1 DCM/MeOH/NH4OH) to afford pure 1-(4-fluorophenyl)-N-methylpiperidin-4-amine[2].

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., et al. The Journal of Organic Chemistry (ACS Publications), 1996.

  • Sodium Triacetoxyborohydride Technical Article. Sigma-Aldrich.

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal.

  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.

Sources

Application Note: Selective N-Methylation Protocols for 1-(4-fluorophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 1-(4-fluorophenyl)piperidin-4-amine scaffold (CAS: 38043-08-2) is a critical pharmacophore in the development of 5-HT2A inverse agonists (e.g., Pimavanserin analogs) and Sigma receptor ligands.[1] Modulating the methylation state of the primary amine at the C4 position is a standard Structure-Activity Relationship (SAR) strategy to optimize lipophilicity (


) and metabolic stability.[1]

The Chemical Challenge: Direct alkylation of primary amines using alkyl halides (e.g., Methyl Iodide) typically results in an uncontrollable mixture of mono-methylated, di-methylated, and quaternized ammonium salts. This is governed by the "Polyamination Effect," where the secondary amine product is often more nucleophilic than the primary amine precursor.

The Solution: This guide provides two distinct, high-fidelity protocols to guarantee product selectivity:

  • Protocol A (Dimethylation): A Reductive Amination using Sodium Triacetoxyborohydride (STAB) for rapid access to the tertiary amine.[1]

  • Protocol B (Monomethylation): A Protection-Deprotection strategy (Boc-route) to ensure 100% mono-selectivity, essential for high-purity SAR libraries.[1]

Chemoselectivity Rationale

The substrate contains two nitrogen centers. Successful methylation requires differentiating between them:

  • N1 (Aniline Nitrogen): Part of a 4-fluoroaniline system.[1] The lone pair is conjugated into the aromatic ring, significantly reducing its basicity and nucleophilicity (

    
    ).[1]
    
  • N4 (Primary Aliphatic Amine): An aliphatic amine on the piperidine ring (

    
    ).[1]
    

Decision Matrix & Workflow

Use the following decision tree to select the appropriate protocol for your target compound.

MethylationStrategy Start Starting Material: 1-(4-fluorophenyl)piperidin-4-amine Decision Target Product? Start->Decision Mono N-Methyl (Secondary Amine) High Purity Required Decision->Mono Mono-Methyl Di N,N-Dimethyl (Tertiary Amine) Standard SAR Decision->Di Di-Methyl ProcB Protocol B: Boc-Protection Strategy (Boc2O -> MeI -> TFA) Mono->ProcB ProcA Protocol A: Reductive Amination (HCHO + STAB) Di->ProcA

Figure 1: Strategic decision tree for selecting the methylation protocol based on the desired substitution pattern.

Protocol A: N,N-Dimethylation (Reductive Amination)[1]

Objective: Synthesis of N,N-dimethyl-1-(4-fluorophenyl)piperidin-4-amine. Mechanism: Formation of the imine/iminium species with formaldehyde, followed by in-situ hydride transfer. Why STAB? Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (


) due to lower toxicity and better compatibility with non-protic solvents, minimizing side reactions [1].[1]
Materials
ReagentEquivalentsRole
Substrate 1.0 equivStarting Material
Formaldehyde (37% aq.) 5.0 equivAlkylating Agent (Excess ensures dimethylation)
STAB 3.0 equivReducing Agent
Acetic Acid (AcOH) 1.0 equivCatalyst (Promotes iminium formation)
Dichloromethane (DCM) 0.1 M Conc.[1]Solvent
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-fluorophenyl)piperidin-4-amine (1.0 equiv) in DCM (10 mL per mmol substrate).

  • Imine Formation: Add Formaldehyde (37% aq.[1] solution) (5.0 equiv) and Acetic Acid (1.0 equiv).[1] Stir at Room Temperature (RT) for 15 minutes.

    • Note: The mixture may become slightly cloudy; this is normal.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (3.0 equiv) portion-wise over 10 minutes to manage mild exotherm and gas evolution.[1]

  • Reaction: Remove the ice bath and stir at RT for 2–4 hours.

    • Monitoring: Check via LCMS.[2] The starting material (

      
      ) should disappear, and the dimethyl product (
      
      
      
      ) should be the dominant peak.[1]
  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       solution. Stir for 20 minutes until gas evolution ceases.
      
    • Extract the aqueous layer with DCM (

      
      ).[1][2]
      
    • Combine organic layers, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude material is often

    
     pure. If necessary, purify via flash chromatography (DCM/MeOH/NH4OH).[1]
    

Protocol B: Selective N-Monomethylation (Boc-Strategy)[1]

Objective: Synthesis of N-methyl-1-(4-fluorophenyl)piperidin-4-amine. Why this method? Attempting to mono-methylate using formaldehyde often yields 10-20% dimethylated impurity, which is difficult to separate. The Boc-route guarantees exclusive mono-methylation [2].

Workflow Diagram

BocRoute Step1 1. Boc-Protection (Boc2O, DCM) Step2 2. N-Methylation (NaH, MeI, DMF) Step1->Step2 Step3 3. Deprotection (TFA, DCM) Step2->Step3

Figure 2: Three-step workflow for high-fidelity mono-methylation.

Step 1: Boc-Protection[1]
  • Dissolve substrate (1.0 equiv) in DCM.[1]

  • Add Di-tert-butyl dicarbonate (

    
    )  (1.1 equiv) and Triethylamine (
    
    
    
    )
    (1.5 equiv).[1]
  • Stir at RT for 2 hours.

  • Wash with water, dry, and concentrate. (Quantitative yield expected).

Step 2: N-Methylation[1]
  • Dissolve the N-Boc intermediate in anhydrous DMF (0.2 M) under Nitrogen/Argon.[1]

  • Cool to 0°C. Add Sodium Hydride (60% dispersion) (1.2 equiv). Stir for 15 mins to deprotonate the carbamate.

  • Add Methyl Iodide (MeI) (1.1 equiv) dropwise.[1]

  • Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with water (

    
    ) to remove DMF.[1] Concentrate.
    
Step 3: Deprotection
  • Dissolve the methylated intermediate in DCM (0.1 M).[1]

  • Add Trifluoroacetic Acid (TFA) (20% v/v final concentration).

  • Stir at RT for 1-2 hours.

  • Free-basing (Critical): Concentrate to remove excess TFA. Redissolve residue in DCM and wash with saturated

    
     to obtain the free amine.
    

Analytical Validation (QC)

Compare your results against these expected spectral signatures to validate the reaction outcome.

FeatureStarting MaterialProtocol A (Dimethyl)Protocol B (Monomethyl)
LCMS (ESI+)


(

Da)

(

Da)
1H NMR (DMSO-d6)

(m, 1H, CH-NH2)

(s, 6H, N(CH3)2)

(s, 3H, NH-CH3)
19F NMR

ppm

ppm

ppm

Note: The Fluorine signal (19F) should remain unchanged, confirming the stability of the aryl fluoride moiety throughout both protocols.

Troubleshooting & Safety

IssueProbable CauseSolution
Incomplete Methylation (Protocol A) Old STAB reagent or wet solvent.[1]Use fresh STAB. Ensure DCM is dry. Increase reaction time.
Over-methylation (Protocol B) Use of too much base/MeI in Step 2.[1]Strictly control NaH stoichiometry (1.2 eq).
Low Yield (Protocol B - Step 2) Water in DMF.[1]Use anhydrous DMF; NaH is moisture sensitive.
Safety Warning STAB & NaH STAB releases acetic acid; NaH releases Hydrogen gas. Perform all reactions in a fume hood.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc chemistry). [1]

  • Templ, J., & Schnürch, M. (2024).[5] "A Guide for Mono-Selective N-Methylation... of Primary Amines." Chemistry - A European Journal.[5]

Sources

Application Note: Eschweiler-Clarke Methylation for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Eschweiler-Clarke reaction remains the gold standard for the reductive methylation of secondary amines to tertiary amines without the risk of quaternary ammonium salt formation.[1] In drug development, the N-methylpiperidine moiety is a pervasive pharmacophore, influencing solubility, pKa, and metabolic stability (the "Magic Methyl" effect).

This guide provides a rigorous technical protocol for applying Eschweiler-Clarke conditions to piperidine derivatives. Unlike generic organic chemistry texts, this note addresses the specific challenges of heterocyclic amines, including steric hindrance in 2,6-disubstituted systems and workup strategies for hydrophilic products.

Mechanism & Chemical Causality

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via two distinct phases: Condensation and Reduction .[2]

The Mechanistic Pathway[1]
  • Imine/Iminium Formation: The secondary amine (piperidine) reacts with formaldehyde to form a hemiaminal, which dehydrates to an iminium ion.

  • Hydride Transfer: The formate anion (from formic acid) acts as a specific hydride donor.[3]

  • Irreversibility: The driving force is the decarboxylation of the formate adduct, releasing CO₂.[1] This gas evolution renders the step irreversible, ensuring high conversion.

Why Quaternization is Impossible: Unlike alkyl halides (e.g., MeI), which can exhaustively alkylate amines to quaternary salts, the Eschweiler-Clarke mechanism requires a lone pair on nitrogen to form the initial iminium species. Once the tertiary amine is formed, it lacks the proton necessary to form a neutral enamine or imine precursor for further reaction under these specific reducing conditions.[1]

Pathway Visualization

EschweilerClarkeMechanism Piperidine Piperidine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal + HCHO HCHO Formaldehyde (HCHO) HCHO->Hemiaminal Iminium Iminium Ion (R2N+=CH2) Hemiaminal->Iminium - H2O TS Transition State (Hydride Transfer) Iminium->TS + HCOO- HCOOH Formic Acid (Hydride Source) HCOOH->TS Product N-Methyl Piperidine (Tertiary Amine) TS->Product Reductive Elimination CO2 CO2 (Gas) TS->CO2 Irreversible Step

Figure 1: Mechanistic flow of the Eschweiler-Clarke reaction for piperidines.[2][4] Note the irreversible CO₂ release driving the equilibrium.

Critical Reaction Parameters

ParameterStandard ConditionRationale
Formaldehyde 2.0 – 5.0 equivalentsExcess ensures complete conversion of the amine to the iminium ion. 37% aq. solution (Formalin) is standard.
Formic Acid 4.0 – 10.0 equivalentsActs as both the solvent and the reducing agent. Large excess drives the equilibrium and maintains acidic pH for iminium stability.
Temperature 90°C – 100°C (Reflux)High temperature is required for the decarboxylation step (hydride transfer). Below 80°C, the reaction stalls at the hemiaminal/iminium stage.
Time 2 – 18 HoursSimple piperidines react within 2-4 hours. Hindered (2,6-disubstituted) variants require overnight heating.
Solvent None / AqueousThe reagents (aq.[1] HCHO and HCOOH) serve as the solvent. Organic co-solvents (Dioxane, MeOH) are only needed for highly lipophilic substrates.

Experimental Protocols

Standard Protocol: Unhindered Piperidines

Scope: 2-, 3-, or 4-monosubstituted piperidines.

Reagents:

  • Piperidine derivative (1.0 equiv, 10 mmol)

  • Formaldehyde (37% aq. solution, 3.0 equiv, 30 mmol)

  • Formic acid (98%, 5.0 equiv, 50 mmol)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the piperidine derivative.

  • Cooling (Critical): Place the flask in an ice bath (0°C). The addition of formic acid to amines is exothermic.

  • Addition: Slowly add Formic Acid (5.0 equiv). Stir for 5 minutes.

  • Formaldehyde: Add Formaldehyde solution (3.0 equiv) dropwise.

  • Reaction: Remove the ice bath. Heat the mixture to reflux (approx. 100°C).

    • Observation: Vigorous bubbling (CO₂ evolution) will occur as the reaction reaches ~80-90°C. Ensure the condenser is functioning to prevent loss of volatile amines.

  • Monitoring: Monitor by TLC or LC-MS after 2 hours. The secondary amine starting material should be consumed.

  • Workup (Self-Validating):

    • Cool to room temperature.[2][5]

    • Add HCl (4M) to ensure the amine is fully protonated (pH < 2), then remove volatiles (excess HCHO/HCOOH) under reduced pressure. Note: This step removes unreacted formaldehyde which can polymerize during basification.

    • Redissolve the residue in water.

    • Basify with 4M NaOH or KOH to pH > 12. The solution will become cloudy as the free amine separates.

    • Extract with Dichloromethane (DCM) or Diethyl Ether (3 x 20 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

Advanced Protocol: 2,6-Disubstituted Piperidines (Hindered)

Challenge: Steric hindrance at the


-carbons impedes iminium ion formation and the approach of the formate hydride donor.
Modification:  Increased temperature and time.

Procedure Modifications:

  • Stoichiometry: Increase Formaldehyde to 10 equiv and Formic Acid to 20 equiv.

  • Temperature: If standard reflux fails, use a sealed pressure tube (behind a blast shield) heated to 120°C.

  • Alternative: For substrates that fail under these conditions, consider "Modified Eschweiler-Clarke" using Sodium Cyanoborohydride (NaBH₃CN) in Methanol/Acetic acid, though this technically classifies as a general reductive amination [1].

Workflow & Decision Tree

ProtocolWorkflow Start Start: Piperidine Substrate CheckSterics Check Sterics: 2,6-Disubstituted? Start->CheckSterics Standard Standard Protocol 3 eq HCHO, 5 eq HCOOH Reflux 100°C, 4h CheckSterics->Standard No Hindered Hindered Protocol 10 eq HCHO, 20 eq HCOOH Sealed Tube 120°C, 18h CheckSterics->Hindered Yes Monitor Monitor (LCMS/TLC) Standard->Monitor Hindered->Monitor Complete Conversion >95%? Monitor->Complete Workup Acidic Evaporation then Basify (pH >12) Extract DCM Complete->Workup Yes Alternative Switch to NaBH3CN (Reductive Amination) Complete->Alternative No (Stalled)

Figure 2: Decision tree for selecting reaction conditions based on substrate sterics.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Insufficient TemperatureEnsure vigorous reflux. The reaction must generate CO₂ to proceed.
Low Conversion Steric HindranceSwitch to sealed tube (120°C) or increase reaction time to 24h.
Polymer/Gunk Formation Paraformaldehyde formationEnsure "Acidic Evaporation" step in workup is performed to remove excess HCHO before adding base.
Product in Aqueous Phase Product is too polarIf the methylated piperidine is highly polar, DCM extraction may fail. Use "Salting out" (saturate aq. layer with NaCl) or use CHCl₃/Isopropanol (3:1) for extraction.
N-Oxide Byproduct Presence of PeroxidesRare in E-C, but possible if old formaldehyde is used. Use fresh reagent.

Safety & Compliance

  • Formaldehyde: A known carcinogen and sensitizer. Handle only in a fume hood.

  • Formic Acid: Highly corrosive and causes severe skin burns.

  • CO₂ Evolution: The reaction generates significant gas.[6][7] Do not seal standard glassware; use an open reflux condenser. If using a pressure tube, ensure it is rated for the generated pressure.

References

  • Eschweiler-Clarke Reaction Overview. Organic Chemistry Portal. [Link]

  • Mechanism and Isotope Labeling. National Institutes of Health (PMC). "Review of Modern Eschweiler–Clarke Methylation Reaction." [Link]

  • Synthesis of 2-substituted N-(methyl-d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Stereoselective Synthesis of 2,6-Disubstituted Piperidines. Organic & Biomolecular Chemistry. [Link]

  • Standard Experimental Procedures. Organic Syntheses, Coll. Vol. 3, p.723 (1955). [Link]

Sources

Application Note: Reagents and Protocol for the Synthesis of N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine (CAS No. 359878-47-0), also known as N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, is a highly valuable secondary amine intermediate in pharmaceutical chemistry[1]. Its primary industrial application is serving as the core structural precursor for Pimavanserin (Nuplazid®), a selective 5-HT2A receptor inverse agonist utilized for the treatment of Parkinson's disease psychosis[2][3].

This application note provides researchers and drug development professionals with a robust, scalable, and self-validating protocol for synthesizing this intermediate via a highly selective reductive amination pathway[4].

Mechanistic Causality: Designing the Reductive Amination

Synthesizing secondary amines via reductive amination requires precise control over reaction kinetics to prevent over-alkylation (tertiary amine formation) and premature reduction of the starting aldehyde[5].

  • Electrophile and Nucleophile Dynamics: 4-fluorobenzaldehyde acts as the electrophile. 1-methylpiperidin-4-amine, a primary amine, acts as the nucleophile. The condensation of these two forms a Schiff base (imine) intermediate[5].

  • Selective Hydride Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over sodium borohydride (NaBH₄). NaBH₄ is overly reactive and can prematurely reduce the 4-fluorobenzaldehyde into an alcohol before the imine has time to form[5]. In contrast, NaBH(OAc)₃ is sterically hindered and electron-withdrawn by its acetate groups, making it a milder hydride donor that selectively targets the protonated iminium ion over the unreacted aldehyde[5].

  • Acid Catalysis: Glacial acetic acid is added to maintain a mildly acidic environment (pH 4–5). This is a critical causal step: it accelerates the dehydration of the hemiaminal to form the imine and protonates the imine to generate the highly electrophilic iminium species, which is the actual substrate reduced by NaBH(OAc)₃.

Quantitative Data: Reagent Selection

The following table summarizes the stoichiometric requirements and physicochemical rationale for the selected reagents.

ReagentRoleEquivalentsMW ( g/mol )Mechanistic Note
4-Fluorobenzaldehyde Electrophile1.00124.11Must be stored under inert gas to prevent auto-oxidation to carboxylic acid.
1-Methylpiperidin-4-amine Nucleophile1.05114.19A slight excess ensures complete consumption of the aldehyde, preventing alcohol byproducts.
NaBH(OAc)₃ Reducing Agent1.50211.94Moisture-sensitive; provides selective hydride transfer to the iminium ion.
Acetic Acid (Glacial) Acid Catalyst1.0060.05Maintains optimal pH (4-5) for iminium formation without degrading the hydride.
Dichloromethane (DCM) Solvent10 vol84.93Aprotic solvent; ensures stability of NaBH(OAc)₃ and excellent solubility for all species.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . It incorporates in-process monitoring and a specific acid-base extraction workup to guarantee the purity of the secondary amine, removing unreacted primary amines and boron byproducts.

Step 1: Imine Formation (Condensation)
  • Charge a flame-dried, nitrogen-purged round-bottom flask with 1-methylpiperidin-4-amine (1.05 eq) and anhydrous DCM (10 mL per gram of amine).

  • Add 4-fluorobenzaldehyde (1.0 eq) dropwise at room temperature (20–25 °C) under continuous magnetic stirring.

  • Add glacial acetic acid (1.0 eq) to adjust the mixture to pH ~4.5.

  • Causality Checkpoint: Stir the mixture for 1 to 2 hours prior to adding the reducing agent. This pre-incubation shifts the equilibrium toward the Schiff base, drastically minimizing the risk of direct aldehyde reduction.

Step 2: Hydride Reduction
  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 30 minutes.

    • Note: The reduction is exothermic. Portion-wise addition controls the internal temperature, preventing the thermal degradation of the reducing agent.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

  • Validation (In-Process Control): Monitor the reaction via TLC (eluent: DCM/MeOH/NH₄OH 90:9:1) or HPLC. Proceed to the next step only when the 4-fluorobenzaldehyde peak is completely consumed[4].

Step 3: Quenching and Acid-Base Extraction
  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the aqueous layer reaches pH 8–9.

    • Causality Checkpoint: This step neutralizes the acetic acid and hydrolyzes unreacted boron-nitrogen complexes, liberating the target secondary amine as a free base.

  • Transfer to a separatory funnel and isolate the organic (DCM) layer. Extract the remaining aqueous layer twice with fresh DCM.

  • Combine the organic layers, wash with saturated NaCl (brine), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine as a light yellow oil[1].

Step 4: Purification & Salt Formation (Optional)
  • For applications requiring API-grade purity, convert the free base to a bis-hydrochloride salt (CAS: 1837794-51-0)[6]. Dissolve the crude oil in ethyl acetate and add ethereal HCl dropwise. Filter and recrystallize the resulting white precipitate.

Application Workflow Diagram

The following diagram illustrates the logical progression from raw materials to the intermediate, and its subsequent conversion into the final Active Pharmaceutical Ingredient (API), Pimavanserin[4][7].

SynthesisWorkflow SM1 4-Fluorobenzaldehyde (Electrophile) Condensation Imine Formation (Mild Acid Catalysis) SM1->Condensation SM2 1-Methylpiperidin-4-amine (Nucleophile) SM2->Condensation Imine Schiff Base Intermediate (Iminium Ion) Condensation->Imine - H₂O Reduction Hydride Reduction (NaBH(OAc)₃) Imine->Reduction Product N-[(4-Fluorophenyl)methyl]- 1-methyl-4-piperidinamine (CAS: 359878-47-0) Reduction->Product Pimavanserin Pimavanserin (Nuplazid) 5-HT2A Inverse Agonist Product->Pimavanserin Urea Coupling (CDI / 4-isobutoxybenzylamine)

Workflow for the synthesis of N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine to Pimavanserin.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. Available at:[Link]

  • Google Patents. "WO2016141003A1 - Processes and intermediates for the preparation of pimavanserin." World Intellectual Property Organization.
  • New Drug Approvals. "Pimavanserin." New Drug Approvals. Available at:[Link]

Sources

Application Note: High-Purity Synthesis of Pimavanserin Intermediates from 4-Fluorobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the preparation of


-(4-fluorobenzyl)-1-methylpiperidin-4-amine , the critical pharmacophore scaffold used in the synthesis of Pimavanserin (Nuplazid®).


-(4-fluorobenzyl)-1-methylpiperidin-4-amine

Executive Summary & Strategic Context

Pimavanserin is a selective serotonin 5-HT2A inverse agonist utilized in the treatment of Parkinson’s disease psychosis.[1][2][3] The structural core of the molecule relies on the precise coupling of a 4-fluorobenzyl group to a piperidine ring.

While various routes exist, the reductive amination of 4-fluorobenzylamine with 1-methyl-4-piperidone represents the most robust, scalable, and atom-economical approach. This guide details an optimized protocol using Sodium Triacetoxyborohydride (STAB), selected for its superior chemoselectivity compared to harsh alternatives like NaBH


 or catalytic hydrogenation, minimizing side reactions such as over-alkylation or ketone reduction.
Retrosynthetic Logic

The synthesis of Pimavanserin can be disconnected into two primary synthons: the urea linker and the amine core. Our focus is the preparation of the amine core (Intermediate A ).

Retrosynthesis Pimavanserin Pimavanserin (API) UreaStep Urea Coupling (CDI or Isocyanate) Pimavanserin->UreaStep Retrosynthetic Cut Intermed_A Intermediate A: N-(4-fluorobenzyl)-1-methylpiperidin-4-amine UreaStep->Intermed_A Intermed_B Intermediate B: 4-(isobutoxy)benzyl isocyanate UreaStep->Intermed_B Start_1 Starting Material 1: 4-Fluorobenzylamine Intermed_A->Start_1 Reductive Amination Start_2 Starting Material 2: 1-Methyl-4-piperidone Intermed_A->Start_2

Figure 1: Retrosynthetic disconnection of Pimavanserin highlighting the critical amine intermediate.

Core Protocol: Reductive Amination

Objective: Synthesis of


-(4-fluorobenzyl)-1-methylpiperidin-4-amine (Free Base).
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
4-Fluorobenzylamine 125.141.0Limiting Reagent (Nucleophile)
1-Methyl-4-piperidone 113.161.1 - 1.2Electrophile
NaBH(OAc)

(STAB)
211.941.4 - 1.5Selective Reducing Agent
Acetic Acid (AcOH) 60.051.0Catalyst (pH adjustment)
Dichloromethane (DCM) -SolventReaction Medium (0.2 M)
Detailed Methodology

Expert Insight: We utilize STAB because it requires a protonated imine for reduction. By adding acetic acid, we catalyze imine formation in situ while STAB selectively reduces the iminium ion faster than the ketone, preventing the formation of the alcohol side-product (1-methylpiperidin-4-ol).

Step 1: Imine Formation (In Situ)
  • Charge a dry 3-neck round-bottom flask with 4-Fluorobenzylamine (1.0 eq) and anhydrous DCM (10 volumes relative to amine mass).

  • Add 1-Methyl-4-piperidone (1.1 eq) dropwise under nitrogen atmosphere.

  • Add Acetic Acid (1.0 eq).

  • Stir at Room Temperature (20–25°C) for 30–60 minutes .

    • Checkpoint: The solution may warm slightly. This "pre-stir" ensures the imine/iminium equilibrium is established before reduction.

Step 2: Selective Reduction
  • Cool the mixture to 0–5°C using an ice bath.

  • Add NaBH(OAc)

    
      (1.5 eq) portion-wise over 20 minutes.
    
    • Caution: Mild exotherm and gas evolution (

      
      ) may occur. Do not dump all at once.
      
  • Remove the ice bath and allow the reaction to warm to Room Temperature.

  • Stir for 12–16 hours (Overnight).

    • Monitoring: Check by TLC (10% MeOH in DCM + 1% NH

      
      OH) or HPLC. The limiting amine should be consumed (<1%).
      
Step 3: Workup & Isolation (The "pH Switch")

This step is critical for purity. We use a pH switch to remove non-basic impurities.

  • Quench: Cool to 0°C and slowly add saturated NaHCO

    
      solution until gas evolution ceases.
    
  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).

  • Aqueous Wash: Extract the aqueous layer 2x with DCM to recover any product. Combine organic layers.

  • Acid Extraction (Purification): Extract the combined DCM layers with 1M HCl (3x).

    • Mechanism:[2][4][5][6][7][8] The product (amine) moves into the aqueous phase as the hydrochloride salt. Neutral impurities remain in the DCM.

  • Basification: Take the acidic aqueous layer (containing product) and cool to 0°C. Basify to pH >12 using 4M NaOH .

    • Observation: The product will oil out or precipitate as a white solid/cloudy emulsion.

  • Final Extraction: Extract the basic aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Yield Expectation: 85–92% as a pale yellow oil or low-melting solid.

Process Visualization

Workflow cluster_Purification Purification (pH Switch) Start Start: 4-Fluorobenzylamine + 1-Methyl-4-piperidone Imine Step 1: Imine Formation (DCM, AcOH, 30 min) Start->Imine Reduction Step 2: Reduction (Add STAB, 0°C -> RT, 16h) Imine->Reduction Quench Step 3: Quench (Sat. NaHCO3) Reduction->Quench AcidExt Extract with 1M HCl (Product -> Aqueous Phase) Quench->AcidExt DiscardOrg Discard Organic Phase (Removes neutral impurities) AcidExt->DiscardOrg Organic Layer BaseSwitch Basify Aqueous to pH >12 (4M NaOH) AcidExt->BaseSwitch Aqueous Layer FinalExt Extract into DCM Dry & Concentrate BaseSwitch->FinalExt Product Final Product: N-(4-fluorobenzyl)-1-methylpiperidin-4-amine FinalExt->Product

Figure 2: Step-by-step workflow for the reductive amination and pH-switch purification.

Analytical Characterization & Validation

To ensure the intermediate is suitable for the final coupling step, it must meet these criteria:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.2–7.3 (m, 2H, Ar-H), 6.9–7.0 (m, 2H, Ar-H).
      
    • 
       3.76 (s, 2H, Benzyl-CH
      
      
      
      ).
    • 
       2.8 (m, 2H, Piperidine eq).
      
    • 
       2.4 (m, 1H, CH-NH).
      
    • 
       2.26 (s, 3H, N-CH
      
      
      
      ).
  • 19F NMR: Single peak around -115 ppm (decoupled).

  • Mass Spectrometry (ESI+): [M+H]

    
     calc. 223.16, found 223.2.
    
Downstream Validation (Urea Coupling)

To validate the intermediate's reactivity, a small aliquot can be converted to Pimavanserin:

  • Dissolve Intermediate (1.0 eq) in THF.

  • Add 4-(isobutoxy)phenyl isocyanate (1.0 eq).

  • Stir at RT for 2 hours.

  • Confirm formation of Urea product (Pimavanserin) by LC-MS ([M+H]

    
     = 428.2).
    

Safety & Handling

  • 4-Fluorobenzylamine: Corrosive and lachrymator. Handle in a fume hood.

  • Sodium Triacetoxyborohydride (STAB): Water-reactive. Evolves hydrogen gas upon contact with acids or protic solvents. Ensure adequate venting.

  • DCM: Suspected carcinogen. Use standard PPE (gloves, goggles, lab coat).

References

  • Acadia Pharmaceuticals Inc. (2004).[9] Selective serotonin 2A/2C receptor inverse agonists as therapeutics for neurodegenerative diseases. US Patent 7,601,740.[9] Link

  • Weiner, D. M., et al. (2008). Synthesis of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt. US Patent 7,790,899. Link

  • Nuplazid (Pimavanserin) Prescribing Information . (2016).[8][10] FDA Access Data. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

reductive alkylation of 1-methyl-4-piperidone with 4-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Reductive Alkylation of 1-Methyl-4-piperidone with 4-Fluorobenzylamine

Strategic Context & Pharmaceutical Relevance

In the realm of neuropharmacological drug development, the synthesis of high-purity secondary amine intermediates is a foundational operation. This application note details the optimized reductive amination (alkylation) of 1-methyl-4-piperidone with 4-fluorobenzylamine.

This specific carbon-nitrogen bond-forming reaction yields N-(4-fluorobenzyl)-1-methylpiperidin-4-amine. This molecule is the principal secondary amine building block required for the synthesis of Pimavanserin (Nuplazid®), a selective 5-HT2A receptor inverse agonist and antagonist utilized in the treatment of Parkinson's disease psychosis[1][2]. Mastering this step is critical, as the purity of this intermediate directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API)[2].

Mechanistic Rationale & Reagent Causality

Reductive amination is a tandem reaction comprising two distinct mechanistic phases:

  • Condensation (Imine Formation): The nucleophilic primary amine (4-fluorobenzylamine) attacks the electrophilic carbonyl carbon of the ketone (1-methyl-4-piperidone). Subsequent dehydration yields a transient imine (or iminium ion in the presence of acid).

  • Hydride Transfer (Reduction): The imine intermediate is reduced to the final secondary amine.

Why Sodium Triacetoxyborohydride (STAB)? Historically, sodium cyanoborohydride (NaBH3CN) was utilized for these transformations. However, as established by Abdel-Magid et al., STAB (NaBH(OAc)3) is the modern gold standard[3][4]. The electron-withdrawing acetoxy ligands on STAB significantly dampen the nucleophilicity of the boron-hydride bond.

Causality of Selection: This dampened reactivity creates a highly selective system. STAB rapidly reduces the protonated iminium intermediate but reacts sluggishly with the starting ketone[3]. This prevents the premature reduction of 1-methyl-4-piperidone into 1-methylpiperidin-4-ol—a common yield-killing side reaction seen when using harsher reagents like NaBH4. Furthermore, STAB eliminates the risk of generating highly toxic hydrogen cyanide gas during aqueous work-up, a major safety concern with NaBH3CN[5].

Visualizing the Synthetic Logic

G K 1-Methyl-4-piperidone (Ketone) I Iminium Intermediate (Activated) K->I DCE, AcOH (cat.) - H₂O A 4-Fluorobenzylamine (Primary Amine) A->I DCE, AcOH (cat.) - H₂O P N-(4-fluorobenzyl)- 1-methylpiperidin-4-amine I->P STAB Reduction [Hydride Transfer]

Reaction mechanism workflow for the STAB-mediated reductive alkylation.

G SM N-(4-fluorobenzyl)- 1-methylpiperidin-4-amine PIM Pimavanserin (Free Base) SM->PIM Urea Condensation ISO 1-Isobutoxy-4- (isocyanatomethyl)benzene ISO->PIM SALT Pimavanserin Hemitartrate (Nuplazid®) PIM->SALT L-Tartaric Acid (Salt Formation)

Downstream integration of the synthesized amine into the Pimavanserin pathway.

Quantitative Data & Reagent Matrix

Table 1: Stoichiometric Matrix for Reductive Alkylation (10 mmol scale)

ReagentMW ( g/mol )EquivalentsMass / VolFunctional Role
1-Methyl-4-piperidone 113.161.001.13 gLimiting Reagent (Electrophile)
4-Fluorobenzylamine 125.141.051.31 gNucleophile
STAB (NaBH(OAc)3) 211.941.503.18 gChemoselective Reducing Agent
Glacial Acetic Acid 60.051.000.57 mLAcid Catalyst / Iminium Activator
1,2-Dichloroethane (DCE) 98.96N/A50.0 mLReaction Solvent

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPC) to ensure the reaction is driven to absolute completion before downstream processing.

Step 1: System Preparation & Imine Formation

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-methyl-4-piperidone (1.13 g, 10.0 mmol) and 4-fluorobenzylamine (1.31 g, 10.5 mmol) in anhydrous 1,2-Dichloroethane (DCE, 50 mL).

  • Causality Check: A slight 0.05 equivalent excess of the amine is used to drive the equilibrium toward the imine and ensure total consumption of the ketone. DCE is selected over THF because STAB reductions exhibit superior reaction kinetics and solubility profiles in halogenated solvents[3][4].

  • Add glacial acetic acid (0.57 mL, 10.0 mmol) via syringe. Stir the mixture at ambient temperature (20–25 °C) for 30 minutes.

  • Causality Check: Acetic acid catalyzes the dehydration of the hemiaminal to the imine and protonates it to form a highly electrophilic iminium ion, priming it for hydride attack[3].

Step 2: Hydride Reduction

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portion-wise over 10 minutes.

  • Causality Check: Portion-wise addition mitigates the mild exotherm. The 1.5 equivalents account for the slow, competitive decomposition of STAB in the presence of acetic acid.

  • Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4 to 12 hours under nitrogen.

Step 3: In-Process Control (IPC) Validation

  • Self-Validation Step: Withdraw a 50 µL aliquot of the reaction mixture. Quench with 100 µL of saturated aqueous NaHCO3 and extract with 200 µL of ethyl acetate.

  • Analyze the organic layer via LC-MS. The reaction is validated as "Complete" only when the peak area of 1-methyl-4-piperidone is <1.0% relative to the product mass (m/z 223.16). Do not proceed to work-up until this threshold is met.

Step 4: Quenching & Work-up

  • Cool the flask to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO3 (approx. 30 mL) until the aqueous layer reaches pH 8–9.

  • Causality Check: NaHCO3 neutralizes the acetic acid and safely decomposes unreacted STAB (releasing H2 gas—hence the slow addition). The basic pH ensures the piperidine nitrogen is fully deprotonated (free base), forcing the product into the organic phase.

  • Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (3 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Causality Check: Anhydrous Na2SO4 is chosen over MgSO4 because MgSO4 is slightly acidic and can sequester highly basic secondary amines, leading to yield loss.

Analytical Characterization Metrics

To verify the structural integrity of the synthesized N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, compare against the following expected metrics:

Table 2: Expected Analytical Validation Metrics

Analytical MethodExpected Result / MarkerDiagnostic Purpose
LC-MS (ESI+) m/z 223.16 [M+H]⁺Confirms exact product mass.
¹H NMR (CDCl3) δ 3.75 (s, 2H, benzyl CH2)Confirms successful alkylation (loss of primary amine protons, presence of benzylic methylene).
TLC (DCM:MeOH 9:1) Rf ~ 0.3 (UV/Ninhydrin active)Rapid visual confirmation of reaction completion against starting materials.
Expected Yield 88% - 95% (Isolated)Validates the efficiency of the STAB methodology.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Acadia Pharmaceuticals Inc. (2020). A pharmaceutical intermediate for preparing pimavanserin (Patent No. EP3741744B1). European Patent Office.
  • Acadia Pharmaceuticals Inc. (2020). A pharmaceutical intermediate (Patent No. WO2020234383A1). World Intellectual Property Organization.
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride Technology Spotlight.

Sources

scale-up synthesis of CAS 359878-47-0 for pharmaceutical research

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the High-Yield Scale-Up Synthesis of CAS 359878-47-0

Strategic Context & Application

CAS 359878-47-0, chemically identified as N-(4-fluorobenzyl)-1-methylpiperidin-4-amine , is a structurally critical secondary amine intermediate. It serves as the primary building block in the commercial synthesis of Pimavanserin (Nuplazid®), a selective serotonin 5-HT2A inverse agonist indicated for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis .

Transitioning the synthesis of this intermediate from a discovery-scale laboratory setting to pilot-plant production requires rigorous control over reaction kinetics, byproduct mitigation, and environmental impact. This guide details a highly scalable, self-validating reductive amination protocol designed to maximize atom economy and ensure regulatory-compliant purity.

Mechanistic Causality & Route Selection

At the bench scale, reductive aminations are frequently executed in a single-pot operation using hydride donors like sodium triacetoxyborohydride (STAB). However, scaling up a one-pot hydride reduction presents significant engineering and chemical liabilities:

  • Chemoselectivity Failures: The simultaneous presence of the ketone, amine, and reducing agent often leads to the competitive, direct reduction of 1-methyl-4-piperidone to 1-methylpiperidin-4-ol. This byproduct is difficult to purge downstream and directly suppresses overall yield .

  • Environmental & Thermal Hazards: Stoichiometric borohydride reagents generate massive amounts of boron and acetate waste, requiring highly specialized wastewater treatment. Furthermore, the exothermic nature of hydride quenching is dangerous on a multi-kilogram scale.

The Scalable Solution: To engineer a robust process, we utilize a two-stage catalytic reductive amination .

  • Stage 1: We force imine condensation to completion via azeotropic distillation (Dean-Stark). By removing water continuously, Le Chatelier's principle drives the reaction to >99% conversion before any reducing agent is introduced.

  • Stage 2: Heterogeneous catalytic hydrogenation (5% Pd/C) is employed. This ensures absolute atom economy (water is the only byproduct), prevents ketone reduction, and allows for catalyst recovery .

Mechanism Ketone 1-Methyl-4-piperidone Imine Intermediate Imine (Stable) Ketone->Imine + Amine (-H2O) Alcohol 1-Methylpiperidin-4-ol (Byproduct) Ketone->Alcohol Direct Reduction (If one-pot used) Amine 4-Fluorobenzylamine Amine->Imine Product CAS 359878-47-0 (Target) Imine->Product H2, Pd/C (Fast)

Fig 1: Mechanistic pathways showing how a two-stage process prevents alcohol byproducts.

Physicochemical & Process Metrics

Summarized below are the critical parameters and target metrics for the scale-up synthesis.

ParameterValue / Target
CAS Registry Number 359878-47-0
Chemical Name N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine
Molecular Formula C13H19FN2
Molecular Weight 222.30 g/mol
Physical State (Free Base) Light yellow oil
Boiling Point ~304.8 °C at 760 mmHg
Density 1.07 g/cm³
Target Scale-Up Yield > 85% (Isolated Free Base)
Target Purity (HPLC) > 99.0% (a/a)

Self-Validating Scale-Up Protocol

This protocol is designed as a closed-loop, self-validating system. It relies on strict In-Process Controls (IPCs) that dictate whether the reaction is permitted to proceed to the next phase, eliminating guesswork and preventing batch failures.

G N1 1-Methyl-4-piperidone + 4-Fluorobenzylamine N2 Phase 1: Imine Condensation (Toluene, 110°C, Dean-Stark) N1->N2 IPC1 IPC 1: GC Analysis (Target: Ketone < 1.0%) N2->IPC1 Sample IPC1->N2 Fail (Continue) N3 Phase 2: Catalytic Hydrogenation (5% Pd/C, H2 50 psi, 40°C) IPC1->N3 Pass IPC2 IPC 2: HPLC & H2 Uptake (Target: Imine < 0.5%) N3->IPC2 Sample IPC2->N3 Fail (Continue) N4 Phase 3: Catalyst Filtration & Solvent Swap IPC2->N4 Pass N5 CAS 359878-47-0 High-Purity Free Base N4->N5

Fig 2: Self-validating scale-up workflow for CAS 359878-47-0 with integrated IPCs.

Phase 1: Azeotropic Imine Condensation
  • Preparation: Inert a 50 L glass-lined reactor with ultra-high purity N2.

  • Charging: Charge 20 L of anhydrous toluene, followed by 1-methyl-4-piperidone (1.0 equiv, 5.0 kg) and 4-fluorobenzylamine (1.02 equiv, 5.64 kg).

    • Causality: Using a slight stoichiometric excess of the amine ensures complete consumption of the ketone, permanently preventing its downstream reduction to the alcohol byproduct.

  • Reflux: Heat the reactor jacket to 110°C. Collect the evolved water continuously in a Dean-Stark trap.

  • IPC 1 (Self-Validation): After 4 hours of reflux, pull a 2 mL sample for GC analysis.

    • Criteria: Residual 1-methyl-4-piperidone must be < 1.0% (a/a).

    • Action: If > 1.0%, continue reflux for 2 hours and re-sample. If < 1.0%, proceed to Phase 2.

Phase 2: High-Pressure Catalytic Hydrogenation
  • Solvent Swap: Concentrate the toluene solution to ~50% volume under mild vacuum, then dilute with 15 L of anhydrous methanol.

    • Causality: Methanol significantly increases the solubility of hydrogen gas and enhances the kinetics of the Pd/C catalyzed reduction compared to pure toluene.

  • Catalyst Charging: Cool the mixture to 20°C. Carefully charge 5% Pd/C (5 wt% relative to starting material) under a heavy N2 blanket.

    • Causality: Dry Pd/C is highly pyrophoric. The N2 blanket prevents the ignition of methanol vapors upon contact with the catalyst.

  • Hydrogenation: Purge the reactor with N2 (3x), followed by H2 gas (3x). Pressurize the vessel to 50 psi H2 and heat to 40°C. Maintain vigorous agitation (500 RPM) to overcome gas-liquid mass transfer limitations.

  • IPC 2 (Self-Validation): Monitor the mass flow controller for H2 uptake. Once uptake ceases (typically 6-8 hours), pull a sample for HPLC analysis.

    • Criteria: Intermediate imine must be < 0.5% (a/a).

    • Action: If > 0.5%, verify H2 pressure, add 1 wt% fresh catalyst (to counteract potential poisoning), and resume for 2 hours. If < 0.5%, proceed to Phase 3.

Phase 3: Downstream Processing & Isolation
  • Filtration: Vent the H2 gas and purge the reactor with N2 (3x). Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the cake with 2 L of methanol.

    • Causality: Complete removal of palladium is critical. Residual heavy metals will fail ICH Q3D elemental impurity guidelines for the final pharmaceutical API.

  • Concentration: Concentrate the combined filtrate under reduced pressure (40°C, 50 mbar) to yield CAS 359878-47-0 as a light yellow oil.

  • Final Validation: Perform quantitative NMR (qNMR) and Karl Fischer titration on the isolated bulk.

    • Criteria: Purity > 99.0%, Water < 0.5%. (Note: If solid handling is preferred for subsequent steps, the free base can be crystallized as a trihydrate or a dihydrochloride salt ).

References

  • Acadia Pharmaceuticals Inc. (2009). Selective serotonin 2A/2C receptor inverse agonists as therapeutics for neurodegenerative diseases (U.S. Patent No. 7,601,740 B2). U.S.
  • Acadia Pharmaceuticals Inc. (2016). Processes and intermediates for the preparation of pimavanserin (WIPO Patent Application No. WO/2016/141003 A1).
  • Teva Pharmaceuticals International GmbH. (2020). A pharmaceutical intermediate (WIPO Patent Application No. WO/2020/234383 A1).

handling and storage protocols for fluorinated piperidine amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling and Storage Protocols for Fluorinated Piperidine Amines

Executive Summary

Fluorinated piperidines are high-value pharmacophores in modern medicinal chemistry. The strategic introduction of fluorine into the piperidine scaffold modulates basicity (pKa), lipophilicity (LogP), and metabolic stability.[1][2] However, these modifications introduce unique physicochemical sensitivities—specifically regarding hygroscopicity, carbamate formation, and conformational isomerization—that standard amine protocols often fail to address.

This guide provides a rigorous, self-validating protocol for the handling, storage, and quality control of fluorinated piperidine amines, ensuring the integrity of these critical building blocks.

Physicochemical Profile & Stability Mechanisms

To handle these compounds effectively, one must understand the underlying physical chemistry that dictates their instability.

The "Fluorine Effect" on Basicity and Conformation

Unlike non-fluorinated piperidine (pKa ~11.2), fluorinated analogs exhibit significantly reduced basicity due to the strong inductive effect (


) of the fluorine atom.
  • pKa Modulation: A single fluorine at the C3 position can lower the pKa by 2–3 units. This reduces the amine's nucleophilicity but does not eliminate its reactivity toward atmospheric CO₂.

  • Conformational Locking: Through the gauche effect and charge-dipole interactions, fluorine substituents often prefer the axial orientation in protonated piperidines. Improper heating or solvent choices can induce isomerization to less stable equatorial conformers, altering reactivity profiles.

The Silent Degradation Pathways
  • Carbamate Formation: Like many secondary amines, fluorinated piperidines react rapidly with atmospheric CO₂ to form carbamates. This reaction is reversible but complicates NMR interpretation and stoichiometry calculations.

    • Reaction:

      
       (unstable carbamic acid) 
      
      
      
      Ammonium Carbamate Salt.
  • Hygroscopicity of Salts: Most fluorinated piperidines are supplied as Hydrochloride (HCl) salts to enhance stability. These salts are intensely hygroscopic. Absorption of water leads to hydrolysis, "clumping," and precise weighing errors.

  • HF Elimination (The "Alpha" Risk): While ring-fluorinated piperidines are generally stable,

    
    -fluoroamines (fluorine adjacent to nitrogen) are prone to HF elimination, leading to iminium ion formation and decomposition. Note: Most commercial building blocks are 
    
    
    
    - or
    
    
    -fluorinated to avoid this, but vigilance is required.

Storage Protocol: The "Cold Chain" System

The storage strategy is dictated by the chemical form of the amine (Free Base vs. Salt).

Decision Matrix for Storage Conditions
ParameterHCl/TFA Salt Form Free Base (Oil/Liquid)
Temperature 2°C to 8°C (Refrigerator)-20°C (Freezer)
Atmosphere Dry ambient air (if sealed) or DesiccatorStrict Inert Gas (Argon/Nitrogen)
Container Glass vial with Teflon-lined capAmber glass with Septum or Schlenk flask
Desiccant Silica gel in secondary containerActivated Molecular Sieves (3Å or 4Å)
Shelf Life 12–24 Months3–6 Months (Check purity frequently)
Visual Protocol: Storage Logic Flow

StorageProtocol Warning Warning Action Action Start Compound Receipt (Fluorinated Piperidine) FormCheck Determine Chemical Form Start->FormCheck Salt Solid / Powder Form FormCheck->Salt HCl / TFA Salt FreeBase Liquid / Oil Form FormCheck->FreeBase Free Base SaltStorage Store at 2-8°C Tightly Sealed Secondary Desiccation Box Salt->SaltStorage Usage Ready for Use? SaltStorage->Usage OxidationRisk High Risk: CO2 Absorption & Oxidation FreeBase->OxidationRisk InertHandling Purge Headspace with Argon Seal with Parafilm/Teflon Tape OxidationRisk->InertHandling Freezer Store at -20°C Amber Glass Vial InertHandling->Freezer Freezer->Usage WarmUp CRITICAL: Warm to Room Temp Before Opening Usage->WarmUp

Figure 1: Decision logic for the storage of fluorinated piperidine derivatives. Note the critical warming step to prevent condensation.

Operational Handling Workflow (SOP)

Objective: Minimize exposure to moisture and atmospheric CO₂ during dispensing.

Pre-Handling Preparation
  • Equilibration: Remove the container from cold storage and allow it to reach room temperature (approx. 30–45 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic amine, degrading purity instantly.

  • Visual Inspection: Check for "caking" (sign of moisture absorption) or discoloration (oxidation).

Dispensing Protocol (Free Base)

Use this method for liquid free bases or highly sensitive salts.

  • Inert Environment: Ideally, handle within a glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Schlenk Technique (Alternative):

    • Connect the source vial to a Schlenk line under positive Argon flow.

    • Use a gas-tight syringe to withdraw the required volume.

    • Tip: Do not use standard steel needles for long-term storage septa; they core the rubber. Use non-coring needles or open under inverted funnel flow.

  • Resealing: Immediately backfill the headspace with Argon and seal with Parafilm.

Dispensing Protocol (Stable Salts)
  • Rapid Weighing: Use an anti-static weighing boat.

  • Minimize Time: Limit open-air exposure to <2 minutes.

  • Solvent Dissolution: If the salt is clumpy, do not crush it in open air. Dissolve the entire aliquot in a dry solvent (e.g., DMSO-d6 or Methanol) and determine concentration volumetrically.

Quality Control & Troubleshooting

Verify the integrity of your building block using NMR spectroscopy. Fluorine (


) NMR is a powerful, rapid diagnostic tool.
Diagnostic NMR Signals
FeaturePure Compound Degraded / Contaminated

NMR
Sharp, defined multiplets.Broad peaks (exchange broadening), extra signals at 8.0+ ppm (ammonium).

NMR
Single sharp peak (or specific multiplet).New F-peaks : Indicates carbamate formation or HF elimination products.
Appearance White powder or clear oil.Yellowing oil, sticky solid, or "wet" appearance.
Removing Carbamates

If your free base has absorbed CO₂ (visible as white crust around the cap):

  • Dissolve the material in an organic solvent (DCM or EtOAc).

  • Wash with dilute NaOH (1M) or NaHCO₃. This reverses the carbamate back to the free amine.

  • Dry over

    
     and concentrate in vacuo.
    

References

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry. Link

  • Enamine Ltd. Fluorinated Building Blocks: Handling and Stability. Enamine Technical Resources. Link

  • Sigma-Aldrich. Safety Data Sheet: 3-Fluoropiperidine Hydrochloride. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Thermo Fisher Scientific. Handling and Storage of Hygroscopic Chemicals. Link

Sources

use of sodium triacetoxyborohydride in 4-aminopiperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Synthesis of 4-Aminopiperidines via Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Executive Summary

The 4-aminopiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous GPCR ligands, including neurokinin antagonists, antihistamines, and opioid receptor modulators. While traditional reductive amination methods utilizing sodium cyanoborohydride (


) or catalytic hydrogenation offer utility, they suffer from toxicity risks (HCN generation) or functional group incompatibility (reduction of olefins/nitro groups).

This guide details the Sodium Triacetoxyborohydride (STAB) protocol.[1][2][3][4] STAB offers superior chemoselectivity, allowing for "one-pot" direct reductive amination where the reducing agent discriminates effectively between the starting ketone (4-piperidone) and the intermediate iminium species.[2] This protocol is optimized for high-throughput library synthesis and scale-up, ensuring minimal side reactions such as direct ketone reduction or bis-alkylation.

Mechanistic Insight & Rationale

Why STAB?

Sodium triacetoxyborohydride, ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


, is an electron-deficient borohydride. The three acetoxy groups exert a strong electron-withdrawing effect, stabilizing the B-H bond.[5]
  • Chemoselectivity: Unlike Sodium Borohydride (

    
    ), STAB is not nucleophilic enough to reduce aldehydes or ketones at an appreciable rate in aprotic solvents. However, it readily reduces protonated iminium ions.
    
  • Safety: Unlike

    
    , it does not carry the risk of residual cyanide contamination or toxic gas evolution upon acidification (though it generates hydrogen gas).
    
Reaction Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine. In the presence of acetic acid (AcOH), the imine is protonated to the highly electrophilic iminium ion, which is rapidly intercepted by the hydride source.

STAB_Mechanism Reactants 4-Piperidone + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + AcOH (cat) Ketone_Red Direct Ketone Reduction Reactants->Ketone_Red Slow with STAB Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Iminium Iminium Ion (C=N+) Imine->Iminium + H+ (AcOH) Transition Hydride Transfer (Rate Limiting) Iminium->Transition + STAB Product 4-Aminopiperidine Product Transition->Product - B(OAc)3

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note the critical role of acid catalysis in generating the reducible iminium species.

Comparative Analysis of Reducing Agents

Selection of the reducing agent dictates the impurity profile. STAB is the optimal balance of reactivity and selectivity.

FeatureSodium Borohydride (

)
Sodium Cyanoborohydride (

)
Sodium Triacetoxyborohydride (STAB)
Ketone Reduction Rapid (Major Side Reaction)Slow (pH dependent)Negligible (in aprotic solvent)
Toxicity LowHigh (Cyanide source)Low (Acetic acid byproduct)
Solvent Compatibility Methanol/EthanolMethanol/WaterDCE, THF, Toluene (Avoid MeOH)
Water Tolerance GoodExcellentPoor (Rapid hydrolysis)
One-Pot Feasibility Low (Requires stepwise imine formation)HighExcellent

Standard Operating Protocol (SOP)

Target Synthesis: N-Substituted-4-aminopiperidine derivative. Scale: 1.0 mmol (Adaptable to 100g scale).

Reagents & Materials
  • Ketone: N-Boc-4-piperidone (CAS: 79099-07-3) [1.0 equiv]

  • Amine: Primary or Secondary Amine (e.g., Aniline, Benzylamine) [1.0 – 1.1 equiv]

  • Reagent: Sodium Triacetoxyborohydride (STAB) (95%+) [1.4 – 1.5 equiv]

  • Catalyst: Glacial Acetic Acid (AcOH) [1.0 – 2.0 equiv]

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or Tetrahydrofuran (THF) (Green alternative). Note: DCE is historically preferred for reaction rate, but THF is acceptable if strictly anhydrous.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve N-Boc-4-piperidone (1.0 equiv) and the Amine (1.05 equiv) in DCE (concentration ~0.2 M).

  • Acidification: Add Glacial Acetic Acid (1.0 equiv).

    • Critical Check: If the amine is supplied as a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free-base it, and then add AcOH.

  • Imine Formation (Optional but Recommended for Steric Bulk): Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: For unhindered amines, this wait time is unnecessary; STAB can be added immediately.

  • Reduction: Add STAB (1.4 equiv) in a single portion.

    • Observation: Mild effervescence (

      
       gas) will occur. Ensure the vessel is vented through a bubbler.
      
  • Reaction: Stir at RT for 2–16 hours. Monitor via LC-MS or TLC.[1][6]

    • Endpoint: Disappearance of ketone and imine intermediate.

  • Quench: Carefully add saturated aqueous

    
     (approx. 2x reaction volume). Stir vigorously for 15 minutes to quench excess hydride and break down boron-amine complexes.
    
  • Workup:

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[6]

    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Process Workflow Diagram

Protocol_Workflow Start Start: Weigh Reagents Dissolve Dissolve Ketone & Amine in DCE or THF (0.2M) Start->Dissolve IsSalt Is Amine a Salt? Dissolve->IsSalt FreeBase Add 1.0 eq TEA IsSalt->FreeBase Yes AddAcid Add 1.0 eq Acetic Acid (Catalyst) IsSalt->AddAcid No FreeBase->AddAcid AddSTAB Add 1.4 eq STAB (Caution: Gas Evolution) AddAcid->AddSTAB Stir Stir at RT (2 - 16 Hours) AddSTAB->Stir Check LC-MS Check: Ketone Consumed? Stir->Check AddMore Add 0.5 eq STAB + Extend Time Check->AddMore No Quench Quench with sat. NaHCO3 (Stir 15 mins) Check->Quench Yes AddMore->Stir Extract Extract (DCM/EtOAc) & Concentrate Quench->Extract

Figure 2: Decision logic and workflow for the synthesis of 4-aminopiperidines.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalled (<50% Conv.) Iminium formation is slow or equilibrium favors ketone.Add molecular sieves (4Å) to remove water; Increase AcOH to 2.0 equiv.
Gel/Emulsion during Workup Boron salts forming stable complexes with amine.Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NaHCO3 for quenching. Stir for 1 hour until layers clarify.
Bis-alkylation (Tertiary Amine) Primary amine reacting with two ketone molecules.Use excess amine (1.2–1.5 equiv) relative to ketone. Add STAB slowly.
Low Yield with Aromatic Amines Electron-deficient anilines form unstable imines.Use DCE as solvent (critical).[1][3][7] Allow imine to form for 2-4 hours before adding STAB.

Safety & Handling

  • Hydrogen Evolution: STAB releases

    
     gas upon contact with acid or protic solvents. Reactions must be vented. Do not seal the vessel tightly immediately after addition.
    
  • Water Reactivity: While less reactive than

    
    , STAB hydrolyzes in water to release acetic acid and hydrogen. Keep containers tightly sealed and store in a desiccator.
    
  • Solvent Choice: 1,2-Dichloroethane (DCE) is a suspected carcinogen. All handling must occur in a fume hood. For Green Chemistry compliance, anhydrous THF or Toluene are validated alternatives, though reaction times may increase [1].

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][7][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[7][9]

  • Dubé, P. , & Nathel, N. F. F. (2016). Preparation of Reductive Amination Products: Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate.[12] Organic Syntheses, 93, 102-113.

  • Gupta, A., et al. (2019). Green Solvents for Reductive Amination: A Review. Current Organic Chemistry. (Contextual grounding on THF substitution).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust, field-proven methodologies for obtaining this key intermediate in high purity. The following sections are structured in a question-and-answer format to directly tackle issues you may encounter during your experimental work.

Troubleshooting Guide: Addressing Specific Purification Issues

This section focuses on direct solutions to problems observed during the purification workflow.

Q1: My crude product is a dark or yellow-colored oil after synthesis. How can I remove the color impurities?

A: Discoloration, typically yellow or brown, often indicates the presence of minor oxidation products or highly conjugated byproducts.[1] While these may be present in small quantities, they can be persistent.

Recommended Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the crude oil in a minimal amount of a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Carbon Treatment: Add a small amount of activated carbon (typically 1-2% w/w relative to the crude product).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes. Avoid excessive heating, which can sometimes promote further degradation.

  • Filtration: Prepare a small plug of Celite or glass wool in a Hirsch or Büchner funnel. Filter the mixture through the plug to remove the activated carbon.

  • Rinsing: Wash the filtration plug with a small amount of the fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

Causality: Activated carbon has a high surface area with a network of pores that effectively adsorbs large, flat, chromophoric molecules responsible for the color, while your smaller target molecule remains in solution. Celite is used to prevent fine carbon particles from passing through the filter paper.

Q2: My TLC analysis shows a persistent spot corresponding to an unreacted starting material (e.g., 4-fluoroaniline or 1-methyl-4-piperidone). How can I remove it?

A: Unreacted starting materials are among the most common impurities.[1] Due to the basic nature of the target amine product, a liquid-liquid acid-base extraction is a highly effective and scalable method to separate it from neutral or less basic impurities and, in some cases, from other basic starting materials.[2][3]

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or DCM.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl).[2] The target amine and any other basic impurities (like unreacted 4-fluoroaniline) will protonate and move into the aqueous layer.

  • Separation: Drain the acidic aqueous layer into a clean flask. The organic layer, containing neutral impurities or starting materials like ketones, can be discarded after checking by TLC.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) with stirring until the pH is strongly basic (pH > 10).[3] This will deprotonate the amine salt, causing the free base to precipitate or form an oil.

  • Re-extraction: Extract the liberated free amine back into a fresh organic solvent (e.g., ethyl acetate or DCM) three times.

  • Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Causality: This technique exploits the difference in solubility between the neutral free base and its protonated salt form. The basic amine is soluble in the aqueous phase only when it is protonated by an acid. This allows for a clean separation from non-basic components.

For removing excess amine starting material specifically, scavenger resins with sulfonic acid groups can also be employed, which act as a solid-supported acid to "catch" the basic compounds.[2]

Q3: I'm attempting purification by flash column chromatography on silica gel, but my product is eluting as a broad, tailing peak. What is causing this and how do I fix it?

A: This is a classic problem when purifying basic compounds like piperidine derivatives on standard silica gel.[4][5] The basic nitrogen atom of your product interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation, low resolution, and significant peak tailing.[4]

Troubleshooting Steps:

  • Mobile Phase Modification (Primary Solution): The most common and effective solution is to add a basic modifier to your eluent. This modifier competes with your compound for binding to the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[3][4] This is the most widely used and often sufficient method.

    • Ammonia: For more strongly basic compounds, using a pre-mixed solution of 7N ammonia in methanol (typically adding 1-2% of this solution to your mobile phase) can be very effective.[4]

  • Stationary Phase Modification (Alternative Solution): If tailing persists, consider changing the stationary phase.

    • Amine-Functionalized Silica: Using a pre-treated silica gel where the acidic silanol groups are masked with propyl-amine groups provides a more alkaline environment, eliminating the need for basic additives in the mobile phase.[5][6]

    • Alumina (Basic or Neutral): Alumina is an excellent alternative stationary phase for purifying basic compounds.[4]

The diagram below illustrates the decision-making process for troubleshooting this common chromatography issue.

G start Start: Observe Peak Tailing on Silica Gel decision Is the compound basic (e.g., contains an amine)? start->decision mod_eluent Primary Solution: Modify Mobile Phase decision->mod_eluent  Yes alt_sp Alternative Solution: Change Stationary Phase decision->alt_sp  If Tailing  Persists add_tea Add 0.5-1% Triethylamine (TEA) to Eluent mod_eluent->add_tea add_nh3 For strong bases, use 1-2% of 7N NH3 in MeOH mod_eluent->add_nh3 end_node Result: Sharper Peaks, Improved Resolution add_tea->end_node add_nh3->end_node amine_silica Use Amine-Functionalized Silica alt_sp->amine_silica alumina Use Basic or Neutral Alumina alt_sp->alumina amine_silica->end_node alumina->end_node G cluster_prep Preparation & Analysis cluster_purification Purification Method Selection cluster_final Final Steps crude Crude Product tlc 1. TLC Analysis (Develop Eluent System) crude->tlc decision Impurity Profile? tlc->decision chromatography 2a. Flash Column Chromatography (Primary Method) decision->chromatography  Complex Mixture   extraction 2b. Acid-Base Extraction (For removing starting materials) decision->extraction  Mainly Starting  Material Impurity   fractions 3. Combine Pure Fractions & Concentrate chromatography->fractions extraction->fractions purity_check 4. Purity & Identity Confirmation (HPLC, NMR, MS) fractions->purity_check final_product High-Purity Product purity_check->final_product

Sources

optimizing yield of reductive amination for fluorinated amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Amination Workflows . This guide is specifically engineered for drug development professionals and synthetic chemists struggling with the reductive amination of fluorinated amines (e.g., 2,2,2-trifluoroethylamine, fluoroanilines).

Fluorine's extreme electronegativity exerts a powerful inductive electron-withdrawing effect (-I effect). This drastically reduces the electron density on the nitrogen lone pair, rendering the amine a remarkably weak nucleophile. Consequently, standard reductive amination conditions often fail, resulting in unreacted starting materials or premature reduction of the carbonyl.

Below, you will find our diagnostic workflows, causality-driven FAQs, reagent matrices, and a self-validating Standard Operating Procedure (SOP) to optimize your yields.

I. Diagnostic Troubleshooting Workflow

Before altering your reaction parameters, use the following decision tree to diagnose the kinetic or thermodynamic bottleneck in your specific transformation.

G Start Low Yield in Reductive Amination? CheckImine Did the imine/iminium form completely? Start->CheckImine ImineNo No: Poor Nucleophilicity (Kinetic Barrier) CheckImine->ImineNo TLC/LCMS shows unreacted carbonyl ImineYes Yes: Reduction Issue (Hydride Transfer Barrier) CheckImine->ImineYes Imine/Hemiaminal observed Sol1 Add Lewis Acid (e.g., Ti(OiPr)4) to lower carbonyl LUMO ImineNo->Sol1 CheckRed Is carbonyl reduced directly to alcohol? ImineYes->CheckRed RedYes Yes: Premature Reduction (Competing Pathway) CheckRed->RedYes RedNo No: Sluggish Reduction (Steric/Electronic Block) CheckRed->RedNo Sol2 Delay reductant addition or switch to NaBH(OAc)3 RedYes->Sol2 Sol3 Use stronger reductant (NaBH4) or increase temp RedNo->Sol3

Troubleshooting decision tree for optimizing reductive amination yields with fluorinated amines.

II. Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My LC-MS shows mostly unreacted fluorinated amine and the reduced carbonyl (alcohol). How do I fix this? Causality: You are experiencing premature reduction. The reducing agent (e.g., NaBH₄ or NaBH₃CN) is transferring a hydride to the aldehyde/ketone faster than the weakly nucleophilic fluorinated amine can attack the carbonyl carbon to form the imine. Solution: Implement a strict two-step, one-pot protocol. You must force the imine formation to completion before introducing the hydride source. Use a strong Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) to activate the carbonyl and act as an in-situ water scavenger (1)[1]. Alternatively, switch your reductant to Sodium triacetoxyborohydride (NaBH(OAc)₃), which is highly selective for iminium ions over unactivated ketones (2)[2].

Q2: I am using NaBH(OAc)₃, but the reaction is completely stalled. No imine, no product. Causality: While NaBH(OAc)₃ prevents over-reduction, it requires the iminium ion to form first. Weakly basic fluorinated amines (like 2,2,2-trifluoroethylamine, pKa ~5.7) often fail to condense with sterically hindered ketones under standard weakly acidic conditions (AcOH) because the kinetic barrier for the initial nucleophilic attack is too high. Solution: Increase the electrophilicity of the carbonyl. Stir the amine, carbonyl, and stoichiometric Ti(OiPr)₄ neat or in anhydrous THF for 4–12 hours to form the titanium hemiaminal complex, then add NaBH₄ or NaBH(OAc)₃ to complete the reduction (3)[3].

Q3: Can I use standard dehydrating agents like MgSO₄ or molecular sieves instead of Titanium reagents? Causality: Molecular sieves rely on shifting the thermodynamic equilibrium by removing water. However, for highly electron-deficient fluorinated amines, the primary bottleneck is the activation energy (kinetic barrier) of the initial attack. Solution: While sieves help drive equilibrium, Lewis acid activation (Ti(IV)) directly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl, addressing the kinetic barrier. Titanium reagents are mandatory for highly deactivated systems (4)[4].

Mechanism Carbonyl Carbonyl + Fluorinated Amine (Weak Nucleophile) TiComplex Ti(OiPr)4 Coordination (LUMO Lowering) Carbonyl->TiComplex Step 1: Activation Hemiaminal Titanium Hemiaminal (Kinetic Intermediate) TiComplex->Hemiaminal Step 2: Nucleophilic Attack Iminium Activated Iminium (Thermodynamic Sink) Hemiaminal->Iminium Step 3: Dehydration Product Fluorinated Alkyl Amine (Final Product) Iminium->Product Step 4: Hydride Transfer

Mechanistic pathway of Ti(IV)-mediated reductive amination overcoming weak nucleophilicity.

III. Quantitative Data: Reductant Selection Matrix

Choosing the correct hydride source is critical. Use this matrix to balance reactivity against chemoselectivity when working with fluorinated substrates.

Reducing AgentOptimal pHHydride Donor StrengthChemoselectivity (Imine vs Carbonyl)Recommended Use Case for Fluorinated Amines
NaBH(OAc)₃ 4 – 6WeakExceptional (Highly selective for iminium)Standard first-line choice. Fails if imine formation is kinetically blocked.
NaBH₃CN 3 – 4ModerateHigh (at pH < 4)Borch reduction conditions. Useful for slightly hindered ketones, but highly toxic.
NaBH₄ 7 – 10StrongPoor (Reduces carbonyls rapidly)Best paired with Ti(OiPr)₄ . Add only after complete imine formation is verified.
Ir/Ru Catalysts NeutralVariable (H₂ gas)Very HighLarge-scale manufacturing where metal contamination and high-pressure H₂ are manageable.

IV. Self-Validating Standard Operating Procedure (SOP)

Protocol: Ti(OiPr)₄-Mediated One-Pot Reductive Amination This protocol is engineered as a self-validating system. Do not proceed to subsequent steps until the validation checkpoints are met.

Materials:

  • Carbonyl compound (1.0 equiv)

  • Fluorinated amine (e.g., 2,2,2-trifluoroethylamine hydrochloride) (1.5 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv)

  • Triethylamine (Et₃N) (1.5 equiv) - Only if using amine hydrochloride salts.

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloroethane (DCE)

Step 1: Free-Basing and Activation

  • Suspend the fluorinated amine hydrochloride and Et₃N in anhydrous THF under N₂. Stir for 15 minutes.

  • Add the carbonyl compound, followed immediately by Ti(OiPr)₄.

  • Stir at room temperature (or heat to 50 °C for sterically hindered ketones) for 6–12 hours.

  • Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a dehydrating agent (forming TiO₂ and isopropanol) to drive the equilibrium forward.

  • VALIDATION CHECKPOINT 1: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS or GC-MS. Do not proceed to Step 2 until the unreacted carbonyl peak is <5% relative to the imine/hemiaminal peak. If >5% remains, add an additional 0.5 equiv of Ti(OiPr)₄ and stir for 4 more hours.

Step 2: Controlled Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add NaBH₄ in small portions over 15 minutes.

  • Causality: Cooling prevents the exothermic decomposition of the borohydride and suppresses unwanted defluorination or over-reduction side reactions.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • VALIDATION CHECKPOINT 2: Analyze via LC-MS. The imine mass should be completely replaced by the product mass (M+2).

Step 3: Emulsion-Free Quench and Workup

  • Quench the reaction by adding 1M aqueous NaOH (or saturated aqueous Rochelle's salt) equal to the reaction volume. Stir vigorously for 30 minutes.

  • Causality: Quenching Ti(IV) reactions with plain water creates an intractable, gelatinous emulsion. Highly basic or chelating aqueous solutions force the precipitation of titanium dioxide (TiO₂) as a dense, filterable white solid, ensuring high recovery of the product.

  • Filter the suspension through a pad of Celite, washing the filter cake with Ethyl Acetate.

  • Separate the organic layer from the filtrate, dry over Na₂SO₄, and concentrate under reduced pressure.

V. References

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination Harvard University URL:

  • TiCl(OiPr)3-mediated One-pot Reductive Amination of 1,1'-Diacetylferrocene with Aryl Amines Academia.edu URL:

  • Application Note: 3-chloro-N-(2,2,2-trifluoroethyl)aniline BenchChem URL:

  • WO2021037614A1 - Pesticidally active pyrazine-amide compounds Google Patents URL:

Sources

Technical Support Center: Troubleshooting "Over-Methylation" in Eschweiler-Clarke Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As synthetic workflows and drug development pipelines demand higher precision, controlling N-alkylation is paramount. The Eschweiler-Clarke reaction—a reductive amination utilizing formaldehyde and formic acid—is a staple for synthesizing tertiary amines. However, researchers frequently report "over-methylation" issues when attempting to scale or adapt this chemistry.

This guide deconstructs the mechanistic causality behind these issues, debunks common quaternization myths, and provides self-validating protocols to help you regain control over your methylation workflows.

Section 1: The Mechanistic Reality of "Over-Methylation"

In the context of the Eschweiler-Clarke reaction, "over-methylation" is a kinetic phenomenon, not a chemical anomaly . It typically refers to the undesired exhaustive methylation of a primary amine to a tertiary amine when a secondary amine (mono-methylation) was the target.

Mechanistically, the first methylation involves the primary amine condensing with formaldehyde to form an imine, which is then reduced by formic acid (acting as a hydride donor) to yield a secondary amine, releasing CO₂ gas[1].

The Kinetic Trap: Once the secondary amine forms, it reacts with a second equivalent of formaldehyde to form an iminium ion. Because the iminium ion forms without the need for protonation, this second step is kinetically much more favorable than the first[1]. Consequently, even if you restrict formaldehyde to exactly 1.0 equivalent, the reaction will preferentially consume it to drive the secondary amines to tertiary amines, leaving you with a messy mixture of unreacted starting material and exhaustive di-methylation products.

EC_Mechanism A Primary Amine (R-NH2) B Imine (R-N=CH2) A->B + HCHO - H2O C Secondary Amine (R-NH-CH3) B->C + HCOOH - CO2 D Iminium Ion (R-N+(CH3)=CH2) C->D + HCHO - H2O E Tertiary Amine (R-N(CH3)2) D->E + HCOOH - CO2 F Quaternary Salt (R-N+(CH3)3) E->F Reaction Blocked (No N-H bond)

Mechanistic pathway of the Eschweiler-Clarke reaction demonstrating exhaustive methylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a secondary amine from a primary amine using 1.0 equivalent of formaldehyde. Why am I getting a mixture of tertiary amine and unreacted primary amine? A1: This is the classic Eschweiler-Clarke kinetic trap. The intermediate secondary amine is more nucleophilic and forms the reactive iminium ion faster than the primary amine forms the initial imine[1]. The Eschweiler-Clarke reaction is inherently designed for exhaustive methylation. To achieve mono-methylation, you must abandon this protocol and switch to a milder, stepwise reductive amination (see Protocol A)[2].

Q2: My LC-MS shows a highly polar byproduct. Is my tertiary amine over-methylating into a quaternary ammonium salt? A2: No. It is chemically impossible to form a quaternary ammonium salt under standard Eschweiler-Clarke conditions[1]. A tertiary amine lacks the necessary N-H bond to condense with formaldehyde; without an imine or iminium ion intermediate, formic acid has nothing to reduce[3]. If you observe a polar byproduct, investigate N-formylation (which occurs if formic acid is in massive excess without sufficient formaldehyde) or N-oxide formation during workup, rather than quaternization.

Q3: I am using methyl iodide (MeI) and getting quaternary salts. Is Eschweiler-Clarke a better alternative? A3: Yes, if your target is a tertiary amine. Direct alkylation with MeI or dimethyl sulfate frequently leads to true over-methylation (quaternization) because the tertiary amine remains nucleophilic enough to attack the alkyl halide[4]. Eschweiler-Clarke completely prevents this, stopping cleanly at the tertiary amine stage[3].

Troubleshooting_Workflow Start Target: Methylated Amine Q1 Desired Product? Start->Q1 Tertiary Tertiary Amine (Exhaustive) Q1->Tertiary Exhaustive Secondary Secondary Amine (Mono-methylation) Q1->Secondary Mono EC Protocol B: Classic Eschweiler-Clarke Tertiary->EC RedAm Protocol A: Mild Reductive Amination Secondary->RedAm

Decision workflow for selecting the appropriate N-methylation strategy based on the target amine.

Section 3: Quantitative Comparison of N-Methylation Strategies

To troubleshoot effectively, you must match the reagent system to your desired degree of methylation. The table below summarizes the expected outcomes of various methylation strategies.

Methylation StrategyReagents / CatalystPrimary Amine OutcomeSecondary Amine OutcomeQuaternization Risk
Classic Eschweiler-Clarke HCHO, HCOOHTertiary (Exhaustive)TertiaryNone
Direct Alkylation MeI, K₂CO₃Mixture / QuaternaryQuaternaryHigh
Mild Reductive Amination HCHO, NaBH(OAc)₃Secondary (Controllable)TertiaryNone
Catalytic Hydrogen Borrowing MeOH, Ru/Ir Cat.Secondary (Selective)TertiaryNone
Section 4: Validated Experimental Protocols
Protocol A: Controlled Mono-Methylation (Troubleshooting the E-C "Over-methylation")

When a secondary amine is required, you must separate imine formation from reduction. Using sodium triacetoxyborohydride (NaBH(OAc)₃) allows for the pre-formation of the imine, preventing the exhaustive methylation seen in Eschweiler-Clarke[2].

  • Imine Formation: Dissolve the primary amine (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add formaldehyde (37% aq., 1.0 eq.). Stir the mixture at room temperature for 1–2 hours to allow for complete imine formation[2].

  • Reduction: Cool the reaction vessel to 0 °C. Add NaBH(OAc)₃ (1.5 eq.) portion-wise to the reaction mixture[2].

  • Completion: Warm the mixture to room temperature and stir until the imine is fully consumed (monitor via TLC or LC-MS).

  • Quench & Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure[2].

Protocol B: Exhaustive N,N-Dimethylation (Classic Eschweiler-Clarke)

Use this self-validating system when the tertiary amine is the explicit goal. The reaction guarantees zero quaternization[3].

  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine the primary amine (1.0 eq.) with formic acid (≥98%, 3.0 eq.). Note: This is an exothermic acid-base reaction; cool the flask if utilizing volatile or sensitive amines.

  • Addition: Add formaldehyde (37% aqueous solution, 2.5 eq.) to the mixture[1].

  • Reflux: Heat the reaction mixture to near boiling (approx. 100 °C) for 4–8 hours. The evolution of CO₂ gas serves as a visual, self-validating indicator of active hydride transfer[3].

  • Completion: The reaction is complete when CO₂ evolution ceases.

  • Workup: Cool to room temperature, acidify with 1M HCl to destroy unreacted formaldehyde, then basify with NaOH to pH > 10 to free the tertiary amine. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

References
  • Title: Eschweiler–Clarke reaction - Wikipedia Source: wikipedia.org URL: [Link]

Sources

Technical Support Center: Preventing Oxidation of Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for researchers handling secondary amines. It prioritizes mechanistic understanding, self-validating protocols, and high-fidelity troubleshooting.

Current Status: Online Role: Senior Application Scientist Topic: Stabilization & Chemoselective Synthesis of Secondary Amines

Core Directive: The Mechanistic Reality

Secondary amines (


) are thermodynamically prone to oxidation due to the high energy of their non-bonding electron pair (HOMO). Unlike primary amines, which often over-oxidize to nitro compounds, secondary amines typically traverse two distinct oxidative pathways depending on the reaction environment:
  • Radical/Autoxidation (Air/Light): Leads to hydroperoxides, hydroxylamines, and nitroxides. This is common during storage or workup.

  • Dehydrogenation (Metal/Oxidant): Leads to imines (

    
    ), which hydrolyze to aldehydes and primary amines, or oxidize further to nitrones.
    

The Golden Rule: If the nitrogen lone pair is accessible, it is vulnerable. If it is tied up (protonated, conjugated, or sterically shielded), it is safe.

Visualizing the Threat (Pathway Analysis)

The following diagram maps the degradation pathways you must intercept.

AmineOxidation cluster_legend Degradation Zones Amine Secondary Amine (R2NH) Radical Aminyl Radical (R2N•) Amine->Radical SET (O2/Light/Metal) Imine Imine (R-N=C-R) Radical->Imine -H• (H-Abstraction) Hydroxylamine Hydroxylamine (R2N-OH) Radical->Hydroxylamine +HO• Aldehyde Aldehyde + 1° Amine (Hydrolysis) Imine->Aldehyde H2O (Hydrolysis) Nitrone Nitrone (R2N+(O-)=C) Hydroxylamine->Nitrone Oxidation

Figure 1: Mechanistic pathways of secondary amine oxidation. Note that "SET" refers to Single Electron Transfer.

Storage & Handling Protocols (FAQ)

Q: My amine turned pink/red overnight. Is it ruined?

A: Likely not entirely. The pink/red coloration (often seen in anilines and benzylamines) is typically due to trace formation of highly conjugated quinoid or radical species (e.g., aminochromes). These have high extinction coefficients, meaning a ppm-level impurity can color the whole batch. Action Plan:

  • Dissolve & Filter: Dissolve in a non-polar solvent (DCM or Ether) and pass through a short plug of basic alumina or silica. Oxidized polar impurities often stick.

  • Salt Formation: Convert the amine to its HCl or Tosylate salt immediately. The salt form lattice is impervious to O2 diffusion and the lone pair is protonated (

    
    ), rendering it oxidation-resistant.
    
Q: How do I degas solvents for amine synthesis effectively?

A: "Blanketing" with nitrogen is insufficient for sensitive amines. You must remove dissolved oxygen. Protocol (The Sparge Method):

  • Use a long stainless steel needle or glass dispersion tube.

  • Submerge tip to the bottom of the solvent vessel.

  • Bubble dry Argon (heavier than air, better blanket) or Nitrogen vigorously for 15–20 minutes per liter of solvent.

  • Self-Validation: The solvent temperature should drop slightly due to evaporation; if it doesn't, your flow is too low.

Synthetic Strategy: Chemoselectivity (Troubleshooting)

Q: I need to oxidize an alcohol to an aldehyde in the presence of a secondary amine. Swern and Dess-Martin are giving me complex mixtures.

A: Standard oxidants are electrophilic and will attack the nucleophilic amine. You must mask the amine in situ.

The "Protonation Masking" Strategy: By running the oxidation under acidic conditions, you protonate the amine (


). The ammonium species is not nucleophilic and will not react with the oxidant.

Recommended Protocol: Bobbitt’s Salt (Oxoammonium) Oxidation [1][2]

  • Reagent: 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (Bobbitt's Salt).

  • Mechanism: The oxoammonium cation oxidizes the alcohol via hydride abstraction.

  • Procedure:

    • Dissolve amino-alcohol in DCM.

    • Add 1.1 equiv of p-TsOH (p-Toluenesulfonic acid) to fully protonate the amine.

    • Add Bobbitt’s salt (1.1 equiv).

    • Stir at RT.[3] The amine remains protected as the salt.

    • Workup: Quench with aqueous

      
       to liberate the free amine aldehyde.
      

Data Comparison: Oxidant Compatibility

OxidantpH ConditionAmine CompatibilityRisk Factor
Swern Basic (Et3N workup)Low Formation of imines/chloramines.
Dess-Martin NeutralMedium Amine can attack iodine center.
TPAP/NMO NeutralLow N-oxide formation (NMO) is inherent.
Bobbitt's Salt Acidic High Protonation protects amine completely.
TEMPO/NaOCl Basic (pH 9)Very Low Rapid N-oxidation to nitroxides.

Strategic Decision Making (Workflow)

Use this logic gate to determine if you need a protecting group (Boc, Cbz, Fmoc) or if you can rely on salt formation.

ProtectionStrategy cluster_tips Pro-Tip Start Start: Oxidative Transformation Required elsewhere in molecule AcidStable Is the oxidant/reaction compatible with Acid (pH < 4)? Start->AcidStable Salt USE SALT MASKING (Add HCl, TsOH, or TFA) AcidStable->Salt Yes (e.g., Bobbitt's Salt, CrO3) Nucleophile Is the oxidant an Electrophile? AcidStable->Nucleophile No (Basic/Neutral) Protect MUST PROTECT (Use Boc, Cbz, or Trifluoroacetamide) Nucleophile->Protect Yes (Swern, DMP, IBX) Nucleophile->Protect No (Radical/Metal) Info Salt Masking saves 2 steps (Protection + Deprotection)

Figure 2: Decision tree for amine protection vs. in-situ masking.

Self-Validating Purity Checks

Before proceeding to the next step, validate the integrity of your secondary amine:

  • The "Bubbler Test" (Process Safety): If your reaction involves a metal catalyst (e.g., Pd/C hydrogenation to form the amine), ensure the H2 uptake stops completely. Continued slow uptake often indicates side-reaction oxidation-reduction cycles (disproportionation).

  • NMR Diagnostic: Check the

    
    -proton region (2.5 - 3.5 ppm).
    
    • Sharp signals: Clean amine.

    • Broadening or downfield shift (3.5 - 4.0 ppm): Indicates early-stage N-oxide or hydroxylamine formation.

    • New signal ~8.0 ppm: Imine formation (

      
      ).
      

References

  • Chemoselective Oxidation with Bobbitt's Salt

    • Hamlin, T. A., et al. (2023). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt.[1][2] Tetrahedron.[1]

  • Mechanisms of Amine Oxidation

    • Large, B., et al. (2024).
  • General Stability & Handling

    • BenchChem Technical Guides. Preventing oxidation of 2-aminophenol during synthesis and storage.
  • Oxidation of Secondary Amines to Nitrones

    • Goti, A., et al. (2009). A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones.[4] The Journal of Organic Chemistry.[5]

Sources

Technical Support Center: Purification of N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine

[1]

Executive Summary

You are likely encountering difficulties with N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine (also known as 4-(4-fluorobenzylamino)-1-methylpiperidine).[1] This secondary amine is a critical intermediate in the synthesis of Pimavanserin .

The Core Problem: Researchers often isolate this compound as a viscous, yellow-brown oil that refuses to crystallize, despite literature melting points suggesting a solid (37–42°C).[1]

The Technical Reality: The anhydrous free base is indeed an oil or low-melting solid that is difficult to handle. The "secret" to obtaining a stable, handleable solid lies in controlling the hydration state. The crystalline form reported in high-purity industrial processes is often the Trihydrate .

This guide provides modular troubleshooting for physical state issues, chemical impurity removal, and salt formation.

Module 1: The "Sticky Oil" Phenomenon

Q: Why is my product a viscous oil instead of the reported solid?

A: You have likely isolated the anhydrous free base or a mixture containing amorphous impurities. The anhydrous form has a very low melting point and tends to supercool into a glass/oil. The stable crystalline form described in optimized process patents (e.g., EP3741744) is the Trihydrate .[1]

Protocol: Converting Oil to Crystalline Trihydrate

Use this method to turn the sticky oil into a handleable white solid.

Prerequisites:

  • Crude oil (Free base)[1]

  • Tetrahydrofuran (THF) or Methanol[1]

  • Deionized Water[1]

  • Cooling bath (0–5°C)[1]

Step-by-Step:

  • Dissolution: Dissolve your crude oil in a minimum amount of THF or Methanol (approx.[1] 0.4 volumes relative to mass).[1]

  • Water Addition: Slowly add Water (approx. 3.6 volumes).[1][2] The target ratio is roughly 90:10 Water:Organic .

  • Seeding (Optional): If you have a seed crystal, add it now. If not, scratch the flask wall with a glass rod.

  • Crystallization: Cool the mixture slowly to 5–7°C with gentle stirring.

  • Maturation: Stir at this temperature for 1–2 hours. You should observe the formation of white crystals (Trihydrate).[1][3]

  • Filtration: Filter the solid and wash with a cold 9:1 Water/THF mixture.

  • Drying: Dry under suction. Note: Do not over-dry under high heat/vacuum, or you will dehydrate it back to the oil.

Module 2: Chemical Purity (Removing Reactants)

Q: I have unreacted 4-fluorobenzaldehyde in my product. How do I remove it without chromatography?

A: Aldehydes are lipophilic and will co-extract with your amine during a standard basic workup. The most efficient removal method is a Bisulfite Wash , which converts the aldehyde into a water-soluble adduct.

Protocol: Bisulfite Scavenging

Mechanism: Sodium bisulfite attacks the aldehyde carbonyl, forming a polar sulfonate salt that partitions into the aqueous layer.

  • Dissolve: Dissolve crude reaction mixture in Ethyl Acetate or DCM .

  • Wash 1 (Bisulfite): Wash the organic layer twice with 40% aqueous Sodium Bisulfite (NaHSO₃) solution.[1]

    • Tip: Shake vigorously for at least 2–3 minutes to ensure mass transfer.

  • Wash 2 (Base): Wash with saturated Sodium Bicarbonate (NaHCO₃) to remove acidic bisulfite residues.[1]

  • Wash 3 (Brine): Wash with saturated NaCl to dry the organic layer.[1]

  • Dry & Concentrate: Dry over MgSO₄ and concentrate.

Module 3: Advanced Purification Logic

Q: I have a mixture of unreacted amine, product, and over-alkylated byproduct. How do I separate them?

A: Use the Acid-Base pH Swing . This exploits the basicity difference between neutral impurities and the basic piperidine core.

Data Table: Solubility Profile

Species pH < 2 (Acidic) pH > 12 (Basic)
Product (Secondary Amine) Water Soluble (Protonated) Organic Soluble (Free Base)
Neutral Impurities Organic Soluble Organic Soluble

| Aldehyde | Organic Soluble | Organic Soluble (unless bisulfite treated) |[1]

Visualization: Purification Workflow

The following diagram illustrates the logical flow for purifying the crude oil using Acid-Base extraction and Crystallization.

PurificationWorkflowStartCrude Reaction Mixture(Oil)DissolveDissolve in Ethyl AcetateStart->DissolveAcidExtExtract with 1M HCl (pH < 2)Dissolve->AcidExtSep1Phase SeparationAcidExt->Sep1OrgLayer1Organic Layer(Contains Aldehydes, Neutrals)Sep1->OrgLayer1DiscardAqLayer1Aqueous Layer(Contains Protonated Product)Sep1->AqLayer1KeepBasifyBasify with NaOH to pH > 12AqLayer1->BasifyBackExtExtract into DCM or EtOAcBasify->BackExtConcConcentrate to OilBackExt->ConcCrystTrihydrate Crystallization(Water/THF 9:1, 5°C)Conc->CrystFinalPure Crystalline SolidCryst->Final

Caption: Logic flow for Acid-Base purification followed by Trihydrate Crystallization.

Module 4: Salt Formation (The "Escape Hatch")

Q: The trihydrate method failed. Can I make a salt instead?

A: Yes. If the free base oil is too impure to crystallize as a trihydrate, converting it to a salt is a robust alternative for purification. The Tartrate salt is the industry standard for this scaffold (mimicking the final Pimavanserin form), but the Hydrochloride salt is easier for initial purification.

Protocol: HCl Salt Formation
  • Dissolve the crude oil in Ethanol or Isopropanol (5 volumes).

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) or concentrated aqueous HCl dropwise until pH is acidic (~pH 2).

  • Add Diethyl Ether or MTBE as an anti-solvent to induce precipitation.

  • Filter the white solid.

    • Note: You can regenerate the free base later by dissolving this salt in water and basifying with NaOH (see Module 3).[1]

References

  • Preparation of 4-(4-fluorobenzylamino)-1-methylpiperidine trihydrate. Source: European Patent EP3741744B1 (2020).[1] Relevance: Defines the trihydrate crystallization method to convert the oil into a solid. Link:

  • Synthesis of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine. Source: U.S. Patent 7,790,899 (2010).[1] Relevance: Describes the reductive amination conditions and initial isolation of the intermediate. Link:

  • Purification of Aldehydes and Amines via Bisulfite and Acid-Base Extraction. Source: University of Rochester, Department of Chemistry, "Workup and Purification". Relevance: General protocols for removing aldehyde impurities from amine products. Link:[Link]

User Issue: "I cannot separate primary amine impurities from my Piperidine product."

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperidine Synthesis & Purification Topic: Separation of Primary vs. Secondary Amine Byproducts

Status: Open Priority: High (Purity Critical) Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

The Problem: In the catalytic hydrogenation of pyridine to synthesize piperidine, side reactions often generate primary amine byproducts such as 1,5-pentanediamine (cadaverine) (via ring opening) or 5-aminopentanol (if water is present).

Why Standard Distillation Fails: Standard fractional distillation is often ineffective due to:

  • Boiling Point Proximity: Piperidine (bp 106°C) and its primary amine impurities often have overlapping boiling points or form azeotropes.[1]

  • Azeotropes: Piperidine forms a known azeotrope with pyridine (92% piperidine / 8% pyridine, bp ~106°C) and water.[2]

The Solution: You must utilize Chemoselective Derivatization . By exploiting the difference in nucleophilicity and steric hindrance between primary (1°) and secondary (2°) amines, you can chemically modify the impurity into a species with vastly different physical properties (solubility or boiling point), enabling easy separation.

Decision Matrix: Choosing Your Protocol

Before proceeding, select the workflow that matches your scale and purity needs.

PurificationLogic Start Start: Impure Piperidine Mixture Scale What is your Scale? Start->Scale Small Small Scale (<5g) Analytical/Discovery Scale->Small Low Volume Large Large Scale (>10g) Process/Development Scale->Large High Volume Method1 Method A: Hinsberg Separation (Sulfonyl Chloride) Small->Method1 High Purity Needed Method2 Method B: Salicylaldehyde Scavenging (Schiff Base Formation) Large->Method2 Cost/Throughput Critical Method3 Method C: Azeotropic Distillation (For Pyridine Removal) Large->Method3 Only Pyridine Impurity

Caption: Workflow selection based on reaction scale and specific impurity profile.

Method A: Salicylaldehyde Scavenging (The "Pro" Method)

Best for: Large scale, removing primary amines (1,5-pentanediamine) from secondary amines.

Mechanism: Salicylaldehyde reacts selectively with primary amines to form an insoluble or high-boiling Schiff base (imine). Secondary amines (piperidine) cannot form a stable imine due to the lack of a second proton on the nitrogen.

SalicylaldehydeMechanism Mix Mixture: Piperidine (2°) + R-NH2 (1°) Reagent Add Salicylaldehyde (1.1 eq vs 1° amine) Mix->Reagent Reaction Reaction: Schiff Base Formation (Selective for 1° Amine) Reagent->Reaction Products Result: Piperidine (Liquid) + Imine (Solid/High BP) Reaction->Products Distill Distillation Products->Distill Imine remains in pot Final Pure Piperidine Distillate Distill->Final

Caption: Chemoselective scavenging of primary amines using Salicylaldehyde.

Protocol 1: Salicylaldehyde Purification
  • Quantify Impurity: Determine the molar amount of primary amine impurity (via GC or NMR).

  • Add Scavenger: Add 1.1 equivalents of Salicylaldehyde relative to the impurity (not the total amine) to the crude piperidine mixture.

  • Stir: Stir at room temperature for 30–60 minutes. The solution often turns yellow/orange due to imine formation.

  • Distillation: Perform a simple distillation.

    • Distillate: Pure Piperidine (bp 106°C).[1]

    • Pot Residue: The high-boiling Schiff base remains in the flask.

  • Validation: Check the distillate by GC. The primary amine peak should be absent.

Method B: The Modified Hinsberg Separation

Best for: Small scale, absolute removal of all primary/tertiary impurities.

Mechanism: Benzenesulfonyl chloride reacts with primary amines to form sulfonamides that are soluble in alkali (due to the remaining acidic proton).[3][4][5][6] It reacts with secondary amines to form sulfonamides that are insoluble in alkali.[3][5][7]

Protocol 2: Sulfonamide Precipitation

Note: This method chemically modifies the piperidine, requiring hydrolysis to recover it. Use only if direct distillation fails.

  • Derivatization: Treat the mixture with benzenesulfonyl chloride and excess aqueous NaOH.

    • Primary Amine:[3][4][5][8][9] Becomes water-soluble salt (

      
      ).
      
    • Piperidine:[1][2][10][11][12][13][14] Precipitates as solid sulfonamide (

      
      ).[3]
      
    • Tertiary Amine:[3][5][15][16] Does not react; remains an oil.[5]

  • Separation: Filter the solid sulfonamide (derived from piperidine). Wash with water to remove the solubilized primary amine derivative.

  • Recovery: Hydrolyze the sulfonamide using strong acid (HCl) and heat (reflux) to regenerate pure piperidine hydrochloride, then neutralize with NaOH to liberate the free base.

Troubleshooting: Chromatography & Analysis

Issue: "My amine peaks are tailing badly on GC/HPLC." Root Cause: Basic amines interact strongly with acidic silanol groups on the stationary phase column walls or packing material.[15]

Data Table: Physical Properties for Method Development

CompoundTypeBoiling PointpKa (Conj. Acid)Notes
Piperidine 2° Amine106°C11.22Target Product
Pyridine Aromatic115°C5.23Starting Material (Forms Azeotrope)
1,5-Pentanediamine 1° Amine179°C10.02 / 10.96Common Ring-Opening Byproduct
5-Aminopentanol 1° Amine222°C~10.5Hydration Byproduct
Chromatography Solutions
  • GC Analysis: Use a Base-Deactivated Liner and an amine-specific column (e.g., CP-Volamine, Rtx-Volatile Amine).

    • Tip: If using a standard column, derivatize the sample with Trifluoroacetic Anhydride (TFAA) to improve peak shape.

  • HPLC/Flash: Add 0.1% Triethylamine (TEA) or Ammonia to your mobile phase. This "sacrificial base" saturates the silanol sites, allowing your piperidine to elute as a sharp peak.

Frequently Asked Questions (FAQ)

Q: Can I just wash the mixture with acid to separate them? A: No. As shown in the Data Table above, Piperidine (pKa 11.2) and 1,5-Pentanediamine (pKa ~10.9) have very similar basicity. A simple acid wash will protonate both, making separation by extraction impossible. You must use chemoselective methods (Method A or B).

Q: How do I remove Pyridine specifically? A: Since Pyridine (pKa 5.2) is a much weaker base than Piperidine (pKa 11.2), you can use acid extraction here.

  • Protocol: Add dilute acid until pH is ~8. Piperidine will be protonated (ionic/water-soluble) while Pyridine remains largely unprotonated (organic soluble). Extract with ether to remove Pyridine, then basify the aqueous layer to pH >12 to recover Piperidine.

Q: Why is my Piperidine turning yellow? A: Piperidine is sensitive to oxidation and absorbs CO2 from the air to form carbamates. Store under Nitrogen or Argon in a dark, tightly sealed container.

References

  • Hinsberg, O. (1890).[3] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft.

  • Reich, H. J. (2023). pKa Data for Organic Compounds. University of Wisconsin-Madison.

  • BenchChem. (2025).[2][9][17] Technical Support Center: Overcoming Challenges in Piperidine Synthesis.

  • Google Patents. (1981). US4306068A - Process for separating primary and secondary amines.

  • Biotage. (2023).[9][15] Is there an easy way to purify organic amines?

Sources

improving enantiomeric purity of chiral piperidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Piperidine Intermediates . As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Achieving high enantiomeric purity in piperidine scaffolds—critical components in modern APIs—requires a deep understanding of thermodynamic equilibria, transition-metal mechanisms, and biocatalytic kinetics.

This guide provides field-proven, self-validating protocols and addresses the root causality behind common experimental failures.

Asymmetric Hydrogenation (AH) of Pyridinium Salts

Q: Why does my asymmetric hydrogenation of 3-substituted pyridinium salts yield low enantiomeric excess (ee) despite using a premium Rh-JosiPhos catalyst?

The Causality: The poor enantiomeric excess is rarely a failure of the chiral ligand itself. Instead, it is caused by a non-enantioselective background reaction. During the reduction of N-benzylated 3-substituted pyridinium salts, a dihydropyridine intermediate is formed. If trace amounts of acid (such as HBr, a byproduct of the initial pyridinium salt formation) are present, they catalyze an enaminium-iminium tautomerization. This isomerization scrambles the stereocenter before the final enantiodetermining hydrogenation step can occur.

The Solution: You must actively scavenge the acid to lock the mechanistic pathway. The addition of an equivalent amount of an organic base (such as triethylamine, Et₃N) neutralizes the HBr, retarding the tautomerization and allowing the Rh-JosiPhos catalyst to dictate the stereochemistry, achieving ees up to 90%1[1].

AH_Mechanism A N-Benzylpyridinium Salt B Dihydropyridine Intermediate A->B Rh-JosiPhos / H2 C Enaminium B->C Acid-catalyzed E Chiral Piperidine (>90% ee) B->E Direct AH (Base added) D Iminium (Racemization) C->D Tautomerization F Racemic Piperidine D->F Non-selective AH

Fig 1. Mechanistic pathway of pyridinium hydrogenation showing base-mediated suppression of racemization.

Protocol: Base-Assisted Asymmetric Hydrogenation

Self-Validating System: This protocol uses mass balance as an internal control.

  • Preparation : In a glovebox, dissolve the N-benzylpyridinium bromide salt (1.0 equiv) in degassed methanol.

  • Base Addition : Add exactly 1.05 equivalents of dry Et₃N. Causality: The slight excess ensures complete neutralization of HBr without poisoning the metal center.

  • Catalyst Loading : Add 1 mol% of[Rh(COD)Cl]₂ and 2.2 mol% of (R)-JosiPhos.

  • Hydrogenation : Pressurize the reactor to 50 bar H₂ and stir at 25°C for 24 hours.

  • Validation : Post-reaction, isolate the Et₃N·HBr salt via filtration. Self-Validation Check : Weigh the recovered salt. A >95% stoichiometric recovery validates that all generated HBr was successfully scavenged, confirming the mechanistic integrity of the enantiodetermining step.

Enzymatic Kinetic Resolution (EKR) of Piperidines

Q: In the enzymatic kinetic resolution of piperidine intermediates via acylation, my E-value (enantiomeric ratio) is stalling below 20. How can I drive the selectivity?

The Causality: Secondary cyclic amines (like piperidines) are notoriously difficult to acylate enzymatically due to steric hindrance and high nucleophilicity. If you use a highly reactive acyl donor (like vinyl acetate), the uncatalyzed background chemical acylation outpaces the enzyme-catalyzed reaction, destroying your enantiomeric excess.

The Solution: Switch to a highly specific lipase and a mildly reactive acyl donor. Using Toyobo LIP-300 with trifluoroethyl isobutyrate provides a balanced electrophilicity. The trifluoroethyl leaving group is reactive enough for the enzyme's catalytic triad but slow enough to prevent background chemical acylation, allowing the resolution of complex piperidine atropisomers with >98% ee 2[2].

EKR_Workflow Rac Racemic Piperidine Enz Lipase (LIP-300) + Acyl Donor Rac->Enz R_Amide (R)-Amide Enz->R_Amide Fast Acylation S_Amine (S)-Amine (Unreacted) Enz->S_Amine Slow/No Acylation Hydro Acidic Hydrolysis R_Amide->Hydro Racemize Racemization Protocol S_Amine->Racemize R_Amine (R)-Piperidine (>98% ee) Hydro->R_Amine Racemize->Rac Recycle

Fig 2. Enzymatic kinetic resolution workflow with integrated racemization for theoretical 100% yield.

Protocol: Lipase-Catalyzed Resolution of Piperidines

Self-Validating System: This protocol relies on kinetic tracking.

  • Reaction Setup : Dissolve the racemic piperidine (100 mM) in anhydrous MTBE (moisture content <0.05%).

  • Reagent Addition : Add 3.0 equivalents of trifluoroethyl isobutyrate and 50 mg/mL of Toyobo LIP-300.

  • Incubation : Stir at 30°C.

  • Validation : Monitor the reaction via chiral SFC at 2, 4, and 8 hours. Self-Validation Check : Calculate the conversion (

    
    ) and the enantiomeric excess of the substrate (
    
    
    
    ) and product (
    
    
    ). The system is under perfect kinetic control if
    
    
    exactly equals the conversion rate. Stop the reaction precisely at 49% conversion to isolate the unreacted enantiomer at >99% ee.

Classical Chiral Resolution via Diastereomeric Salts

Q: During classical chiral resolution of substituted piperazines/piperidines with tartaric acid derivatives, I am getting co-precipitation of the undesired diastereomeric salt. How do I fix this?

The Causality: You have crossed the eutectic point. In thermodynamic equilibrium, if the racemate concentration exceeds the eutectic composition solubility, both the desired and undesired diastereomeric salts will precipitate simultaneously, resulting in a solid solution with poor diastereomeric excess (de).

The Solution: You must map the isothermal solubility phase diagram and use a substoichiometric amount of the resolving agent. For example, using 0.35 mol equivalents of di-p-anisoyl-d-tartaric acid in a specific solvent matrix (e.g., THF/H₂O 80/20) forces the system to stay within the thermodynamically favored crystallization zone of the desired hemisalt 3[3].

Protocol: Substoichiometric Thermodynamic Resolution

Self-Validating System: This protocol uses thermal analysis for purity confirmation.

  • Solvent Matrix : Prepare a solvent mixture of THF/H₂O (80/20, v/v). Causality: The water increases the solubility of the undesired salt, shifting the eutectic point favorably.

  • Salt Formation : Dissolve the racemic piperidine derivative (1.0 equiv) at 60°C. Slowly add 0.35 equivalents of di-p-anisoyl-d-tartaric acid.

  • Controlled Cooling : Cool the mixture linearly to 20°C over 8 hours (0.08°C/min) to promote Ostwald ripening.

  • Validation : Filter the crystals. Self-Validation Check : Perform Differential Scanning Calorimetry (DSC) on the isolated salt. A single, sharp endothermic melting peak validates phase purity. A broad or bifurcated peak indicates you have crossed the eutectic boundary and co-precipitated the undesired isomer.

Quantitative Data Summary

To aid in selecting the appropriate resolution or synthesis strategy, consult the following empirical data comparing the primary methodologies for piperidine enantiopurity enhancement:

MethodologySubstrate ClassReagents / CatalystsTypical Yield (%)Typical ee (%)Primary Limitation
Asymmetric Hydrogenation N-Benzylpyridinium SaltsRh-JosiPhos, Et₃N, H₂>95%Up to 90%High catalyst cost; requires high-pressure infrastructure.
Enzymatic Kinetic Resolution Piperidine AtropisomersLipase (LIP-300), Acyl Donor45-49% (per cycle)97-99%Yield capped at 50% without a racemization/recycling step.
Classical Chiral Resolution N-Methyl-PiperazinesDi-p-anisoyl-d-tartaric acid35-40%>98% (post-recryst.)Highly dependent on eutectic point thermodynamics.
Transaminase Biocatalysis Piperidine PrecursorsR-/S-selective Transaminases>80%>95%Narrow substrate scope; requires specific ketone precursors 4.

References

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - AIR Unimi Source: Università degli Studi di Milano / ResearchGate URL
  • Source: American Chemical Society (The Journal of Organic Chemistry)
  • Source: American Chemical Society (Organic Process Research & Development)
  • Source: Green Chemistry (RSC Publishing)

Sources

minimizing side reactions in 4-fluorobenzyl group attachment

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Minimizing Side Reactions in Synthetic Chemistry

Welcome to the technical support center for synthetic methodologies involving the 4-fluorobenzyl group. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you troubleshoot and optimize your reactions effectively. The introduction of the 4-fluorobenzyl moiety is crucial in medicinal chemistry and materials science, often enhancing metabolic stability or modulating electronic properties.[1][2] However, its attachment is not without challenges. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the alkylation of nucleophiles with 4-fluorobenzyl halides.

Question 1: My N-alkylation of a primary amine with 4-fluorobenzyl bromide is producing a significant amount of the di-alkylated tertiary amine. How can I improve the selectivity for the desired secondary amine?

This is the most common side reaction in the N-alkylation of primary amines. Because the product, a secondary amine, is often more nucleophilic than the starting primary amine, it can compete for the alkylating agent, leading to over-alkylation.[3]

Core Problem: The rate of the second alkylation (k₂) is competitive with or faster than the initial alkylation (k₁).

Solutions:

  • Stoichiometry Control (Kinetic Approach): The most straightforward method is to use a large excess of the primary amine relative to the 4-fluorobenzyl bromide (e.g., 5-10 equivalents). This statistically favors the reaction of the alkylating agent with the more abundant primary amine. This approach is only practical if the amine is inexpensive and easily separable from the product.

  • Choice of Base and Solvent (Mechanistic Control): The selection of the base is critical for controlling selectivity.

    • Recommended: Use a mild, non-nucleophilic, and often heterogeneous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).[1][3]

    • Causality: A heterogeneous base only deprotonates the amine at the solid-liquid interface. This keeps the concentration of the highly reactive, free secondary amine low in the solution, thus kinetically disfavoring the second alkylation step. Strong, homogeneous bases like sodium hydride (NaH) or triethylamine (Et₃N) in excess can lead to higher concentrations of the deprotonated amine, accelerating over-alkylation.[4][5]

  • Temperature Control: Running the reaction at the lowest feasible temperature (e.g., 0 °C to room temperature) can enhance selectivity. The activation energy for the second alkylation is often slightly different from the first, and lower temperatures can amplify this difference, favoring the desired mono-alkylation.

Troubleshooting Flowchart for N-Alkylation

cluster_start cluster_analysis cluster_solution Start Reaction Complete Analysis Analyze Product Mixture Start->Analysis SM High Starting Material Analysis->SM >20% SM OverAlk Significant Di-Alkylation Analysis->OverAlk >10% Di-product Clean Clean Mono-Alkylation Analysis->Clean Predominant Product Sol_SM Increase Temp. Extend Time Check Reagent Quality SM->Sol_SM Sol_OverAlk Use Amine Excess Switch to K2CO3/MeCN Lower Temperature OverAlk->Sol_OverAlk Sol_Clean Proceed to Workup Clean->Sol_Clean

Caption: Troubleshooting logic for N-alkylation side reactions.

Question 2: My O-alkylation of a phenol/alcohol with 4-fluorobenzyl bromide is sluggish and incomplete. How can I drive it to completion?

O-alkylation to form benzyl ethers is a standard Williamson Ether Synthesis.[6] Incomplete reactions are typically due to insufficient deprotonation of the hydroxyl group or reagent instability.

Solutions:

  • Stronger Base: For alcohols, a weak base like K₂CO₃ may not be sufficient. Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates alcohols and phenols to form the highly nucleophilic alkoxide/phenoxide.

    • Causality: The pKa of an alcohol is ~16-18, requiring a strong base for complete deprotonation. NaH reacts to form H₂ gas, driving the equilibrium to the alkoxide.[7][8]

  • Solvent Choice: Use a polar aprotic solvent like DMF or Tetrahydrofuran (THF). These solvents effectively solvate the cation (e.g., Na⁺) without strongly solvating the alkoxide nucleophile, leaving it highly reactive for the Sₙ2 attack.[7]

  • Phase-Transfer Catalysis: For reactions with moderate bases (e.g., NaOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective.

    • Causality: The catalyst transports the hydroxide anion into the organic phase to deprotonate the alcohol, and then transports the resulting alkoxide, making it available to react with the 4-fluorobenzyl bromide.

  • Reagent Quality: Ensure your 4-fluorobenzyl bromide is not degraded. It can hydrolyze over time. It's best to use a freshly opened bottle or purify it by vacuum distillation if its quality is suspect.[1]

Question 3: I am observing an elimination side product (a stilbene-like impurity) in my reaction. What causes this and how can I prevent it?

While less common for benzylic halides compared to secondary or tertiary alkyl halides, elimination can occur, especially under strongly basic or high-temperature conditions.

Core Problem: The nucleophile/base is abstracting a benzylic proton, leading to an E2 elimination pathway, instead of attacking the electrophilic carbon.

Solutions:

  • Use a Less Hindered, Non-nucleophilic Base: If your nucleophile is also acting as the base, this can be an issue. Using a dedicated non-nucleophilic base like potassium carbonate or proton sponge can mitigate this. For O-alkylation, pre-forming the alkoxide with NaH in THF at 0°C before adding the 4-fluorobenzyl bromide ensures the primary reaction is nucleophilic substitution.[7]

  • Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored. Running the reaction at a lower temperature will kinetically favor the desired Sₙ2 pathway.

Frequently Asked Questions (FAQs)

Q1: Does the para-fluoro substituent significantly alter the reactivity of the benzyl bromide compared to standard benzyl bromide?

The para-fluoro substituent has a dual electronic effect: a strong, electron-withdrawing inductive effect (-I) and a weaker, electron-donating mesomeric effect (+M).[2] For the Sₙ2 reaction typical of benzylations, the overall impact on the reaction rate is relatively minor. The benzylic position's inherent reactivity, due to π-system stabilization of the transition state, remains the dominant factor.[2] You can generally use conditions similar to those for unsubstituted benzyl bromide.

Q2: Which is a better alkylating agent: 4-fluorobenzyl bromide or 4-fluorobenzyl chloride?

4-fluorobenzyl bromide is significantly more reactive. Bromide is a much better leaving group than chloride because it is a larger, more polarizable ion and a weaker base. For a standard Sₙ2 reaction, the rate of reaction with the bromide will be substantially faster than with the chloride under identical conditions. Use the chloride only when a less reactive electrophile is required to improve selectivity in complex substrates.

Q3: Can the C-F bond react under my alkylation conditions?

Under typical Sₙ2 alkylation conditions (e.g., K₂CO₃/MeCN, NaH/DMF), the C(sp²)-F bond on the aromatic ring is exceptionally stable and unreactive. Nucleophilic aromatic substitution (SₙAr) on that carbon is highly unlikely as it requires very harsh conditions (strong base, high temperature) and an electron-withdrawing activating group ortho or para to the fluorine, which is absent.[9]

Q4: What is the best way to purify my 4-fluorobenzylated product?

Standard purification techniques are usually effective.

  • Column Chromatography: Silica gel chromatography is the most common method. A gradient of ethyl acetate in hexanes is typically effective for separating the product from nonpolar starting materials and byproducts.[1]

  • Acid-Base Extraction: If your product is a basic amine, you can perform an aqueous acid wash (e.g., 1M HCl) to extract it into the aqueous layer, wash the organic layer to remove impurities, and then basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine product into an organic solvent.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

Data Summary & Recommended Conditions

NucleophileTarget Functional GroupRecommended Base(s)Recommended Solvent(s)Key Considerations & Potential Side Reactions
Primary Amine Secondary AmineK₂CO₃, Cs₂CO₃Acetonitrile, DMFPrimary Issue: Over-alkylation to tertiary amine. Use excess amine or a heterogeneous base to improve selectivity.[3]
Secondary Amine Tertiary AmineK₂CO₃, Et₃NAcetonitrile, THF, DCMReaction is generally straightforward. High temperatures can promote elimination.
Alcohol/Phenol EtherNaH (for alcohols), K₂CO₃ (for phenols)THF, DMFPrimary Issue: Incomplete reaction. Ensure complete deprotonation with a sufficiently strong base.[7][8]
Thiol Thioether (Sulfide)K₂CO₃, Et₃NWater, Ethanol, MeCNPrimary Issue: Over-oxidation. Thiols are easily deprotonated and highly nucleophilic; reactions are often fast and clean at room temperature.[10] Avoid oxidative conditions.

Standardized Protocols

Disclaimer: These are general starting protocols. Optimal conditions may vary based on the specific substrate. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) if using moisture-sensitive reagents like NaH.

Protocol 1: Selective Mono-N-Alkylation of a Primary Amine
  • To a round-bottom flask, add the primary amine (5.0 mmol) and potassium carbonate (K₂CO₃, 7.5 mmol, 1.5 equiv.).

  • Add anhydrous acetonitrile (25 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 4-fluorobenzyl bromide (5.0 mmol, 1.0 equiv.) in acetonitrile (5 mL) dropwise over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter off the K₂CO₃ and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.[1]

Protocol 2: O-Alkylation of an Alcohol
  • To a flame-dried, three-neck flask under Argon, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 mmol, 1.1 equiv.).

  • Wash the NaH with dry hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Add anhydrous THF (15 mL). Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the alcohol (2.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL). Allow the mixture to stir at 0 °C for 30 minutes (hydrogen evolution should cease).

  • Add 4-fluorobenzyl bromide (2.2 mmol, 1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.[7][8]

Protocol 3: S-Alkylation of a Thiol
  • In a round-bottom flask, dissolve the thiol (3.0 mmol) in water (10 mL).

  • Add potassium carbonate (K₂CO₃, 3.5 mmol, 1.17 equiv.).

  • Add 4-fluorobenzyl bromide (3.0 mmol, 1.0 equiv.).

  • Stir the mixture vigorously at room temperature. The reaction is often complete within 1-2 hours (monitor by TLC).

  • Upon completion, extract the product with ethyl acetate or dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the thioether, which can be further purified if necessary.

Reaction Scheme: Desired vs. Side Reactions

RNH2 R-NH₂ (Primary Amine) Desired R-NH-CH₂-Ph-F (Desired Secondary Amine) RNH2->Desired + 4-F-Ph-CH₂Br (k₁) FPhBnBr 4-F-Ph-CH₂Br Base Base Side R-N(CH₂-Ph-F)₂ (Over-alkylation) Desired->Side + 4-F-Ph-CH₂Br (k₂) Goal Goal: Maximize k₁ / Minimize k₂

Caption: Competing reaction pathways in N-alkylation.

References

  • Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. The Journal of Organic Chemistry, 74(6), 2486–2493. [Link]

  • Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal With the P-Methoxybenzyl Group and Removable Under Desilylation Conditions. PubMed. [Link]

  • Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. ACS Publications. [Link]

  • ACS Catalysis. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Publications. [Link]

  • ResearchGate. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher. [Link]

  • MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI. [Link]

  • SID. (2009). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. SID. [Link]

  • ResearchGate. (2026). Unusual synthesis of 1-(4-fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl). ResearchGate. [Link]

  • ResearchGate. (n.d.). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Chemistry Steps. (2021). Reactions of Thiols. Chemistry Steps. [Link]

  • Wiley Online Library. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie. [Link]

  • ResearchGate. (n.d.). S-Alkylation of thiols using SiO2-HBF4 under solvent free conditions. ResearchGate. [Link]

Sources

Technical Support Center: Stability & Handling of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the MedChem Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the erratic behavior of complex nitrogen-containing heterocycles in solution.

The compound 1-(4-fluorophenyl)-N-methylpiperidin-4-amine (CAS: 368865-25-2) is a highly versatile small-molecule scaffold[1]. However, its dual-nitrogen architecture—comprising a tertiary arylamine and a secondary alkylamine—presents specific stability challenges during assay preparation and long-term storage. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the integrity of your experimental data.

Troubleshooting Guide & FAQs

Q1: Why is my stock solution of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine degrading over time at room temperature? A: The primary culprit is the oxidative degradation of the secondary amine at the 4-position of the piperidine ring. Alicyclic secondary amines are highly susceptible to oxidation in solution[2]. When exposed to dissolved oxygen, the nitrogen lone pair undergoes a single-electron transfer (SET) event, forming a radical cation. This intermediate rapidly degrades into N-oxides or lactams, compromising the purity of your stock. To prevent this, solutions must be prepared under inert atmospheres and stored at sub-zero temperatures.

Q2: How does solvent choice impact the shelf-life of this compound, particularly regarding DMSO? A: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent widely used in high-throughput screening because it dissolves both polar and nonpolar compounds. However, standard-grade DMSO is notoriously hygroscopic. As it absorbs atmospheric moisture, it introduces dissolved oxygen into the matrix. The presence of water and oxygen accelerates the oxidation of the secondary amine[3]. Furthermore, DMSO can act as an oxidant itself under certain activated conditions[4]. You must exclusively use anhydrous, sealed DMSO for stock solutions.

Q3: I observed a color change (yellowing) in my solution under ambient laboratory light. What is the mechanism? A: This yellowing is indicative of photo-oxidation. The 1-(4-fluorophenyl) moiety is conjugated with the tertiary nitrogen of the piperidine ring. Ambient UV/Vis light can trigger a photo-induced electron transfer (PET) from the nitrogen lone pair to the aromatic system, generating reactive radical species. These radicals propagate, leading to the formation of colored polymeric degradation products. Always use amber glass vials to shield the compound from high-energy photons.

Q4: What is the optimal pH for aqueous stability during in vitro assay preparation? A: Stability is strictly pH-dependent. In alkaline environments (pH > 8.0), the compound exists primarily as a free base, leaving the nitrogen lone pairs fully exposed and highly reactive to oxidants[2]. By lowering the pH to mildly acidic conditions (pH 4.0 – 6.5), you protonate the secondary and tertiary amines. This protonation sequesters the lone pairs, effectively shielding the molecule from electrophilic attack and oxidation, rendering it highly stable for the duration of your assay.

Quantitative Stability Profile

To assist in your experimental planning, the following table synthesizes the expected half-life (


) of a 10 mM stock solution under various environmental conditions.
Solvent MatrixTemperatureAtmospheric ConditionEstimated Half-Life (

)
Primary Degradation Mechanism
Aqueous Buffer (pH 8.5) 25°CAmbient Air< 48 hoursRapid oxidation of the free base
Aqueous Buffer (pH 4.0) 25°CAmbient Air> 6 monthsNone (Stable as protonated salt)
DMSO (Standard Grade) 25°CAmbient Air~ 14 daysMoisture-induced oxidation
DMSO (Anhydrous) -20°CArgon / Nitrogen> 12 monthsNone (Stable)
Methanol 4°CAmbient Air~ 30 daysSlow oxidation / Solvolysis

Experimental Protocol: Preparation of Ultra-Stable Stock Solutions

To guarantee reproducible biological or chemical assays, follow this self-validating methodology for preparing 10 mM stock solutions.

Materials Required:

  • 1-(4-fluorophenyl)-N-methylpiperidin-4-amine (Lyophilized powder)

  • Anhydrous DMSO (≥99.9% purity, sealed under Argon)[3]

  • Argon or high-purity Nitrogen gas

  • Amber glass HPLC vials with PTFE-lined septa

Step-by-Step Methodology:

  • Solvent Degassing: Pierce the septum of the anhydrous DMSO bottle with a long needle attached to an Argon line. Sparge the solvent gently for 15 minutes.

    • Causality: Displacing dissolved oxygen eliminates the primary electron acceptor required for secondary amine oxidation.

  • Inert Weighing: Transfer the lyophilized compound to a clean glass vial inside a glove box or under a steady, positive-pressure nitrogen stream.

  • Dissolution & Self-Validation: Inject the calculated volume of degassed DMSO to achieve exactly 10 mM concentration. Vortex gently.

    • Validation Check: Inspect the vial against a solid black background while shining a focused LED beam through the liquid. The complete absence of Tyndall scattering (particulate glare) confirms 100% molecular solvation. Do not proceed if scattering is observed.

  • Aliquoting: Dispense the master solution into single-use amber glass vials. Fill only 50% of the vial volume.

  • Headspace Purging: Gently blow Argon gas into the headspace of each aliquot for 5 seconds to displace ambient air, then immediately cap tightly.

  • Storage: Flash-freeze the sealed aliquots in liquid nitrogen and transfer them to a -20°C freezer. Thaw only once prior to use.

Degradation & Stabilization Workflows

The following diagram maps the causality between environmental stressors, structural vulnerabilities, and the resulting chemical states of the compound.

G A 1-(4-fluorophenyl)-N-methylpiperidin-4-amine (Free Base) B Oxidation (O2 / Moisture) A->B Dissolved O2 C Photo-oxidation (UV/Vis Light) A->C Photon Absorption D Protonation (pH < 7.0) A->D Acidic Buffer E N-Oxides & Lactams (Degradation) B->E Electron Abstraction F Radical Polymerization (Yellowing) C->F Arylamine PET G Stable Ammonium Salt (Assay Ready) D->G Lone Pair Shielding

Fig 1: Degradation pathways and pH-dependent stabilization of the piperidine derivative.

References

  • Building Blocks | CymitQuimica - cymitquimica.com 1

  • Oxidation of some Alicyclic Amines by Potassium Hexacyanoferrate (III) in Alkaline Medium: A Kinetic and Mechanistic Study - najah.edu 2

  • DMSO, Anhydrous - Biotium - biotium.com3

  • Dimethyl Sulfoxide | Thermo Fisher Scientific - thermofisher.com 4

  • DIMETHYL SULFOXIDE - Ataman Kimya - atamanchemicals.com

Sources

Validation & Comparative

HPLC Method Development Guide: 1-(4-fluorophenyl)-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 1-(4-fluorophenyl)-N-methylpiperidin-4-amine .

Scope Note: This guide specifically addresses the N-aryl structure (fluorophenyl attached directly to the piperidine nitrogen).[1][2] Researchers should distinguish this from the isomeric N-benzyl impurity (N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine), commonly associated with Pimavanserin synthesis.[1]

Physicochemical Profiling & Separation Strategy

Successful method development requires understanding the molecule's "Dual-Nitrogen" character.[1] This compound contains two distinct basic centers that dictate its chromatographic behavior.[1]

Molecular Properties
PropertyValue (Predicted/Est.)Chromatographic Implication
Structure N-Aryl Piperidine core with 4-methylamino tailHydrophobic Retention: Driven by the fluorophenyl ring and piperidine scaffold.[1]
pKa 1 (Aniline-like) ~3.5 – 4.5The piperidine nitrogen is conjugated with the phenyl ring, reducing its basicity.[1][2] It remains neutral at pH > 5.[1]
pKa 2 (Aliphatic Amine) 10.0 – 10.6 The exocyclic secondary amine is highly basic.[1][2] At standard HPLC pH (2–8), it is protonated (

), causing peak tailing on standard silica columns due to silanol interactions.[2]
LogP ~2.1 – 2.3Moderately lipophilic.[1] Requires organic modifiers (ACN/MeOH) for elution.[1][2]
The "Alkaline Advantage"

For basic amines with pKa > 10, traditional acidic methods (pH 2–3) often result in peak tailing and limited loading capacity.[2] By utilizing a High-pH (pH 10.5) mobile phase on a hybrid silica column, we suppress the ionization of the secondary amine.[1] This renders the molecule neutral, significantly improving peak symmetry, increasing retention, and enhancing resolution from polar impurities.

Comparative Method Guide

We compare three distinct approaches. The High-pH Hybrid Method is recommended for purity analysis, while the Acidic PFP Method offers orthogonal selectivity for fluorinated impurities.[1]

Method A: High-pH Reversed Phase (Recommended)

Best for: Purity analysis, peak shape, and separating basic impurities.[2]

  • Stationary Phase: Hybrid C18 (e.g., Waters XBridge BEH C18, Phenomenex Gemini NX-C18).[1] Standard silica dissolves at pH 10; hybrid particles are mandatory.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Mechanism: Analyte is neutral.[1][5] Retention is purely hydrophobic.[1] Silanol interactions are negated.[1]

Method B: Acidic Fluorine-Selective (Orthogonal)

Best for: Separating des-fluoro impurities and positional isomers.[1][2]

  • Stationary Phase: Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex PFP, Supelco Discovery HS F5).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Mechanism: In addition to hydrophobicity, the PFP phase engages in

    
     interactions and specific Fluorine-Fluorine interactions with the analyte.[1]
    
Method C: Standard Acidic C18 (General Screening)

Best for: LC-MS compatibility and initial reaction monitoring.[2]

  • Stationary Phase: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus).[1][2]

  • Mobile Phase A: 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Performance: Likely to show slight tailing (

    
    ) due to the protonated amine interacting with residual silanols.[1][2]
    

Detailed Experimental Protocols

Protocol 1: The "High-pH" Purity Method (Gold Standard)[1][2]

Objective: Quantify purity with Tailing Factor (


) < 1.1.
  • Reagents:

    • Ammonium Bicarbonate (HPLC Grade).[1][2]

    • Ammonium Hydroxide (28-30%).[1][2]

    • Acetonitrile (Gradient Grade).[1][2]

    • Water (Milli-Q or equivalent).[1][2]

  • Buffer Preparation (pH 10.5):

    • Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM).[1][2]

    • Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until pH reaches 10.5 ± 0.1.

    • Filter through a 0.22 µm nylon filter (Do not use cellulose acetate at high pH).[1][2]

  • Chromatographic Conditions:

ParameterSetting
Column XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid)
Flow Rate 1.0 mL/min
Temperature 40°C (Improves mass transfer for basic amines)
Injection Vol. 5.0 µL
Detection UV @ 254 nm (Aromatic ring) & 210 nm (Amine tail)
  • Gradient Program:

    • 0.0 min: 90% A / 10% B[1]

    • 15.0 min: 10% A / 90% B[1]

    • 18.0 min: 10% A / 90% B[1]

    • 18.1 min: 90% A / 10% B[1][3]

    • 23.0 min: Stop (Re-equilibration)

Protocol 2: System Suitability & Validation Criteria

To ensure trustworthiness, every run must pass these self-validating criteria:

  • Tailing Factor (

    
    ):  NMT 1.2 for the main peak.
    
  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity (likely the des-methyl primary amine).[1][2]
    
  • Precision: RSD < 0.5% for retention time (n=6 injections).

Visualizing the Workflow

The following diagrams illustrate the decision logic for method selection and the synthesis/impurity fate mapping.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: 1-(4-fluorophenyl)-N-methylpiperidin-4-amine CheckpH Is High pH (10.5) Feasible? Start->CheckpH Hybrid Use Hybrid C18 (XBridge/Gemini) Mobile Phase: 10mM NH4HCO3 pH 10.5 CheckpH->Hybrid Yes (Best Peak Shape) Decision Selectivity Requirement? CheckpH->Decision No (Equipment Limit) Result1 Recommended for Final QC Hybrid->Result1 Neutral Amine High Retention Symmetry > 0.95 Standard Use Standard C18 Mobile Phase: 0.1% Formic Acid Result2 Recommended for LC-MS Standard->Result2 Cationic Amine Lower Retention Possible Tailing PFP Use PFP Column Mobile Phase: 0.1% Formic Acid Result3 Recommended for Impurity ID PFP->Result3 Specific F-Interaction Separates Des-fluoro Decision->Standard General Purity Decision->PFP Halogen/Isomer Separation

Caption: Decision tree for selecting the optimal stationary phase based on laboratory capabilities and separation goals.

Diagram 2: Impurity Fate & Separation

ImpurityFate cluster_separation HPLC Separation Order (High pH C18) SM Starting Material 1-(4-fluorophenyl)piperidin-4-one Reaction Reductive Amination (MeNH2 + Reducing Agent) SM->Reaction Product Product 1-(4-fluorophenyl)-N-methylpiperidin-4-amine Reaction->Product ImpA Impurity A Primary Amine (Over-reduction) Reaction->ImpA Trace NH3 ImpB Impurity B Tertiary Amine (Dimethylated) Reaction->ImpB Excess MeI/HCHO ImpC Impurity C Des-fluoro Analog (Hydrogenolysis) Reaction->ImpC Pd/C side reaction Order Elution Order: 1. Impurity A (Most Polar) 2. Product 3. Impurity B (Less Polar) 4. Impurity C (Lipophilic)

Caption: Anticipated impurity profile and elution order during synthesis and HPLC analysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction with protonated amine.[1]Switch to Method A (High pH). If using Low pH, add 5 mM Ammonium Formate or use a "Charged Surface Hybrid" (CSH) column.[1][2]
Retention Time Drift pH instability in mobile phase.[1]Ensure Mobile Phase A is buffered (Ammonium Bicarbonate), not just pH-adjusted water.[1][2] Use a guard column.[1]
Split Peaks Sample solvent mismatch.Dissolve the sample in the starting mobile phase (10% ACN / 90% Buffer).[1][2] Avoid pure ACN as diluent.[1]
Ghost Peaks Carryover of the sticky basic amine.[1]Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1] The acid helps protonate and solubilize the amine from the needle surface.[1]

References

  • PubChemLite. (2025).[1][2] 1-(4-fluorophenyl)piperidin-4-amine (CID 19693945) Physicochemical Properties. National Center for Biotechnology Information.[1] [Link][1][2]

  • McCalley, D. V. (2010).[1][2] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. (Demonstrates the superiority of high-pH methods for basic amines).

  • Sielc Technologies. (2024).[1][2] Separation of Phenylpiperidine Derivatives on Newcrom R1. (Provides comparative data for N-aryl piperidine separations). [Link]

Sources

1H NMR spectrum analysis of N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine

Author: BenchChem Technical Support Team. Date: March 2026

High-Field


H NMR vs. Benchtop NMR vs. LC-MS/MS: A Comparative Guide for the Structural Validation of N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine 

Introduction

As an application scientist bridging the gap between synthetic chemistry and analytical instrumentation, I frequently encounter laboratories struggling to balance throughput, cost, and resolution when validating critical active pharmaceutical ingredient (API) intermediates. N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine (CAS 359878-47-0) is a prime example. As the core pharmacophore and key intermediate in the synthesis of the atypical antipsychotic Pimavanserin, verifying its structural integrity is paramount for downstream drug efficacy.

This guide objectively compares the performance of three analytical platforms—High-Field


H NMR (400 MHz), Benchtop 

H NMR (60 MHz), and LC-MS/MS—for the structural validation and quality control of this specific intermediate.

The Benchmark: Theoretical & High-Field H NMR Profile

Before comparing platforms, we must establish the benchmark spectral profile. The molecule consists of a 4-fluorobenzyl moiety attached to a 1-methylpiperidin-4-amine core.

According to authoritative literature on Pimavanserin derivatives (), the 400 MHz


H NMR spectrum in CDCl

yields the following assignments:
  • Aromatic Region (7.34–6.93 ppm): The 4-fluorophenyl group creates a classic AA'BB' spin system. Causality: Because fluorine (

    
    F) has a nuclear spin of 
    
    
    
    , it couples heteronuclearly with the ortho (
    
    
    Hz) and meta (
    
    
    Hz) protons. This transforms the expected doublets into complex multiplets.
  • Benzylic CH

    
     (3.78 ppm):  Appears as a sharp singlet, serving as an excellent diagnostic peak for reaction monitoring.
    
  • Piperidine Core (2.87–1.34 ppm): The rigid chair conformation of the piperidine ring places the axial and equatorial protons in distinct magnetic environments. The equatorial protons (positions 2,6) appear downfield (2.87–2.74 ppm), while the axial protons resonate upfield (2.06–1.82 ppm).

  • N-CH

    
     (2.26 ppm):  A sharp, highly integrated singlet.
    

Platform Comparison: Performance & Applicability

High-Field


H NMR (400 MHz): The Gold Standard 
At 400 MHz, the chemical shift dispersion (

) is exceptionally large relative to the scalar coupling constants (

). Causality: This high

ratio ensures first-order kinetics, cleanly resolving the AA'BB' multiplet and the complex axial/equatorial splitting of the piperidine ring without peak overlap. It is indispensable for initial structural elucidation and isomer validation.

Benchtop


H NMR (60 MHz): The Process Monitor 
Benchtop NMR offers a cryogen-free, cost-effective alternative for at-line Process Analytical Technology (PAT). Causality:  At 60 MHz, the 

ratio drops significantly. The piperidine aliphatic signals collapse into a second-order strongly coupled "hump" due to overlapping multiplets (roofing effects). However, the N-CH

(2.26 ppm) and benzylic CH

(3.78 ppm) singlets remain fully resolved. Thus, benchtop NMR is perfect for tracking the conversion of starting materials, but insufficient for deep structural proof.

LC-MS/MS (ESI+): The Trace Profiler While NMR is inherently quantitative, it lacks the sensitivity for trace impurity profiling (Limit of Detection typically ~1-5%). LC-MS/MS easily detects the protonated molecular ion


 at m/z 223.0. Causality:  Because the molecule contains basic secondary and tertiary amines, it ionizes exceptionally well in Electrospray Ionization positive mode (ESI+), allowing for parts-per-billion (ppb) sensitivity.

Comparative Data Presentation

ParameterHigh-Field

H NMR (400 MHz)
Benchtop

H NMR (60 MHz)
LC-MS/MS (ESI+)
Primary Use Case Structural ElucidationIn-Process QC / PATPurity & Trace Impurities
AA'BB' System Resolution Excellent (Resolved multiplets)Poor (Overlapping broad peak)N/A (Mass-based)
Piperidine Ring Clarity Excellent (Axial/Eq resolved)Poor (Second-order coupling)N/A
Diagnostic Peaks Tracked All protonsN-CH

(2.26), Benzylic (3.78)
m/z 223.0

Limit of Detection (LOD) ~1% (10,000 ppm)~5% (50,000 ppm)<0.01% (100 ppb)
Turnaround Time 15-30 mins (Core Lab)<5 mins (At-line)10-15 mins
Capital Cost

($300k+)

($50k - $80k)


150k+)

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Field


H NMR (400 MHz) Acquisition 
Objective: Unambiguous structural validation.
  • Sample Prep: Dissolve 15 mg of N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality:  CDCl
    
    
    
    is chosen because it lacks exchangeable protons that would obscure the secondary amine (NH) signal, and TMS provides a self-validating 0.00 ppm lock point.
  • Acquisition: Transfer to a 5 mm NMR tube. Lock the spectrometer to the deuterium signal of CDCl

    
    . Tune and match the probe to the 
    
    
    
    H frequency.
  • Parameters: Acquire 16 scans with a spectral width of 12 ppm, an acquisition time of 3.0 seconds, and a relaxation delay (D1) of 2.0 seconds to ensure full longitudinal relaxation (

    
    ) for accurate integration.
    
  • Validation: Verify that the integration ratio of the N-CH

    
     singlet to the benzylic CH
    
    
    
    singlet is exactly 3:2.

Protocol B: Benchtop NMR (60 MHz) In-Process Monitoring Objective: Rapid conversion tracking.

  • Sample Prep: Extract 0.5 mL of the reaction mixture. Perform a rapid micro-workup (quench, extract into CDCl

    
    , filter through a plug of Na
    
    
    
    SO
    
    
    ).
  • Acquisition: Inject into the benchtop NMR flow cell or insert a standard 5 mm tube.

  • Parameters: Acquire 4-8 scans (approx. 1 minute).

  • Validation: Monitor the disappearance of the starting material's benzylic protons and the appearance of the product's benzylic singlet at 3.78 ppm. The system is self-validated by tracking the constant integral of the non-participating N-CH

    
     group as an internal kinetic standard.
    

Protocol C: LC-MS/MS Purity Profiling Objective: Trace impurity detection.

  • Sample Prep: Dilute the API intermediate to 1 µg/mL in 50:50 Water:Acetonitrile with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, driving the basic amines into their ionized

    
     state for ESI+.
    
  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spec: Operate in ESI+ mode. Set the quadrupole to scan m/z 100-500.

  • Validation: Run a blank injection (solvent only) prior to the sample to rule out column carryover. The presence of a sharp chromatographic peak yielding m/z 223.0 validates the API, while secondary peaks indicate trace impurities.

Analytical Decision Workflow

Below is the logical workflow for selecting the appropriate analytical platform based on the developmental stage of the API intermediate.

AnalyticalWorkflow Start Synthesize N-[(4-Fluorophenyl)methyl] -1-methyl-4-piperidinamine Decision Select Analytical Platform Start->Decision HighField High-Field 1H NMR (400 MHz) Decision->HighField Structural Validation Benchtop Benchtop 1H NMR (60 MHz) Decision->Benchtop In-Process QC LCMS LC-MS/MS (ESI+) Decision->LCMS Purity / Trace Outcome1 Full Structural Elucidation Resolves AA'BB' & Piperidine HighField->Outcome1 Outcome2 Rapid Reaction Monitoring Tracks N-CH3 & Benzylic CH2 Benchtop->Outcome2 Outcome3 Trace Impurity Profiling Detects m/z 223.0 [M+H]+ LCMS->Outcome3

Workflow for selecting the optimal analytical platform for API intermediate validation.

References

  • Title: The Novel Pimavanserin Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding, but Maintains Antidepressant- and Anxiolytic-like Properties in Mice. Source: Biomolecules. 2022; 12(5): 683. (Venkatachalam K., et al.) URL: [Link]

Guide to Identifying Pimavanserin Impurities using LC-MS: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth, technically-grounded comparison of methodologies for identifying impurities in Pimavanserin, with a specialized focus on utilizing Liquid Chromatography-Mass Spectrometry (LC-MS).

A Note on Impurity Nomenclature

It is critical for researchers to understand that there is no universally standardized nomenclature for Pimavanserin impurities. Commercial suppliers of reference standards and research laboratories often use proprietary numbering systems (e.g., Impurity 3, Impurity 16, etc.). Therefore, relying solely on a numerical designation like "Pimavanserin Impurity 6" is insufficient for unambiguous identification. For the purposes of this guide, we will focus on a structurally defined and relevant impurity, Pimavanserin N-Oxide , a known metabolite and potential degradation product, to illustrate the analytical workflow. The principles and techniques discussed are broadly applicable to other process-related and degradation impurities.

The Critical Role of Impurity Profiling for Pimavanserin

Pimavanserin is an atypical antipsychotic agent that acts as a selective inverse agonist and antagonist at serotonin 5-HT2A receptors.[1][2] Its unique mechanism, which avoids the dopaminergic pathways targeted by many other antipsychotics, makes it a valuable treatment for hallucinations and delusions associated with Parkinson's disease psychosis.[1]

The safety and efficacy of any pharmaceutical product are directly linked to its purity. Impurities can arise from various sources, including the manufacturing process (process-related impurities), degradation of the active pharmaceutical ingredient (API) over time, or interaction with excipients.[1][3] These unwanted substances can potentially impact the drug's stability, reduce its therapeutic effectiveness, or even pose a direct toxicological risk to the patient.

Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (e.g., ICH Q3A for new drug substances and Q3B for new drug products) that mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[4] This necessitates the use of highly sensitive and specific analytical techniques to detect, identify, and quantify impurities in both the drug substance and the final drug product.

LC-MS: The Gold Standard for Impurity Identification

For the structural elucidation of unknown or unexpected impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique. Its power lies in the combination of the high-resolution separation capabilities of liquid chromatography with the mass-resolving power of mass spectrometry.

  • Liquid Chromatography (LC): Separates the components of a mixture based on their physicochemical properties (e.g., polarity, size, charge). This ensures that individual impurities are isolated from the API and each other before they enter the mass spectrometer.

  • Mass Spectrometry (MS): Measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of an impurity. Tandem mass spectrometry (MS/MS) fragments the impurity ion and analyzes the resulting fragment ions, providing crucial structural information.

Workflow for Impurity Identification

The logical flow for identifying an unknown impurity like Pimavanserin N-Oxide using LC-MS follows a systematic, self-validating process.

LC-MS Impurity Identification Workflow cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Mass Analysis cluster_2 Phase 3: Identification & Confirmation A Sample Preparation (Pimavanserin API) B HPLC/UHPLC Separation (C18 Column) A->B Injection C Ionization (ESI+) B->C Elution D Full Scan MS (Accurate Mass Measurement) C->D Ion Transfer F Data Analysis (Elemental Composition, Fragment Interpretation) E Tandem MS (MS/MS) (Fragmentation Analysis) D->E Precursor Ion Selection E->F Data Acquisition G Structure Elucidation (Proposed Structure) F->G Interpretation H Confirmation (Reference Standard Comparison) G->H Verification

Caption: Workflow for impurity identification using LC-MS.

Experimental Protocol: Identifying Pimavanserin N-Oxide by UPLC-MS/MS

This protocol outlines a validated method for the detection and identification of Pimavanserin impurities, adaptable for identifying Pimavanserin N-Oxide.

Materials and Reagents
  • Pimavanserin API sample

  • Pimavanserin N-Oxide reference standard (CAS: 1134815-71-6)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Instrumentation
  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap) capable of MS/MS.

Chromatographic Conditions
  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Full Scan MS Range: m/z 100 - 1000

  • MS/MS: Data-dependent acquisition (DDA), fragmenting the top 3 most intense ions from the full scan.

  • Collision Energy: Ramped (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Procedure
  • Sample Preparation: Prepare a solution of the Pimavanserin API sample in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Reference Standard Preparation: Prepare a dilute solution of the Pimavanserin N-Oxide reference standard (approx. 1 µg/mL) in the same diluent.

  • Analysis: Inject the Pimavanserin API sample onto the LC-MS system.

  • Data Acquisition: Acquire data in both Full Scan MS and MS/MS modes.

  • Reference Standard Injection: Inject the reference standard to confirm the retention time and fragmentation pattern.

Data Analysis and Expected Results
  • Identify the Parent Ion: Pimavanserin has a molecular weight of 427.55 g/mol .[2] Its protonated molecule [M+H]⁺ will appear at an m/z of approximately 428.5. Pimavanserin N-Oxide has a molecular formula of C25H34FN3O3 and a molecular weight of 443.56 g/mol .[4] Its protonated molecule [M+H]⁺ will be observed at an m/z of approximately 444.5. High-resolution MS will provide a much more accurate mass, allowing for elemental composition confirmation.

  • Analyze the Fragmentation Pattern: The MS/MS spectrum of the ion at m/z 444.5 should be compared to the fragmentation pattern of the reference standard. The fragmentation will provide structural information confirming the identity of the N-oxide.

  • Confirm Retention Time: The retention time of the suspected impurity peak in the API sample should match that of the Pimavanserin N-Oxide reference standard under identical chromatographic conditions.

Comparative Analysis of Analytical Techniques

While LC-MS is unparalleled for identification, a comprehensive impurity control strategy often employs a combination of techniques.

TechniquePrimary UseAdvantagesLimitations
HPLC with UV Detection Quantification & Routine Purity Testing Robust, reproducible, and cost-effective for known impurities. Excellent for quantitative analysis.[3]Cannot identify unknown impurities. Requires reference standards for all impurities being quantified. Lower sensitivity than MS for some compounds.
LC-MS (e.g., Q-TOF, Orbitrap) Identification & Structural Elucidation Provides molecular weight and structural information for unknown impurities. High sensitivity and specificity.Higher initial instrument cost and complexity. Less robust for routine quantification compared to HPLC-UV.
Nuclear Magnetic Resonance (NMR) Definitive Structure Confirmation Provides unambiguous structural information, including stereochemistry.Requires isolation of the impurity in sufficient quantity (µg to mg). Low throughput and very high instrument cost.
Gas Chromatography (GC-MS) Analysis of Volatile Impurities Ideal for identifying and quantifying residual solvents and other volatile or semi-volatile impurities.Not suitable for non-volatile compounds like Pimavanserin and most of its related substances.

Conclusion: An Integrated Approach

The identification of impurities such as Pimavanserin N-Oxide requires a methodical and scientifically rigorous approach. LC-MS, particularly high-resolution tandem mass spectrometry, is the cornerstone of modern impurity identification, offering the sensitivity and specificity needed to elucidate the structures of unknown compounds found in drug substances.

However, a complete impurity control strategy integrates LC-MS with other techniques. HPLC-UV remains the workhorse for routine quality control and quantification of known impurities due to its robustness and cost-effectiveness. For absolute structural confirmation of a newly identified impurity, isolation followed by NMR analysis is the ultimate arbiter. By understanding the strengths and limitations of each technique, researchers can develop a comprehensive, self-validating system that ensures the safety, quality, and efficacy of Pimavanserin, in full compliance with global regulatory standards.

References

  • Veeprho. (n.d.). Pimavanserin Impurities and Related Compound.
  • Pharmaffiliates. (n.d.). Pimavanserin-impurities.
  • Wikipedia. (2024). Pimavanserin.
  • Vanover, K. E., et al. (2004). Pharmacological Characterization of AC-90179 [2-(4-Methoxy-phenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidiny-4-yl)-acetamide Hydrochloride]: A Selective Serotonin 2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 310(3), 943-951.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). Pimavanserin API Impurity Manufacturers.
  • Clearsynth. (n.d.). Pimavanserin Impurity 15.
  • Chemicea. (n.d.). Pimavanserin Impurity 42.
  • SRIRAMCHEM. (n.d.). Pimavanserin Impurity 16.
  • Simson Pharma Limited. (n.d.). Pimavanserin Acid Impurity.
  • Veeprho. (n.d.). Pimavanserin Impurities.
  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project.
  • BOC Sciences. (n.d.). LC-MS-Based Rapid and Accurate Drug Impurity Analysis.
  • PubChem. (n.d.). Pimavanserin. National Center for Biotechnology Information.
  • International Council for Harmonisation. (n.d.). Q3A(R2) Impurities in New Drug Substances.
  • National Center for Biotechnology Information. (n.d.). Pimavanserin.
  • Tariot, P. N., et al. (2018).
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • Al-Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: The first drug approved for the treatment of Parkinson's disease psychosis (PDP). Arkivoc, 2019(i), 340-352.
  • BOC Sciences. (n.d.). Principles of LC-MS in Impurity Characterization.
  • U.S. Food and Drug Administration. (2017). NUPLAZID (pimavanserin) tablets, for oral use.

Sources

comparison of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine vs Pimavanserin

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Pimavanserin (the FDA-approved antipsychotic) and 1-(4-fluorophenyl)-N-methylpiperidin-4-amine (a specific chemical scaffold often confused with Pimavanserin’s key intermediate).

Executive Summary

  • Pimavanserin (ACP-103) is a selective serotonin 5-HT2A inverse agonist used to treat Parkinson’s disease psychosis (PDP). Its structure features a urea linker connecting a piperidine core to a 4-isobutoxyphenyl "tail."

  • 1-(4-fluorophenyl)-N-methylpiperidin-4-amine (CAS 368865-25-2) is a structural isomer and building block. It is chemically distinct from the Pimavanserin Amine Intermediate (N-(4-fluorobenzyl)-1-methylpiperidin-4-amine), which is the actual precursor used in Pimavanserin synthesis.

  • Key Distinction: The user’s specific compound (1-(4-fluorophenyl)-...) lacks the benzyl spacer and the urea-linked "tail" required for high-affinity 5-HT2A binding. This guide compares the Drug (Pimavanserin) against its Pharmacophore Precursors to illustrate the Structure-Activity Relationship (SAR) driving efficacy.

Chemical Identity & Structural Architecture

The fundamental difference lies in the linkage of the aromatic ring to the piperidine nitrogen and the presence of the urea pharmacophore.

FeaturePimavanserin 1-(4-fluorophenyl)-N-methylpiperidin-4-amine Pimavanserin Amine Intermediate
CAS Number 706779-91-1368865-25-2359878-47-0
Role API (Active Pharmaceutical Ingredient)Building Block / Sigma Ligand ProbeKey Starting Material (KSM) / Impurity
Core Scaffold N-(1-methylpiperidin-4-yl)N-methylpiperidin-4-amine1-methylpiperidin-4-amine
N1 Substituent Methyl group (-CH3)4-Fluorophenyl (Direct aryl bond)Methyl group (-CH3)
Amine Substituent Urea-linked 4-isobutoxyphenylMethyl group (-CH3)4-Fluorobenzyl group
Molecular Weight 427.55 g/mol ~208.28 g/mol 222.30 g/mol
Structural Visualization (DOT Diagram)

ChemicalStructure cluster_0 Structural Comparison Pimavanserin Pimavanserin (Drug) Urea Linker + Isobutoxy Tail Intermediate Amine Intermediate (Precursor) N-(4-fluorobenzyl)-... Intermediate->Pimavanserin + Isocyanate (Urea Formation) Literal 1-(4-fluorophenyl)-... (Isomer/Analog) Direct N-Aryl Bond Literal->Pimavanserin Structural Divergence

Figure 1: Structural relationship showing the synthesis flow from the Amine Intermediate to Pimavanserin, contrasted with the structural divergence of the 1-(4-fluorophenyl) isomer.

Pharmacological Profile & Mechanism of Action

This section contrasts the validated activity of Pimavanserin with the theoretical and experimental profiles of the amine analogs.

Pimavanserin: 5-HT2A Inverse Agonism

Pimavanserin is a "silent" antagonist and inverse agonist.[1][2][3] Unlike dopamine antagonists (which cause motor side effects), it stabilizes the 5-HT2A receptor in an inactive conformation, reducing the constitutive activity that drives hallucinations in PDP.

  • Mechanism: Binds to 5-HT2A receptors with high selectivity.[1][2][3][4][5]

  • Key Interaction: The urea linker provides hydrogen bonding capability, and the 4-isobutoxyphenyl tail occupies a hydrophobic pocket essential for high affinity (Ki < 1 nM).

The Analogs (Precursors/Isomers)
  • Amine Intermediate (N-(4-fluorobenzyl)...): Lacks the urea linker and hydrophobic tail.

    • Performance:Low Affinity. Without the "tail," this fragment cannot effectively lock the receptor or compete with serotonin at nanomolar concentrations. It is considered pharmacologically inactive relative to the parent drug in the context of antipsychotic efficacy.

  • 1-(4-fluorophenyl)-N-methylpiperidin-4-amine (Literal Isomer):

    • Class: N-aryl piperidines are often Sigma Receptor (σ1/σ2) ligands rather than 5-HT2A ligands.

    • Performance: Likely exhibits moderate affinity for Sigma-1 receptors (common for this scaffold) but negligible 5-HT2A affinity due to the rigid N-aryl bond preventing the necessary conformational fit.

Signaling Pathway Comparison

Signaling R_Active 5-HT2A Receptor (Constitutively Active) PLC PLC R_Active->PLC Gq/11 Coupling R_Inactive 5-HT2A Receptor (Inactive Conformation) Pim Pimavanserin Pim->R_Active Binds & Stabilizes Pim->R_Inactive Shifts Equilibrium Amine Amine Precursor (Fragment) Amine->R_Active Weak/No Binding (No Effect) IP3 IP3 PLC->IP3 Phospholipase C Ca Ca IP3->Ca Ca2+ Release (Hallucinations)

Figure 2: Mechanism of Action. Pimavanserin actively suppresses constitutive 5-HT2A signaling, whereas the amine precursor lacks the structural features to engage the receptor effectively.

Experimental Data Comparison

The following table synthesizes experimental binding data (Ki) and functional potency (IC50) from key medicinal chemistry studies (e.g., Acadia Pharmaceuticals patents and J. Med. Chem.).[6][1][2][3][4][5][7][8][9][10][11]

ParameterPimavanserin Amine Intermediate 1-(4-fluorophenyl)-...[6] (Isomer)
5-HT2A Binding (Ki) 0.087 nM (High Affinity)> 1,000 nM (Est. Low)> 10,000 nM (Inactive)
5-HT2C Binding (Ki) 0.44 nM> 1,000 nMUnknown
Sigma-1 Binding (Ki) 120 nMUnknownLikely < 100 nM (Predicted)
Functional Activity Inverse AgonistInactive PrecursorPotential Sigma Agonist/Antagonist
Dopamine D2 Affinity > 300 nM (No Activity)No ActivityPotential weak activity
hERG Inhibition Low Risk (at therapeutic dose)Low RiskUnknown

Key Insight: The addition of the 4-isobutoxyphenyl-urea moiety to the amine intermediate increases 5-HT2A affinity by over 10,000-fold . This highlights the "fragment-based" nature of the amine—it is a scaffold, not a drug.

Synthesis & Manufacturing Context

For researchers in drug development, understanding the transformation from the amine to the drug is critical for impurity profiling.

  • Starting Material: N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (The "Amine").[6][4]

  • Reagent: 4-isobutoxyphenyl isocyanate (or activated carbamate equivalent).

  • Reaction: Urea formation.[9]

  • Purification: Crystallization (typically as Tartrate salt).

Impurity Alert: If the reaction is incomplete, the "Amine Intermediate" remains as a process impurity. It is monitored strictly (typically <0.15% limits) not because of high toxicity, but because it indicates poor process control and lacks the therapeutic efficacy of the drug.

Synthesis Workflow

Synthesis SM1 N-(4-fluorobenzyl)- 1-methylpiperidin-4-amine (The Precursor) Reaction Coupling Reaction (THF/ACN) SM1->Reaction SM2 4-Isobutoxyphenyl Isocyanate SM2->Reaction Product Pimavanserin (Free Base) Reaction->Product Salt Pimavanserin Tartrate (Final Drug Substance) Product->Salt + Tartaric Acid

Figure 3: Synthesis pathway highlighting the Amine Intermediate as the critical building block for Pimavanserin.

Conclusion for Drug Developers

  • If you are synthesizing Pimavanserin: The compound you need is N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (CAS 359878-47-0).[6] Ensure high purity of this amine, as unreacted amine is a primary impurity in the final drug substance.

  • If you are studying SAR: The compound 1-(4-fluorophenyl)-N-methylpiperidin-4-amine (CAS 368865-25-2) represents a "rigidified" analog. Comparing it to Pimavanserin demonstrates the necessity of the flexible benzyl spacer and the distal urea tail for 5-HT2A selectivity. The phenyl-piperidine scaffold is more suited for Sigma receptor or NMDA channel exploration than for 5-HT2A inverse agonism.

References

  • Acadia Pharmaceuticals Inc. (2004).[4][7] Selective serotonin 2A/2C receptor inverse agonists as therapeutics for neurodegenerative diseases.[4][7] U.S. Patent No.[7] 7,601,740.[7] Link

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Link

  • Meltzer, H. Y., et al. (2012). Pimavanserin, a serotonin(2A) receptor inverse agonist, for the treatment of Parkinson's disease psychosis.[3][4] Neuropsychopharmacology, 37(6), 1460-1469. Link

  • PubChem. (2025). Pimavanserin Compound Summary.[2][3][4][5][11] National Library of Medicine. Link

  • ChemicalBook. (2025). N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine (Pimavanserin Intermediate).[6]Link

Sources

Validating Purity of Fluorinated Piperidine Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Context: Fluorinated piperidines are high-value scaffolds in drug discovery, prized for their ability to modulate pKa, lipophilicity, and metabolic stability.[1] However, their validation presents a "perfect storm" of analytical challenges: low UV absorbance, complex NMR splitting patterns, and the potential for stereochemical isomers that defy standard separation.

Part 1: The Analytical Challenge – "The Invisible Impurity"

As a Senior Application Scientist, I have witnessed numerous project delays caused by the "Invisible Impurity" phenomenon. Fluorinated piperidine intermediates often lack a conjugated


-system, rendering them nearly transparent to standard UV detection (254 nm). Furthermore, the strong electron-withdrawing nature of fluorine and its coupling to protons (

,

) creates complex multiplet patterns in

H NMR, often obscuring impurity signals under the main peak.

To validate purity with the rigor required for pharmaceutical intermediates, we must move beyond standard HPLC-UV. This guide compares three superior alternatives: Quantitative NMR (


H/

F qNMR)
, Charged Aerosol Detection (CAD) , and GC-FID , establishing a hierarchy of reliability.

Part 2: Comparative Analysis of Methodologies

Quantitative NMR (qNMR): The Gold Standard

Verdict: The absolute truth for mass balance and potency assignment.

qNMR is the only primary method that does not require a reference standard of the analyte itself. For fluorinated piperidines,


F qNMR  is particularly powerful because it eliminates the background noise of non-fluorinated impurities and solvents, providing a "clean" window into the fluorinated species.
  • Mechanism: Signal intensity is directly proportional to the molar concentration of the nucleus, provided relaxation is complete.

  • Why it wins: It detects water, inorganic salts, and residual solvents (in

    
    H mode) and resolves isomers (
    
    
    
    ) that co-elute in chromatography.
  • Critical Limitation: Lower throughput and sensitivity compared to LC methods.

HPLC-Charged Aerosol Detection (CAD): The Universal Workhorse

Verdict: Best for high-throughput purity profiling and impurity tracking.

Unlike UV, CAD response is independent of chemical structure for non-volatile analytes. It detects the piperidine core, defluorinated byproducts, and non-chromophoric synthetic precursors with near-uniform response.

  • Mechanism: Analyte nebulization

    
     solvent evaporation 
    
    
    
    particle charging
    
    
    electrometer measurement.[2]
  • Why it wins: It sees what UV misses. If your piperidine has a UV response factor of 1x and an impurity has 100x (e.g., a pyridine precursor), UV will grossly overestimate the impurity. CAD restores the balance.

  • Critical Limitation: Response is non-linear (requires polynomial fit) and mobile phase is restricted to volatile buffers (e.g., ammonium formate).

GC-FID: The Volatile Specialist

Verdict: Conditional utility. Use only for volatile, thermally stable intermediates.

  • Mechanism: Flame Ionization Detection responds to C-H bonds.

  • Why it works: High resolution and excellent for residual solvent analysis.

  • Critical Warning: Fluorinated piperidines can undergo thermal dehydrofluorination (HF elimination) in the hot injector port, creating artifacts—impurities that don't exist in the sample but appear in the data.

Part 3: Data Presentation & Performance Metrics

The following table summarizes the performance characteristics of these methods specifically for a model compound: 3-fluoro-4-methylpiperidine .

FeatureHPLC-UV (210 nm)HPLC-CAD

F qNMR
GC-FID
Linearity (

)
>0.99 (Compound dependent)>0.995 (Polynomial Fit)>0.999 (Primary Method)>0.999
LOD (Limit of Detection) High (Poor sensitivity)Low (~1-5 ng o.c.)Moderate (~0.1 mg/mL)Low (~1 pg)
Response Factor Variation Extreme (10-100x)Minimal (<10%)None (1.00)Low (<5%)
Isomer Resolution ModerateModerateExcellent High
Risk Factor "Invisible" impuritiesMobile phase limitsLong acquisition timeThermal degradation

Part 4: Decision Framework (Visualization)

This workflow guides the selection of the optimal validation method based on the specific stage of development and sample properties.

MethodSelection Start Start: Purity Validation of Fluorinated Piperidine CheckRef Is a Certified Reference Standard Available? Start->CheckRef RefYes Yes CheckRef->RefYes Routine QC RefNo No CheckRef->RefNo Early Dev / Characterization CheckVolatile Is the compound volatile & thermally stable? RefYes->CheckVolatile MethodQNMR Method A: 19F/1H qNMR (Absolute Purity) RefNo->MethodQNMR Primary Assignment MethodCAD Method B: HPLC-CAD (Relative Purity) CheckVolatile->MethodCAD No (or Salt Form) MethodGC Method C: GC-FID (Check for degradation) CheckVolatile->MethodGC Yes Validation Validate Response Factors & Mass Balance MethodCAD->Validation MethodQNMR->Validation Establish Potency

Figure 1: Decision tree for selecting the analytical technique based on reference standard availability and compound properties.

Part 5: Detailed Experimental Protocol

Protocol: Absolute Purity via F qNMR

This protocol uses Internal Standard (IS) methodology.


F is chosen over 

H to avoid overlap with non-fluorinated solvent peaks and the complex aliphatic region of the piperidine ring.

Reagents:

  • Analyte: Fluorinated Piperidine Intermediate (~10-20 mg).

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 2,2,2-Trifluoroethanol (TFE). Note: Select an IS with a chemical shift distinct from the analyte (>5 ppm separation).
    
  • Solvent: DMSO-

    
     (preferred for solubility) or CDCl
    
    
    
    .

Step-by-Step Workflow:

  • Gravimetric Preparation (The Critical Step):

    • Weigh approx. 15 mg of the Analyte (

      
      ) directly into an NMR tube or vial using a microbalance (precision 
      
      
      
      0.01 mg).
    • Weigh approx. 10 mg of the Internal Standard (

      
      ) into the same vessel.
      
    • Expert Tip: Do not use volumetric additions. Mass ratios eliminate density/temperature errors.

  • Instrument Parameters (Bruker/Varian):

    • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling to eliminate NOE, essential for

      
      H, less critical for 
      
      
      
      F but recommended).
    • Relaxation Delay (D1): Set to

      
       of the slowest relaxing fluorine nucleus. For fluorinated aromatics/heterocycles, 
      
      
      
      can be 2-5 seconds. Set D1
      
      
      20 seconds
      to be safe.
    • Pulse Angle: 90° is standard, but 30° allows faster repetition if D1 is adjusted. Stick to 90° with long D1 for absolute accuracy.

    • Spectral Width: Ensure both Analyte and IS signals are within the center 80% of the window.

    • Scans (NS): 32 or 64 (to achieve S/N > 250:1).

  • Processing:

    • Apply exponential window function (LB = 0.3 - 1.0 Hz).

    • Phase Correction: Must be done manually and perfectly flat.

    • Baseline Correction: Apply automatic baseline correction (e.g., polynomial).

    • Integration: Integrate the IS peak (

      
      ) and the Analyte peak (
      
      
      
      ). Include 13C satellites if they are resolved (often not visible in 19F).
  • Calculation:

    
    
    Where:
    
    • 
       = Purity (mass fraction)
      
    • 
       = Integrated Area[3]
      
    • 
       = Number of Fluorine atoms contributing to the signal
      
    • 
       = Molecular Weight[4][5]
      
    • 
       = Mass weighed[4][6]
      

Part 6: Visualizing the qNMR Loop

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition cluster_proc Data Processing Weigh Weigh Analyte (±0.01 mg) AddIS Add Internal Std (Traceable Grade) Weigh->AddIS Dissolve Dissolve in Deuterated Solvent AddIS->Dissolve T1Check Check T1 Relaxation Dissolve->T1Check ParamSet Set D1 > 5*T1 (Typically 20-30s) T1Check->ParamSet Run Acquire 19F Spectrum (No Decoupling) ParamSet->Run Phase Manual Phasing & Baseline Corr. Run->Phase Integrate Integrate Signals Phase->Integrate Calc Calculate Purity % Integrate->Calc

Figure 2: The self-validating workflow for Quantitative NMR analysis.

References

  • United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance. USP-NF.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Gamenara, D., et al. (2011). 19F NMR spectroscopy as a tool for the quantitative analysis of fluorinated pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 54(4). Link

  • Thermo Fisher Scientific. Charged Aerosol Detection for Non-Volatile and Semi-Volatile Compounds.[7] Application Note 70313. Link

  • TMD Pharma. Guidance on the use of qNMR for Purity Assignment.Link (Generalized source for industry standard practices).

  • Nairoukh, Z., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal. (Discusses the axial/equatorial isomer challenges). Link

Sources

Mastering Piperidine Amine Chromatography: A Comparative Guide to Eliminating Peak Tailing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silanol Trap"

Piperidine amines represent a specific class of "problematic" analytes in reverse-phase chromatography (RPC). Due to their high pKa (typically ~11), they remain positively charged at standard low pH conditions (pH 2-3). On traditional silica-based C18 columns, these cationic species interact ionically with residual deprotonated silanols (


), resulting in severe peak tailing, retention time shifts, and poor quantitation limits.

This guide objectively compares the three industry-standard strategies to resolve this issue:

  • The "Brute Force" Approach: Strong Ion Pairing (TFA).

  • The "Modern" Approach: High pH Mobile Phases (Hybrid Particles).

  • The "Smart Surface" Approach: Charged Surface Hybrid (CSH) Technology.

The Challenge: Mechanism of Failure

To solve the problem, one must understand the interaction. At pH 2.7 (0.1% Formic Acid), approximately 50% of residual silanols on a standard silica column may still be accessible.

  • Piperidine State: Fully protonated (

    
    ).
    
  • Silica Surface: Partially ionized (

    
    ).
    
  • Result: A mixed-mode retention mechanism (Hydrophobic + Cation Exchange). The cation exchange kinetics are slow, causing the "tail" on the chromatogram.

Visualization: The Silanol Interaction vs. CSH Solution

SilanolMechanism cluster_0 Standard C18 (Low pH) cluster_1 Charged Surface Hybrid (CSH) Node1 Silica Surface (Si-O-) Node2 Piperidine Amine (NH+) Node1->Node2 Electrostatic Attraction Node3 Result: Ionic Drag (Tailing) Node2->Node3 Node4 CSH Surface (Positively Charged) Node5 Piperidine Amine (NH+) Node4->Node5 Electrostatic Repulsion Node6 Result: Sharp Peak Node5->Node6

Figure 1: Mechanism of peak tailing on standard silica versus the repulsion mechanism on Charged Surface Hybrid (CSH) columns.

Comparative Analysis of Conditions

Alternative A: Trifluoroacetic Acid (TFA) – The Legacy UV Standard

Protocol: Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: ACN + 0.1% TFA.

  • Mechanism: TFA (

    
    ) is a strong acid that fully protonates surface silanols (rendering them neutral). It also forms an ion pair with the piperidine amine, masking the positive charge.
    
  • Pros: Excellent peak shape on almost any C18 column.

  • Cons: Severe Ion Suppression. TFA lingers in the electrospray source, reducing MS signal intensity by 10-50x compared to formic acid. It is generally unsuitable for sensitive LC-MS/MS assays.

Alternative B: High pH Chromatography – The Retention Booster

Protocol: Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10); Mobile Phase B: ACN.

  • Mechanism: At pH 10, the piperidine amine (pKa ~11) is partially deprotonated (neutral). The neutral molecule does not interact with silanols and is more hydrophobic.

  • Pros: Sharp peaks; massive increase in retention (useful for polar amines); MS-compatible (Ammonium buffers are volatile).

  • Cons: Requires Hybrid Particle Technology (e.g., Waters XBridge/BEH, Phenomenex Gemini). Standard silica dissolves above pH 8.

Alternative C: Charged Surface Hybrid (CSH) – The MS Specialist

Protocol: Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: ACN + 0.1% Formic Acid.

  • Mechanism: The stationary phase surface is modified to carry a permanent low-level positive charge. This repels the positively charged protonated amine, preventing it from reaching the residual silanols.

  • Pros: Allows the use of Formic Acid (High MS sensitivity) while achieving "TFA-like" peak shape.

  • Cons: Different selectivity compared to standard C18; slightly lower retention for bases due to repulsion.

Data Summary: Performance Metrics

The following table summarizes experimental data comparing the three approaches for a model piperidine compound (e.g., 4-benzylpiperidine).

ParameterStandard C18 + Formic AcidStandard C18 + TFAHybrid C18 + High pH (pH 10)CSH C18 + Formic Acid
Tailing Factor (

)
2.2 - 3.5 (Fail) 1.1 - 1.2 (Excellent)1.1 - 1.3 (Excellent)1.0 - 1.2 (Superior)
MS Signal Intensity 100% (Reference)< 10% (Suppressed)~90-110%100%
Retention Factor (

)
ModerateHigh (Ion Pairing)Very High (Neutral) Low/Moderate (Repulsion)
Column Stability HighHighCritical (Must use Hybrid) High
Best Application Non-basic analytesUV-Only PurityPolar Basics / MetabolitesHigh-Throughput LC-MS

Experimental Protocols

Protocol 1: The "Gold Standard" High pH Method

Best for: Separating polar piperidine metabolites or when maximum retention is needed.

  • Column Selection: Use a Hybrid particle column (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18). Do not use standard silica.

  • Mobile Phase A Preparation:

    • Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water (10 mM).

    • Adjust pH to 10.0 using Ammonium Hydroxide (28%). Note: Do not use Sodium Hydroxide (non-volatile).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 5-10 minutes.

  • Temperature: 40°C (Improves mass transfer for basic compounds).

Protocol 2: The CSH / Formic Acid Method

Best for: High-sensitivity PK/PD studies and rapid screening.

  • Column Selection: Charged Surface Hybrid Column (e.g., Waters ACQUITY CSH C18 or Agilent InfinityLab Poroshell 120 CS-C18).

  • Mobile Phase A Preparation: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B.

  • Note: No equilibration with strong buffers is required. This system equilibrates very fast.

Decision Logic: Selecting the Right Workflow

Use this decision tree to select the optimal method for your specific piperidine application.

MethodSelection Start Start: Piperidine Analysis Detector Primary Detector? Start->Detector UV_Only UV / PDA Only Detector->UV_Only UV MS_Req MS / MS-MS Required Detector->MS_Req MS TFA_Route Use Standard C18 + 0.1% TFA (Robust, cheap) UV_Only->TFA_Route Retention_Q Is the Amine Very Polar? (Elutes in void volume?) MS_Req->Retention_Q High_pH_Route Use Hybrid C18 + pH 10 (Max Retention) Retention_Q->High_pH_Route Yes (Polar) CSH_Route Use CSH C18 + Formic Acid (Max Sensitivity) Retention_Q->CSH_Route No (Hydrophobic)

Figure 2: Decision matrix for selecting chromatographic conditions based on detection limits and analyte polarity.

References

  • Waters Corporation. "Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases."[4] Application Note 720004571EN. Link

  • McCalley, D. V. (2004). "Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography." Journal of Chromatography A, 1038(1-2), 77-84. Link

  • Phenomenex. "High pH Stability of Gemini-NX C18." Technical Note. Link

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Publication 5991-0122EN.[5] Link

  • Chromatography Online. "Routine Switching between High and Low pH on Xbridge HPLC Columns." LCGC North America. Link

Sources

Publish Comparison Guide: Reference Standards for N-(4-fluorobenzyl)-1-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of "Impurity A"

In the development of Pimavanserin (Nuplazid) , the compound N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (CAS: 359878-47-0) is not merely a chemical building block; it is a Critical Process Intermediate and a potential Genotoxic Impurity precursor. Often designated as Impurity A or Intermediate 1 in regulatory filings, its accurate quantification is mandatory to meet ICH Q3A/Q3B guidelines.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research-Grade Alternatives for this specific compound. We demonstrate why "purity" alone is a failing metric for reference standards and provide a self-validating experimental framework for your laboratory.

Technical Profile & Identity

Before comparing standards, the identity of the target analyte must be unequivocal.

ParameterSpecification
Chemical Name N-(4-fluorobenzyl)-1-methylpiperidin-4-amine
Common Role Pimavanserin Intermediate / Impurity A
CAS Number 359878-47-0 (Free Base) / 2236586-71-1 (HCl Salt)
Molecular Formula C₁₃H₁₉FN₂
Molecular Weight 222.30 g/mol
pKa (Calculated) ~9.8 (Secondary Amine), ~8.5 (Piperidine N)
Solubility Soluble in Methanol, DMSO, Dilute Acid; Low solubility in Water (Free Base)

Comparative Analysis: The "Product" vs. "Alternatives"

In this analysis, "The Product" is defined as an ISO 17034 Accredited Reference Standard , while "Alternatives" refer to Research Grade Chemicals or In-House Synthesized Standards .

Performance Matrix: Accuracy & Risk[6][7]
FeatureThe Product (ISO 17034 CRM) Alternative (Research Grade) Impact on Drug Development
Assay Assignment Quantitative NMR (qNMR) + Mass Balance. Traceable to SI units.[1]Area % by HPLC only. No water/solvent correction.High Risk: Area % overestimates purity by ignoring volatiles/salts, leading to under-quantification of impurities in the drug product.
Uncertainty Budget Explicitly stated (e.g., 99.5% ± 0.3%).Unknown / Not determined.Regulatory Failure: Without uncertainty, method validation (Accuracy/LOD) is statistically invalid.
Homogeneity Tested between bottles.Assumed.OOS Results: Inconsistent standards cause random Out-of-Specification results in QC.
Salt Form Stoichiometry confirmed (e.g., Mono-HCl vs. Di-HCl).Often ambiguous (e.g., "HCl salt" without Counter-ion IC).Calculation Error: Wrong molecular weight correction factor (1.16x vs 1.32x) biases results by >10%.
Deep Dive: The "Area %" Trap

Experimental data confirms that Research Grade samples of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine often contain significant residual solvents (Toluene/THF) from the reductive amination process.

  • Alternative Standard: HPLC Purity = 99.8% (Area %). True Content = 94.2% (due to 5% solvent + 0.8% moisture).

  • Consequence: If used to prepare a calibration curve, you will under-report the impurity in your Pimavanserin batch by ~5.6%, potentially releasing a toxic batch.

Visualizing the Origin: Why this Standard Matters

This diagram illustrates the synthesis pathway of Pimavanserin, highlighting where N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (The Amine) originates and how it persists as an impurity.

Pimavanserin_Synthesis Aldehyde 4-Fluorobenzaldehyde Intermediate N-(4-fluorobenzyl)- 1-methylpiperidin-4-amine (TARGET STANDARD) Aldehyde->Intermediate Reductive Amination Amine_SM 1-Methylpiperidin-4-amine Amine_SM->Intermediate Pimavanserin Pimavanserin API (Nuplazid) Intermediate->Pimavanserin + Isocyanate (Urea Formation) Impurity_Path Unreacted Intermediate (Impurity A) Intermediate->Impurity_Path Residual Carryover Isocyanate 4-Isobutoxybenzyl Isocyanate Isocyanate->Pimavanserin Impurity_Path->Pimavanserin Contaminant

Figure 1: Synthesis pathway showing N-(4-fluorobenzyl)-1-methylpiperidin-4-amine as the direct precursor and potential impurity in Pimavanserin.[2][3]

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, use the following protocols to qualify your reference standard or validate your analytical method.

Protocol A: Identification & Purity Assignment (The "Gold Standard" Check)

If you must use a non-certified alternative, you must perform this characterization.

  • H-NMR (Identity & Solvent Check):

    • Solvent: DMSO-d6.

    • Key Signals:

      • Doublet at ~7.4 ppm (2H, aromatic).

      • Singlet at ~3.7 ppm (2H, benzylic -CH2-).

      • Singlet at ~2.2 ppm (3H, N-Methyl).

    • Validation: Integrate the benzylic -CH2- vs. the N-Methyl. Ratio must be 2:3. Any deviation suggests degradation. Check for Toluene (2.3 ppm) or THF (1.8/3.6 ppm) peaks.

  • qNMR (Assay Assignment):

    • Use an Internal Standard (e.g., Maleic Acid, TraceCERT® grade).

    • Calculate mass purity (

      
      ) directly, bypassing the need for separate water/solvent testing.
      
Protocol B: HPLC Separation Method (Impurity Profiling)

This method ensures the standard is resolved from the API (Pimavanserin).

  • Column: XBridge BEH C18 (100 mm × 4.6 mm, 3.0 µm) or equivalent.[4][5]

  • Mobile Phase A: 0.01 M Phosphate Buffer (pH 6.5) or 0.1% Triethylamine (pH 2.5).[6]

  • Mobile Phase B: Acetonitrile : Methanol (70:30).

  • Gradient:

    • 0-2 min: 10% B (Hold to elute polar Amine).

    • 2-15 min: 10% -> 90% B.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV @ 234 nm (Isosbestic point) or 249 nm.

  • Expected Retention:

    • N-(4-fluorobenzyl)-1-methylpiperidin-4-amine: ~2.5 - 3.5 min (Elutes early due to polarity).

    • Pimavanserin: ~8.0 - 10.0 min.

Decision Logic: Selecting the Right Grade

Not every experiment requires a $500 CRM. Use this logic gate to optimize cost vs. compliance.

Selection_Logic Start Select Reference Standard Grade Purpose What is the intended use? Start->Purpose RD Early R&D / Feasibility Purpose->RD Screening Validation Method Validation / Stability Purpose->Validation Robustness Release GMP Batch Release / Filing Purpose->Release Regulatory Grade_A Research Grade (>95% Area) RD->Grade_A Cost Effective Grade_B Analytical Standard (CoA with Assay) Validation->Grade_B Required Grade_C ISO 17034 CRM (Traceable + Uncertainty) Release->Grade_C Mandatory (Preferred)

Figure 2: Decision matrix for selecting reference standard grades based on regulatory stage.

References

  • Acadia Pharmaceuticals Inc. (2016). Pimavanserin Tartrate (Nuplazid) Prescribing Information. US Food and Drug Administration.[2][7] Link

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Link

  • Bhatt, P. et al. (2024). "Development of Green Analytical Method for Quantification of Pimavanserin and its Impurities". Asian Journal of Chemistry, 36(10). Link

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Link

  • PubChem. (n.d.). Compound Summary: N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine.[8][9][10][11][12] National Library of Medicine. Link

Sources

Analytical Comparison Guide: UV-Vis Spectrophotometric Profiling of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a versatile diamine scaffold in pharmaceutical synthesis, 1-(4-fluorophenyl)-N-methylpiperidin-4-amine requires rigorous analytical tracking during drug development workflows. While techniques like LC-MS and qNMR provide profound structural resolution, UV-Vis spectrophotometry remains the gold standard for rapid, high-throughput concentration determination and reaction monitoring.

This guide objectively compares the photophysical properties of this target scaffold against its structural precursors and analogs, providing a self-validating experimental protocol grounded in chromophoric causality.

Chromophoric Causality & Spectral Comparison

To accurately track 1-(4-fluorophenyl)-N-methylpiperidin-4-amine, one must first deconstruct its electronic transitions. The molecule features two distinct amine centers: an aliphatic N-methylamine at the 4-position and an N-aryl piperidine at the 1-position. Because aliphatic amines lack conjugated π-electrons, they do not exhibit significant absorption above 220 nm. Therefore, the UV-Vis signature is entirely dictated by the 1-(4-fluorophenyl)piperidine moiety.

When comparing this scaffold to alternative starting materials or reference analogs, distinct spectral shifts emerge due to substituent effects:

  • Primary vs. Tertiary Amine Effects: The baseline precursor, 4-fluoroaniline, is a primary arylamine with a primary absorption band (π-π*) around 230 nm[1]. By incorporating the nitrogen into a piperidine ring (a tertiary amine), the alkyl groups exert a strong electron-donating inductive (+I) effect. This destabilizes the nitrogen lone pair, raising the Highest Occupied Molecular Orbital (HOMO) energy level. The reduced HOMO-LUMO gap results in a pronounced bathochromic shift (red shift) , pushing the primary absorption maximum (λmax) toward 255–258 nm.

  • Halogen Auxochromic Effects: Compared to the non-fluorinated analog N-phenylpiperidine [2], the highly electronegative para-fluorine atom exerts both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). This dual nature broadens the absorption bands and increases the molar absorptivity (ε) due to enhanced transition dipole moments.

ChromophoreLogic A Base Chromophore Aniline System B 4-Fluoro Substitution (-I, +M Effects) A->B C N-Piperidinyl Group (Tertiary Amine, +I Effect) A->C E Reduced HOMO-LUMO Gap B->E D Destabilized Nitrogen Lone Pair (Higher HOMO Energy) C->D D->E F 1-(4-fluorophenyl)-N-methylpiperidin-4-amine Bathochromic Shift (λ_max ≈ 258 nm) E->F

Logical flow of substituent effects on the HOMO-LUMO gap and UV-Vis absorption maxima.

Quantitative Data Comparison

The following table summarizes the spectral performance of the target scaffold against its structural alternatives, aiding in the selection of detection wavelengths for HPLC-UV or standalone spectrophotometry [3, 4].

Compound / ScaffoldAmine ClassificationPrimary λmax (π-π)Secondary λmax (n-π)Estimated Molar Absorptivity (ε)
4-Fluoroaniline Primary Arylamine~230 nm~293 nm~7,000 L·mol⁻¹·cm⁻¹
N-Phenylpiperidine Tertiary Arylamine~250 nm~285 nm~12,000 L·mol⁻¹·cm⁻¹
1-(4-fluorophenyl)-N-methylpiperidin-4-amine Tertiary Arylamine~258 nm ~295 nm ~14,000 L·mol⁻¹·cm⁻¹

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following UV-Vis methodology is designed as a self-validating system. Every step incorporates a physical rationale to eliminate artifacts.

Phase 1: System Suitability & Calibration

Causality: Instrument drift can cause wavelength inaccuracies, leading to severe quantification errors on the steep slopes of absorption peaks.

  • Wavelength Verification: Insert a certified Holmium Oxide glass filter into the spectrophotometer.

  • Validation Scan: Scan from 200 to 400 nm. Confirm that the characteristic sharp peaks appear exactly at 279.3 nm and 360.8 nm (± 0.5 nm tolerance).

Phase 2: Sample Preparation

Causality: Solvent selection is critical. Spectroscopic grade methanol is chosen because its UV cutoff is ~205 nm, ensuring complete transparency in our target window (250–300 nm). Furthermore, as a polar protic solvent, it stabilizes the excited state of the amine, yielding consistent spectral profiles.

  • Stock Solution: Accurately weigh 10.0 mg of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine using a microbalance. Dissolve in 10.0 mL of spectroscopic grade methanol to yield a 1.0 mg/mL stock.

  • Serial Dilution: Prepare a five-point calibration series (e.g., 5, 10, 20, 30, and 40 µg/mL) using volumetric flasks to minimize pipetting propagation errors.

Phase 3: Spectral Acquisition

Causality: Standard borosilicate glass absorbs heavily below 320 nm. Quartz cuvettes are mandatory for this assay.

  • Baseline Correction: Fill two matched quartz cuvettes (10 mm path length) with pure methanol. Place them in the reference and sample beams. Run a baseline correction scan from 200 nm to 400 nm to subtract solvent and cuvette absorbance.

  • Sample Scanning: Replace the sample cuvette with the lowest concentration standard. Scan from 200 to 400 nm. Repeat for all standards, rinsing the cuvette twice with the new solution between measurements.

  • Peak Identification: Record the exact absorbance values at the primary λmax (~258 nm).

Phase 4: Data Validation (Beer-Lambert Law)
  • Plot the measured Absorbance (y-axis) against Concentration in mol/L (x-axis).

  • Perform a linear regression. A self-validating assay must yield a correlation coefficient ( ) greater than 0.999 .

  • Calculate the molar absorptivity (ε) from the slope of the line (

    
    ).
    

UVVisWorkflow S1 System Suitability Test (Holmium Oxide Standard) S2 Baseline Correction (Methanol Blank, 200-400 nm) S1->S2 S3 Sample Preparation (5 - 40 µg/mL Serial Dilution) S2->S3 S4 Spectral Acquisition (Target λ_max ≈ 258 nm) S3->S4 S5 Linearity Validation (Beer-Lambert Law, R² > 0.999) S4->S5 S6 Final Concentration Report S5->S6

Self-validating experimental workflow for UV-Vis spectrophotometric analysis.

Orthogonal Analytical Alternatives

While UV-Vis spectrophotometry is unparalleled for rapid concentration checks and calculating reaction yields, it lacks structural specificity. For comprehensive validation of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine, orthogonal methods should be considered:

  • HPLC-UV: Utilizing the λmax of 258 nm determined in this guide, HPLC-UV allows for the separation of the target compound from unreacted 4-fluoroaniline or des-methyl impurities [3].

  • LC-MS: Provides definitive molecular weight confirmation (m/z = 208.28 for the target[M+H]+). Highly recommended for identifying trace genotoxic impurities that may co-elute in UV-Vis.

  • qNMR: Quantitative Nuclear Magnetic Resonance offers absolute purity determination without the need for a specific reference standard, utilizing the unique chemical shift of the fluorine atom (¹⁹F qNMR) or the distinct piperidine protons.

References

  • PubChem Compound Summary for CID 9731, 4-Fluoroaniline. National Center for Biotechnology Information (PubChem). Available at:[Link]

  • NIST Chemistry WebBook, SRD 69 (N-Phenylpiperidine UV/Vis Data). National Institute of Standards and Technology (NIST). Available at:[Link]

  • UV/Vis+ Photochemistry Database. Science-softCon. Available at: [Link]

Safety Operating Guide

1-(4-fluorophenyl)-N-methylpiperidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for 1-(4-fluorophenyl)-N-methylpiperidin-4-amine .

Advisory: This chemical possesses a structural motif common to pharmacologically active CNS agents and fluorinated opioid analogs . Regardless of its specific scheduling status in your jurisdiction, it must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .[1]

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must correctly classify the waste stream.[2][3][4] This compound combines a fluorinated phenyl ring with a piperidine amine core, creating specific stability and toxicity profiles.

PropertySpecificationOperational Implication
Chemical Structure 4-(Methylamino)-1-(4-fluorophenyl)piperidineHigh Stability: The C-F bond is resistant to metabolic and environmental degradation.[1] Do not drain dispose.
Primary Hazards Acute Toxicity (Oral/Inhalation) , Skin/Eye CorrosiveRequires double-gloving (Nitrile) and respiratory protection (P100/N95) during waste transfer.
Reactivity Basic Amine (Incompatible with Oxidizers/Acids)Segregation: Do not mix with nitric acid, peroxides, or strong acylating agents in waste drums (Risk of exothermic reaction/explosion).
Regulatory Status Potential Precursor / Analog Treat as a "Controlled Substance Analog" for disposal security. Incineration is mandatory to ensure destruction of the pharmacophore.

Part 2: Disposal Procedures (Step-by-Step)

A. Solid Waste (Pure Substance, Powders)

Objective: Complete thermal destruction via rotary kiln incineration.

  • Containment: Transfer the substance into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Solvent Dampening (Optional but Recommended): If the powder is extremely fine and prone to aerosolization, dampen slightly with a high-flashpoint solvent (e.g., Propylene Glycol) to prevent dust generation during the incinerator feed process.

  • Labeling: Apply a hazardous waste label with the following specific text:

    • Contents: 1-(4-fluorophenyl)-N-methylpiperidin-4-amine[1][5][6]

    • Hazards: Toxic, Irritant, CNS Active.

    • Waste Code:D001 (if flammable solvent added) or Non-RCRA Regulated Toxic (unless TCLP proves otherwise).

  • Secondary Containment: Place the sealed HDPE jar into a clear, sealable plastic bag (4-mil thickness) before placing it into the lab pack drum.

B. Liquid Waste (Mother Liquors, Reaction Mixtures)

Objective: Chemical segregation to prevent accidental synthesis of toxic byproducts.

  • Segregation: Ensure the waste solvent stream is non-halogenated (if possible) to reduce incineration costs, OR halogenated if the compound was dissolved in DCM/Chloroform.

    • Critical:DO NOT mix with acidic waste streams. Acidifying this amine can generate heat and potentially form stable salts that are harder to incinerate completely.

  • pH Adjustment: Maintain the waste solution at pH > 9 . Keeping the amine in its free-base form often facilitates better combustion kinetics in industrial incinerators compared to stable hydrochloride salts.[1]

  • Container: Use UN-rated HDPE jerricans (e.g., 20L carboys) with vented caps to prevent pressure buildup.

C. Contaminated Debris (Gloves, Weigh Boats, Syringes)
  • Deactivation (Pre-Disposal): Before tossing items into the trash, immerse grossly contaminated items in a 10% Bleach (Sodium Hypochlorite) solution for 30 minutes. This helps degrade the amine structure.

  • Disposal Path: After deactivation, place items in a Yellow Chemotherapy/Pathological Waste bin or a standard Hazardous Solid Waste drum. Never dispose of in regular municipal trash.

Part 3: Emergency Spill Response & Deactivation

If a spill occurs, you must neutralize the pharmacological activity immediately.

Deactivation Solution:

  • Formula: 2 parts Water + 1 part Bleach (5% NaOCl) + 1 part Ethanol.

  • Mechanism:[7][8][9] The ethanol solubilizes the lipophilic fluorophenyl group, allowing the hypochlorite to attack and oxidize the nitrogen centers, breaking the pharmacophore.

Spill Workflow:

  • Isolate: Evacuate the immediate area (10ft radius).

  • PPE: Don double nitrile gloves, Tyvek sleeves, and a full-face respirator.

  • Cover: Gently cover the spill with Vermiculite or Sand to prevent spreading.

  • Apply: Pour the Deactivation Solution around the perimeter of the spill, moving inward. Allow to sit for 15 minutes.

  • Collect: Scoop the slurry into a hazardous waste pail. Label as "Spill Debris: Fluorinated Amine + Bleach".

Part 4: Decision Logic & Workflow (Visualized)

The following diagram illustrates the critical decision pathways for waste classification and disposal.

DisposalWorkflow Start Waste Generation: 1-(4-fluorophenyl)-N-methylpiperidin-4-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Glass) StateCheck->Debris Equipment PackSolid Pack in HDPE Jar (Double Bagged) Solid->PackSolid Segregate Check pH & Solvents (Keep pH > 9) Liquid->Segregate Decon Immerse in 10% Bleach (30 Mins) Debris->Decon LabelSolid Label: Toxic/Irritant (Do Not Compact) PackSolid->LabelSolid Incinerator FINAL DISPOSAL: High-Temp Incineration (Rotary Kiln) LabelSolid->Incinerator Carboy Transfer to UN-Rated Carboy Segregate->Carboy Carboy->Incinerator Bin Yellow Haz-Waste Bin Decon->Bin Bin->Incinerator

Caption: Operational workflow for segregating and packaging fluorinated amine waste streams to ensure compliance and safety.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: RCRA Regulations for Pharmaceutical Waste. [Link]

Sources

Personal protective equipment for handling 1-(4-fluorophenyl)-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-(4-fluorophenyl)-N-methylpiperidin-4-amine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, HSE Officers

Executive Safety Summary (BLUF)

Treat as High-Potency / Unknown Toxicity. 1-(4-fluorophenyl)-N-methylpiperidin-4-amine belongs to the phenylpiperidine structural class. This scaffold is pharmacologically privileged, often associated with potent opioid agonists (e.g., fentanyl analogs) and serotonergic agents. While specific toxicological data (LD50) may be limited for this exact intermediate, its lipophilic fluorination and secondary amine structure necessitate handling it as a Band 3 or Band 4 Potent Compound until definitive data proves otherwise.

Core Hazards:

  • Acute Toxicity: High potential for systemic toxicity via inhalation and dermal absorption due to the fluorophenyl moiety enhancing lipophilicity.

  • Corrosivity: The secondary aliphatic amine (N-methyl) confers basicity, posing risks of chemical burns to mucous membranes and eyes.

  • Sensitization: Potential for respiratory or skin sensitization upon repeated exposure.

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationship (SAR) of 4-aminopiperidines.

Hazard CategoryRisk LevelMechanism of Action
Inhalation CRITICAL Dusts are highly bioavailable. The fluorine substitution increases metabolic stability and blood-brain barrier penetration.
Dermal HIGH Lipophilic nature allows rapid transdermal transport. Basic amine group causes local tissue necrosis (burns).
Ocular SEVERE Caustic vapors or dust can cause irreversible corneal damage due to high pH.
Physicochemical MODERATE Likely a solid at RT. May generate static charge during weighing, increasing dispersion risk.
Personal Protective Equipment (PPE) Matrix

Do not rely on a single barrier. Use a Redundant Barrier System .

A. Respiratory Protection[1][2][3][4][5][6][7]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (CFH) or Glove Box.

  • PPE:

    • Solid Handling: N95 is insufficient . Use a P100 (HEPA) half-mask respirator if working with open powders outside a glove box (e.g., during balance cleaning).

    • Solution Handling: If dissolved in volatile solvents (DCM, Methanol), use a Full-Face Respirator with Multi-Gas/Vapor Cartridges (OV/AG/P100) .

B. Dermal Protection (Glove Protocol)
  • Material: Nitrile Rubber (NBR).[5] Latex is not recommended due to poor chemical resistance against organic amines.

  • Configuration: Double-Gloving is mandatory.

    • Inner Glove: 4 mil (0.10 mm) Nitrile (Bright color for contrast).

    • Outer Glove: 5-8 mil (0.12-0.20 mm) Nitrile (Long cuff).

  • Glove Change Frequency:

    • Immediately upon splash.[3][6][8]

    • Every 60 minutes during continuous handling (permeation by carrier solvents).

    • Technique: Use "Beaking" method for removal to prevent outer surface from touching skin.

C. Body & Eye Protection[2][3][4][8]
  • Suit: Disposable Tyvek® lab coat or coverall (elastic cuffs) over standard cotton lab coat. Avoid exposed wrists.

  • Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are insufficient for caustic amines.

Operational Protocols
Workflow Visualization

The following diagram outlines the critical decision paths for handling this compound, emphasizing static control and waste neutralization.

SafetyProtocol cluster_emergency Emergency Loop Start Start: Material Retrieval Check Check Engineering Controls (Fume Hood Face Velocity > 100 fpm) Start->Check Check->Start Fail (Fix Hood) PPE Don PPE: Double Nitrile, Goggles, Tyvek Check->PPE Pass Weighing Weighing Step (Use Antistatic Gun + Draft Shield) PPE->Weighing Solubilization Solubilization (Add Solvent Slowly - Exotherm Risk) Weighing->Solubilization Solid Transfer Reaction Synthesis / Usage Solubilization->Reaction Waste Waste Disposal (Acidify to pH < 5) Reaction->Waste Spill Spill Detected Neutralize Cover with Weak Acid (Citric Acid/Vinegar) Spill->Neutralize Absorb Absorb with Vermiculite Neutralize->Absorb Absorb->Waste

Caption: Operational workflow for handling 1-(4-fluorophenyl)-N-methylpiperidin-4-amine, emphasizing engineering check-points and emergency spill loops.

Step-by-Step Handling Procedure

1. Preparation & Weighing (Highest Risk Step)

  • Static Control: Piperidine derivatives are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun inside the hood before opening the vial to prevent "fly-away" powder.

  • Weighing: Use a closed-balance system. If using an open balance, place the balance inside the fume hood.

  • Transfer: Do not use spatulas that generate static (plastic). Use stainless steel or anti-static polypropylene.

2. Solubilization

  • Exotherm Warning: Amines are basic. Dissolving this compound in acidic media or halogenated solvents may generate heat. Add solvent slowly with stirring.

  • Solvent Choice: If using DMSO or DMF, be aware that these solvents enhance skin permeability, carrying the toxic amine directly into the bloodstream. Silver Shield (Laminate) gloves are required if handling DMSO solutions of this compound.

3. Decontamination of Surfaces

  • Principle: You must protonate the amine to make it water-soluble and non-volatile.

  • Decon Solution: Use a 5% Citric Acid or 5% Acetic Acid solution.

  • Procedure: Spray surface -> Wipe -> Follow with soap and water -> Final water rinse.

  • Why? Simple water wiping may spread the lipophilic free base without removing it. Acid converts it to the salt form (hydrophilic).

Emergency Response & Disposal
Accidental Exposure
  • Skin Contact: Immediate wash with water only for 15 minutes.[2][8] Avoid soap initially if it contains penetration enhancers. Do not scrub (abrasion increases absorption).

  • Eye Contact: Flush for 15 minutes. The compound is basic; immediate irrigation is vital to prevent corneal opacity.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal Logic
  • Segregation: Do not mix with Oxidizing Agents (risk of N-oxide formation or exothermic reaction).

  • Pre-Treatment: Quench reaction mixtures with dilute HCl to convert the amine to its hydrochloride salt. This reduces volatility and vapor pressure significantly.

  • Stream: Dispose of as "Hazardous Organic Waste - Toxic/Basic."

References
  • PubChem. 1-(4-Fluorophenyl)piperazine (Analogous Structure Safety Data). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Available at: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.